Caprolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-41-4 | |
| Record name | Polycaprolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027159 | |
| Record name | Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Oxepanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
237 °C | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
127 °C o.c. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.9 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |
| Record name | Caprolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
502-44-3 | |
| Record name | ε-Caprolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxepanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-6-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RE988L1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-1.5 °C | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of ε-Caprolactone Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for ε-caprolactone, a critical monomer in the production of biodegradable polymers such as polycaprolactone (B3415563) (PCL). This document delves into the core chemical principles, offers detailed experimental protocols, and presents quantitative data to aid researchers and professionals in the effective production of high-purity ε-caprolactone.
Synthesis of ε-Caprolactone
The industrial production of ε-caprolactone is predominantly achieved through the oxidation of cyclohexanone (B45756). The most established method is the Baeyer-Villiger (BV) oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone to form the corresponding lactone.[1][2] Variations of this reaction have been developed to improve efficiency, safety, and environmental impact.
The traditional Baeyer-Villiger oxidation utilizes stoichiometric amounts of strong peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize cyclohexanone.[1] While this method is highly reliable and can provide near-quantitative yields under mild conditions, its industrial application is often limited by the high cost and potential hazards associated with peroxyacids, as well as the generation of significant carboxylic acid waste.[1]
A common industrial process involves a two-stage approach where a peracid, like peracetic acid, is synthesized in situ prior to the oxidation of cyclohexanone.[3][4] The overall process can be summarized as the oxidation of an organic acid with concentrated hydrogen peroxide to form the peroxyacid, which then oxidizes cyclohexanone to ε-caprolactone.[3]
Reaction Pathway: Baeyer-Villiger Oxidation
Caption: Generalized mechanism of the Baeyer-Villiger oxidation of cyclohexanone.
To address the drawbacks of stoichiometric peroxyacids, catalytic systems have been developed. These methods are often referred to as catalytic Baeyer-Villiger oxidations and represent a greener, more atom-economical approach.[1] These systems typically employ a catalyst, such as a Lewis or Brønsted acid, or a transition metal complex, in conjunction with more environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[1] For example, Sn-containing zeolites have demonstrated high selectivity for lactones when using H₂O₂ as the oxidant.[5]
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods.[2] Baeyer-Villiger monooxygenases (BVMOs) are enzymes capable of catalyzing the BV oxidation with high enantioselectivity.[2] A chemoenzymatic cascade can be employed, starting from a bio-based feedstock like phenol (B47542).[6] This process can involve the hydrogenation of phenol to cyclohexanol, followed by a biocatalytic double oxidation using an alcohol dehydrogenase and a cyclohexanone monooxygenase to yield ε-caprolactone.[6] This approach can utilize O₂ as the oxidant and proceed in an organic medium, simplifying product isolation.[6]
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of ε-caprolactone from phenol.
An alternative route involves the cyclization of 6-hydroxyhexanoic acid or its esters.[7][8] This can be achieved from bio-based feedstocks, for instance, by the oxidation of 1,6-hexanediol.[7] The process can also start from the catalytic hydrogenation of adipic esters to produce a mixture containing 6-hydroxycaproic ester, which is then cyclized in the gas phase over a catalyst like activated carbon.[8]
Purification of ε-Caprolactone
The purity of the ε-caprolactone monomer is crucial for the subsequent polymerization process, as impurities can affect the molecular weight, appearance, and properties of the final polymer.[9] The primary method for purifying ε-caprolactone is distillation.
Vacuum distillation is the most common technique for purifying ε-caprolactone.[1][9][10] This method is effective at removing both lower and higher boiling point impurities. For laboratory-scale purification, fractional distillation under reduced pressure is recommended.[11] It is often advised to discard the initial and final fractions of the distillate to obtain the highest purity monomer in the middle fraction.[9][11] In an industrial setting, multi-stage distillation columns are employed to separate ε-caprolactone from unreacted starting materials and byproducts.[12]
To enhance the purity of the final product, several treatments can be applied to the crude ε-caprolactone before distillation.
-
Drying: Water is a critical impurity that can interfere with ring-opening polymerization.[9] Drying the crude monomer over a desiccant like calcium hydride (CaH₂) for an extended period (e.g., 48 hours) before distillation is a common practice.[9][11]
-
Alkali and Heat Treatment: Treatment with an alkali compound followed by heat treatment in an inert atmosphere can improve the quality of the distilled ε-caprolactone.[13] This process helps in the removal of acidic impurities which can cause discoloration of the final polymer.[9][13] The treatment can be performed at temperatures ranging from 130°C to 210°C.[13]
Purification Workflow
Caption: General workflow for the purification of ε-caprolactone.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis and purification methods.
Table 1: ε-Caprolactone Synthesis Methods and Yields
| Synthesis Method | Oxidant | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield/Selectivity | Reference(s) |
| Baeyer-Villiger Oxidation | Peracetic Acid | Sulfuric Acid | - | - | ~90% selectivity | [3] |
| Baeyer-Villiger Oxidation | Perdecanoic Acid | - | 35 | 5 | 94-99% yield | [4] |
| Catalytic BV Oxidation | Hydrogen Peroxide (30%) | Sn-Beta Zeolite | 90 | 2-4 | High selectivity | [1][5] |
| Catalytic BV Oxidation | Hydrogen Peroxide | [MIMPS]₃PW₁₂O₄₀ | 70 | 1 | 93.26% yield, 99.73% selectivity | [5] |
| Chemoenzymatic Cascade | O₂ | ADH & CHMO | 30 | 48 | Complete conversion of cyclohexanol | [3][4][6] |
| Microreactor Synthesis | Peracetic Acid | - | High | Minutes | 99.6% yield | [14] |
Table 2: Effect of Purification Method on ε-Caprolactone Quality
| Purification Method | Purity (%) | Acid Value (mgKOH/g) | Polymer Color (APHA) | Reference(s) |
| Simple Distillation | - | 0.19 | 40 | [15] |
| Heat Treatment (140°C, 3h) then Simple Distillation | 99.9 | - | 30 | [13] |
| Heat Treatment (120°C) | - | - | 55 | [13] |
| Oxidation Treatment with Cobalt Catalyst then Distillation | 99.94 | 0.04 | 10 | [15] |
| Distillation without Oxidation Treatment | 99.94 | 0.04 | 50 | [15] |
Experimental Protocols
This protocol is a representative example of a classic Baeyer-Villiger oxidation.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure ε-caprolactone.[1]
This protocol is suitable for obtaining high-purity monomer for polymerization.[9][11]
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven at 110 °C for at least 48 hours.
-
Drying of Monomer: In a dry round-bottom flask under a nitrogen atmosphere, add the crude ε-caprolactone. Add calcium hydride (CaH₂) in a 2-3 fold excess relative to the estimated water content.
-
Stirring: Stir the mixture under a nitrogen atmosphere for 48 hours.
-
Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation. Slowly increase the temperature under reduced pressure to distill the monomer.
-
Fraction Collection: Discard the initial 10-15% and the final 10-15% of the distillate. Collect the middle fraction.
-
Storage: Store the purified ε-caprolactone under a nitrogen atmosphere until use. It is recommended to perform this purification step just before polymerization.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming a Conceptual Limitation of Industrial ε‐this compound Production via Chemoenzymatic Synthesis in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US8217186B2 - Process for preparing epsilon-caprolactone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JPH08311059A - Purification of epsilon-caprolactone - Google Patents [patents.google.com]
- 13. US5994565A - Process for producing purified ε-caprolactone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US6472540B1 - Process for producing ε-caprolactone - Google Patents [patents.google.com]
The Core Mechanism of Caprolactone Ring-Opening Polymerization: A Technical Guide for Drug Development Professionals
Abstract
Poly(ε-caprolactone) (PCL) is a biocompatible and biodegradable polyester (B1180765) with extensive applications in the pharmaceutical and medical fields, particularly in drug delivery systems and tissue engineering.[1][2][3] The synthesis of PCL with controlled molecular weight, low polydispersity, and specific end-group functionality is paramount for these applications. The ring-opening polymerization (ROP) of ε-caprolactone (CL) is the most prevalent method for producing high-quality PCL.[4] This technical guide provides an in-depth exploration of the core mechanisms governing the ROP of caprolactone, including cationic, anionic, and coordination-insertion pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PCL synthesis to facilitate the design of advanced drug delivery vehicles and biomedical devices. This document details the mechanistic steps of each polymerization type, summarizes key quantitative data, and provides illustrative experimental protocols.
Introduction to Ring-Opening Polymerization of ε-Caprolactone
The synthesis of PCL can be achieved through the polycondensation of 6-hydroxyhexanoic acid or the ring-opening polymerization (ROP) of its cyclic ester, ε-caprolactone.[4] ROP is generally preferred as it allows for the synthesis of high molecular weight polyesters with low polydispersity indices (PDI).[4] The ROP of CL can be initiated through various mechanisms, namely cationic, anionic, and coordination-insertion polymerization.[1][4][5] The choice of initiator or catalyst system dictates the polymerization pathway and significantly influences the properties of the resulting polymer, such as its molecular weight, end-group functionality, and degradability.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization (CROP) of ε-caprolactone is typically initiated by strong acids or electrophilic species. The mechanism generally proceeds through an active chain-end (ACE) model, where the propagating species is a tertiary oxonium ion formed by the reaction of the monomer with the initiator.[6]
The polymerization is understood to occur via the cleavage of the O-alkyl bond of the monomer.[6] A variety of catalysts, including zirconocene/borate systems, have been investigated for the CROP of ε-caprolactone.[6] Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the intricate steps of initiation, propagation, and termination.[6] In some cases, an acid-activated monomer (AAM) mechanism is proposed, where the acid catalyst activates the monomer by protonation, making it more susceptible to nucleophilic attack by an initiator, such as an alcohol.[7][8]
Visualizing the Cationic ROP Mechanism
Caption: Cationic Ring-Opening Polymerization of ε-Caprolactone.
Anionic Ring-Opening Polymerization
Anionic ROP of ε-caprolactone is typically initiated by strong nucleophiles, such as alkali metal alkoxides (e.g., potassium tert-butoxide, t-BuOK).[9] The polymerization proceeds through the nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond.[9] The propagating species is an alkoxide anion.[9]
A significant challenge in anionic ROP is the occurrence of side reactions, particularly intramolecular transesterification, also known as "backbiting." This process can lead to the formation of cyclic oligomers and a broader molecular weight distribution. Alkali metal alkoxides are known to promote these backbiting reactions, resulting in a living ring-chain equilibrium system.[10]
Visualizing the Anionic ROP Mechanism
Caption: Anionic Ring-Opening Polymerization of ε-Caprolactone.
Coordination-Insertion Ring-Opening Polymerization
The coordination-insertion mechanism is the most widely utilized and controlled method for the ROP of ε-caprolactone, especially for biomedical applications.[5] This mechanism involves a metal-based catalyst, often a metal alkoxide.[11] The polymerization proceeds through the coordination of the ε-caprolactone monomer to the metal center, which activates the monomer towards nucleophilic attack.[4][11]
The key steps of the coordination-insertion mechanism are:
-
Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the Lewis acidic metal center of the catalyst.[4]
-
Insertion: The coordinated monomer is then attacked by a nucleophilic group, typically an alkoxide, attached to the metal center. This results in the cleavage of the acyl-oxygen bond of the monomer and its insertion into the metal-alkoxide bond.[4][11][12]
-
Propagation: The process repeats with subsequent monomer units, leading to chain growth.
A wide array of metal-based catalysts are effective for this type of polymerization, including compounds of tin, aluminum, zinc, rare earth metals (such as neodymium and yttrium), and iron.[2][4][5][10] Tin(II) octoate (Sn(Oct)₂) is a commonly used catalyst, often in conjunction with an alcohol initiator.[13][14]
Visualizing the Coordination-Insertion ROP Mechanism
Caption: Coordination-Insertion ROP of ε-Caprolactone.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the ring-opening polymerization of ε-caprolactone.
Table 1: Effect of Catalyst/Initiator System on PCL Properties
| Catalyst/Initiator System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Đ) | Reference |
| Sn(Oct)₂ / n-Hexanol (1:2) | 1000:1 | 160 | 1 | >78 | 90,000 | - | [3] |
| Triphenoxyaluminum | 200:1 | 130 | 24 | 92 | 21,500 | 1.30 | [15] |
| Triphenoxyaluminum | 800:1 | 130 | 24 | 85 | 78,600 | 1.58 | [15] |
| FeCl₃ / Benzyl (B1604629) alcohol | 400:1 | 75 | 0.42 | 97 | - | - | [16] |
| Zinc-based catalyst | >100:1 | - | - | - | - | 1.05 - 1.1 | [4] |
| (EA)₂LnOiPr (Ln = Nd, Y) | - | - | - | - | - | narrow | [10] |
Table 2: Influence of Reaction Conditions on PCL Synthesis with Sn(Oct)₂/n-Hexanol
| Sn(Oct)₂ Conc. (mol%) | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | % Yield | Reference |
| 0.1 | 160 | 1 | 90,000 | 89 | [14] |
| 1.0 | 140 | - | - | - | [3][14] |
| 1.5 | 140 | - | - | - | [3][14] |
| 2.0 | 140 | - | - | - | [3][14] |
Experimental Protocols
The following are generalized experimental protocols for the ring-opening polymerization of ε-caprolactone. Note: These are illustrative and may require optimization based on specific research goals and available equipment. All procedures involving organometallic catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Materials and Purification
-
ε-Caprolactone (ε-CL): High purity (e.g., 99%). Should be dried over calcium hydride (CaH₂) and distilled under reduced pressure before use to remove any water, which can act as an initiator and affect polymerization control.[15]
-
Catalyst: (e.g., Tin(II) octoate, Triphenoxyaluminum). Reagent grade. Should be handled under an inert atmosphere to prevent hydrolysis.[15]
-
Initiator: (e.g., Benzyl alcohol, n-hexanol, poly(ethylene glycol)). Anhydrous grade. Should be dried and distilled if necessary.
-
Solvent: (e.g., Toluene). Anhydrous, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.[15]
-
Precipitation Solvent: (e.g., Methanol (B129727), n-hexane). Reagent grade.[3][17]
-
Glassware: All glassware must be oven-dried and cooled under vacuum or an inert atmosphere before use.[15]
General Procedure for Bulk Polymerization of ε-Caprolactone
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of catalyst (e.g., Sn(Oct)₂) and initiator (e.g., benzyl alcohol) under an inert atmosphere.
-
The purified ε-caprolactone monomer is then added to the flask via syringe.
-
The flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 130-160 °C) and stirred for the specified reaction time.[14][17]
-
After the designated time, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).[3][17]
-
The polymer is then precipitated by adding the solution dropwise to a vigorously stirred non-solvent (e.g., cold methanol or n-hexane).[3][17]
-
The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-45 °C) until a constant weight is achieved.[3]
Visualizing the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst | Scientific.Net [scientific.net]
- 3. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal catalysts for ε-caprolactone polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/B9PY00334G [pubs.rsc.org]
- 6. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01178C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 17. Synthesis of PCEC Copolymers with Controlled Molecular Weight Using Full Factorial Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of poly(ε-caprolactone)
An In-depth Technical Guide to the Physical and Chemical Properties of Poly(ε-caprolactone)
For Researchers, Scientists, and Drug Development Professionals
Poly(ε-caprolactone) (PCL) is a semi-crystalline, biodegradable polyester (B1180765) that has garnered significant attention in the biomedical and pharmaceutical fields.[1][2] Its biocompatibility, slow degradation kinetics, and tuneability make it an ideal candidate for a variety of applications, including drug delivery systems, tissue engineering scaffolds, and medical devices.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of PCL, complete with data summaries and detailed experimental protocols.
Physical and Chemical Properties
The key physical and chemical properties of PCL are summarized in the tables below. These properties can be influenced by factors such as molecular weight, degree of crystallinity, and the presence of functional groups.[5][6]
| Property | Value | References |
| Molecular Formula | (C6H10O2)n | [7][] |
| Density | 1.145 g/cm³ | [7] |
| Melting Point (Tm) | 55 - 60 °C | [7][9] |
| Glass Transition Temperature (Tg) | -60 °C | [7][10][11] |
Table 1: General Physical and Chemical Properties of PCL.
| Molecular Weight (Mn) ( g/mol ) | Melting Point (Tm) (°C) | Crystallinity (%) |
| ~10,000 | ~56 | ~45 |
| ~45,000 | ~59 | ~50 |
| ~80,000 | ~60 | ~55 |
Table 2: Molecular Weight Dependent Properties of PCL. Note: These are approximate values and can vary based on the specific synthesis and processing conditions.
| Solvent | Solubility |
| Water | Insoluble |
| Chloroform (B151607) | Soluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| Acetone | Soluble |
| Tetrahydrofuran (B95107) (THF) | Soluble |
| Anisole | Soluble |
Table 3: Solubility of PCL in Common Solvents. [12][13][14][15]
Synthesis of Poly(ε-caprolactone)
PCL is most commonly synthesized via the ring-opening polymerization (ROP) of ε-caprolactone, a cyclic ester.[16][17] This method allows for good control over the polymer's molecular weight and end-group functionality.[18]
A widely used catalyst for the ROP of ε-caprolactone is stannous octoate (Sn(Oct)₂), often in the presence of a co-initiator containing a hydroxyl group, such as an alcohol.[16][17] The polymerization is typically carried out in bulk or in a solvent like toluene.[][19]
Caption: Ring-Opening Polymerization of ε-caprolactone to synthesize PCL.
Degradation of Poly(ε-caprolactone)
The degradation of PCL occurs primarily through the hydrolysis of its ester linkages.[20][21] This process is influenced by factors such as temperature, pH, and the presence of enzymes.[20][22] The degradation of PCL is a slow process, with complete resorption taking from several months to a few years, depending on the initial molecular weight and crystallinity.[3][5][23]
The degradation process initially targets the amorphous regions of the polymer, leading to an increase in crystallinity in the initial stages.[24] Subsequently, the crystalline regions also undergo degradation, resulting in a loss of mass and mechanical properties.[3]
Caption: Hydrolytic Degradation Pathway of Poly(ε-caprolactone).
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and degree of crystallinity of PCL.
Methodology:
-
A small sample of PCL (typically 5-10 mg) is hermetically sealed in an aluminum pan.[25]
-
The sample is heated from ambient temperature to a temperature above its melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to prevent oxidation.[25][26]
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature (e.g., -80 °C).[25]
-
A second heating scan is performed at the same rate to observe the thermal transitions without the influence of the sample's prior thermal history.[2]
-
The melting temperature is determined from the peak of the endothermic melting event in the second heating scan. The glass transition temperature is observed as a step-change in the heat flow.[26]
-
The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔHm / ΔHm°) x 100 where ΔHm is the enthalpy of fusion of the sample and ΔHm° is the enthalpy of fusion for 100% crystalline PCL (typically taken as 139.5 J/g).[2]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of PCL.
Methodology:
-
A small sample of PCL (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[27][28]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the temperature at which degradation begins (onset temperature) and the temperature of maximum degradation rate.[27]
Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of PCL.
Methodology:
-
PCL samples are dissolved in a suitable solvent, such as chloroform or tetrahydrofuran (THF), to a known concentration (e.g., 1-2 mg/mL).[18]
-
The polymer solution is filtered through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.
-
The filtered solution is injected into the GPC system, which consists of a pump, an injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector).
-
The solvent is pumped through the columns at a constant flow rate. As the polymer solution passes through the columns, the polymer molecules are separated based on their hydrodynamic volume. Larger molecules elute first, followed by smaller molecules.
-
The detector measures the concentration of the polymer eluting from the columns as a function of time.
-
The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight (e.g., polystyrene standards).
Caption: Experimental Workflow for Gel Permeation Chromatography.
X-ray Diffraction (XRD)
Objective: To analyze the crystalline structure of PCL.
Methodology:
-
A thin film or powdered sample of PCL is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam of a specific wavelength (e.g., Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting XRD pattern shows characteristic peaks corresponding to the crystalline planes of PCL. The positions and intensities of these peaks can be used to identify the crystal structure and calculate parameters such as the degree of crystallinity.[29]
This guide provides a foundational understanding of the key physical and chemical properties of poly(ε-caprolactone). For more specific applications, further characterization and optimization may be necessary.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Structure Characterization and Biodegradation Rate of Poly(ε-caprolactone)/Starch Blends [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polythis compound - Wikipedia [en.wikipedia.org]
- 9. Polythis compound | 24980-41-4 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polythis compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Poly(this compound)s - CD Bioparticles [cd-bioparticles.net]
- 13. What are the Physical and Chemical Properties of Polythis compound? | MolecularCloud [molecularcloud.org]
- 14. Determination of poly(epsilon-caprolactone) solubility parameters: application to solvent substitution in a microencapsulation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Polythis compound Concentration and Solvent Type on the Dimensions and Morphology of Electrosprayed Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sid.ir [sid.ir]
- 19. researchgate.net [researchgate.net]
- 20. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization of the Polythis compound Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The Development and Characterization of Polythis compound and Titanium Dioxide Hybrids [scirp.org]
Biocompatibility and Biodegradability of PCL Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible synthetic aliphatic polyester (B1180765) that has garnered significant attention in the fields of tissue engineering and drug delivery. Its favorable mechanical properties, slow degradation kinetics, and approval by the U.S. Food and Drug Administration (FDA) for specific applications make it an attractive material for fabricating scaffolds that support tissue regeneration.[1][2] This technical guide provides a comprehensive overview of the biocompatibility and biodegradability of PCL scaffolds, detailing experimental protocols for their evaluation and presenting quantitative data from various studies. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of cell-scaffold interactions and characterization methodologies.
The inherent hydrophobicity of PCL can sometimes limit initial cell attachment and proliferation.[3][4] Consequently, various surface modification techniques have been developed to enhance its bioactivity and cellular interaction.[3][5][6] Understanding the interplay between the material properties of PCL scaffolds, their degradation behavior, and the subsequent biological response is crucial for the successful design and application of these biomaterials in regenerative medicine.
Biocompatibility of PCL Scaffolds
Biocompatibility is defined as the ability of a material to perform with an appropriate host response in a specific application. For PCL scaffolds, this entails a lack of cytotoxicity, minimal inflammation upon implantation, and support for cellular adhesion, proliferation, and differentiation. The biocompatibility of medical devices is often evaluated following the guidelines of the ISO 10993 series of standards.[7][8][9][10][11]
In Vitro Biocompatibility
-
Cytotoxicity: PCL scaffolds are generally considered non-cytotoxic. In vitro cytotoxicity is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of the LDH enzyme.[12][13][14] Studies consistently demonstrate high cell viability on PCL scaffolds, often exceeding 80-90% compared to control groups.[12]
-
Cell Adhesion and Proliferation: The ability of cells to adhere to and proliferate on a scaffold is fundamental for tissue regeneration. While the native hydrophobicity of PCL can be a limitation, surface modifications can significantly improve cell attachment.[3][4][15] For instance, surface hydrolysis with sodium hydroxide (B78521) (NaOH) has been shown to increase endothelial cell adhesion significantly.[16] Untreated PCL may show poor initial cell attachment compared to surface-modified PCL or other biomaterials.[15]
In Vivo Biocompatibility
-
Host Response: In vivo studies involving the subcutaneous implantation of PCL scaffolds in animal models, such as rats and rabbits, have demonstrated good biocompatibility.[17][18][19] Histological analysis of the tissue surrounding the implants typically reveals the formation of a thin fibrous capsule without signs of aggressive immune response, chronic inflammation, or necrosis.[17][18] This indicates that the material is well-tolerated by the host tissue.
Biodegradability of PCL Scaffolds
The degradation of PCL occurs through the hydrolysis of its ester linkages, a process that is influenced by factors such as molecular weight, crystallinity, and the surrounding environment (e.g., pH, presence of enzymes).[1] PCL is known for its relatively slow degradation rate, which can be advantageous for applications requiring long-term support for tissue regeneration.[1][20]
In Vitro Degradation
-
Hydrolytic Degradation: In vitro degradation studies are often conducted by incubating PCL scaffolds in phosphate-buffered saline (PBS) at physiological temperature (37°C).[17][20] Under these conditions, PCL exhibits slow degradation, with minimal mass loss observed even after several months.[17][21] For example, one study reported only a 2.08% weight loss for neat PCL scaffolds after 12 weeks in PBS.[21]
-
Enzymatic Degradation: The presence of enzymes, such as lipases, can significantly accelerate the degradation of PCL.[1][2] In one study, electrospun PCL meshes showed a 97% degradation rate in the presence of lipase (B570770) over 90 days, demonstrating the significant role of enzymatic activity in the breakdown of PCL.[1][2]
In Vivo Degradation
-
Degradation Rate: In vivo, the degradation of PCL is also a slow process. Studies on implanted PCL scaffolds have shown minimal changes in molecular weight and mass loss over periods of up to 6 months.[17] This slow in vivo degradation allows for gradual load transfer to the newly forming tissue.
Quantitative Data on PCL Scaffold Properties
The following tables summarize quantitative data from various studies on the degradation and mechanical properties of PCL scaffolds.
| Study Type | Scaffold Composition | Medium | Duration | Mass Loss (%) | Molecular Weight Change | Reference |
| In Vitro | Neat PCL | PBS | 12 weeks | 2.08 | Not specified | [21] |
| In Vitro | Electrospun PCL | PBS with Lipase | 90 days | 97 | Not specified | [1][2] |
| In Vivo | PCL | Rabbit model | 6 months | ~1 | Virtually no change | [17] |
| In Vitro | PCL multifilament yarn | PBS | 32 weeks | 4.8 | Not specified | [20] |
| Scaffold Composition | Degradation Condition | Duration | Young's Modulus (MPa) | Tensile Strength (MPa) | Reference |
| Electrospun PCL | PBS | 90 days | Maintained | Maintained | [2] |
| Electrospun PCL | PBS with Lipase | 90 days | Decreased | Decreased | [2] |
| PCL multifilament yarn | PBS | 32 weeks | Not specified | Decreased by 40% | [20] |
| PGS-PCL | Accelerated (0.1mM NaOH) | 7 days | Decreased from 7.8 to 4.5 | Decreased from 3.5 to 1.95 | [22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells onto PCL scaffolds placed in a 96-well plate at a predetermined density and incubate for 24 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[11][23]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11][23]
In Vitro Cytotoxicity: LDH Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Sample Collection: After the desired incubation period of cells with the PCL scaffolds, collect the cell culture supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing the substrate (lactate) and the tetrazolium salt.
-
Incubation: Add the collected supernatant to the reaction mixture and incubate at room temperature for approximately 30 minutes, protected from light.[24]
-
Stop Solution: Add a stop solution to terminate the enzymatic reaction.[24]
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.[24]
In Vitro Degradation: Mass Loss and Molecular Weight
-
Sample Preparation: Weigh the initial dry mass (W_i) of the PCL scaffolds.
-
Incubation: Immerse the scaffolds in PBS (pH 7.4) at 37°C for predetermined time points.
-
Sample Retrieval: At each time point, remove the scaffolds from the PBS, rinse with deionized water, and dry to a constant weight (W_f).
-
Mass Loss Calculation: Calculate the percentage of mass loss using the formula: Mass Loss (%) = ((W_i - W_f) / W_i) * 100.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried scaffolds using Gel Permeation Chromatography (GPC).[5][8][9]
In Vivo Subcutaneous Implantation
-
Animal Model: Utilize a suitable animal model, such as Wistar rats.
-
Surgical Procedure: Anesthetize the animal and make a small incision on the dorsal side. Create a subcutaneous pocket and insert the sterilized PCL scaffold. Suture the incision.
-
Post-operative Care: Monitor the animals for signs of inflammation or adverse reactions.
-
Histological Analysis: At predetermined time points, euthanize the animals and excise the scaffold along with the surrounding tissue. Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to evaluate the tissue response.
Material Characterization
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and pore structure of the scaffolds. Samples are typically sputter-coated with a conductive material like gold or platinum before imaging.[25]
-
Differential Scanning Calorimetry (DSC): Determines thermal properties such as the melting temperature (Tm), glass transition temperature (Tg), and crystallinity of the PCL.[7][26][27]
-
Gel Permeation Chromatography (GPC): Measures the molecular weight distribution of the polymer. The polymer is dissolved in a suitable solvent and passed through a column for separation based on size.[5][8][9]
Signaling Pathways and Experimental Workflows
Integrin-Mediated Cell Adhesion Signaling Pathway
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and play a crucial role in cell signaling. The interaction of cells with ligands on the scaffold surface can trigger the integrin-mediated signaling cascade.
Caption: Integrin-mediated signaling pathway in cell adhesion to a PCL scaffold.
TGF-β Signaling Pathway in Osteogenic Differentiation
Transforming growth factor-beta (TGF-β) is a key cytokine involved in regulating the differentiation of mesenchymal stem cells into osteoblasts, a critical process in bone tissue engineering.
Caption: Simplified TGF-β/Smad signaling pathway in osteogenic differentiation.
Experimental Workflow for In Vitro Biocompatibility Testing
This diagram outlines the typical workflow for assessing the in vitro biocompatibility of PCL scaffolds.
Caption: Workflow for in vitro biocompatibility testing of PCL scaffolds.
Conclusion
PCL scaffolds exhibit excellent biocompatibility and a slow, predictable degradation profile, making them a cornerstone material in tissue engineering and regenerative medicine. This guide has provided a detailed overview of the methods used to assess these properties, along with quantitative data and visualizations of key biological and experimental processes. For researchers and professionals in drug development, a thorough understanding of these characteristics is paramount for the rational design of PCL-based scaffolds that can effectively support tissue regeneration and serve as controlled drug delivery vehicles. Future advancements in surface modification and composite fabrication will continue to expand the therapeutic potential of PCL scaffolds.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. protocols.io [protocols.io]
- 3. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. TGF-β1 promotes the osteoinduction of human osteoblasts via the PI3K/AKT/mTOR/S6K1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. Marker-Independent Monitoring of in vitro and in vivo Degradation of Supramolecular Polymers Applied in Cardiovascular in situ Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. covalentmetrology.com [covalentmetrology.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Cell Adhesion and Cell Viability of the Endothelial and Fibroblast Cells on Electrospun PCL, PLGA and Coaxial Scaffolds for Production of Tissue Engineered Blood Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | TGF-Beta Induced Key Genes of Osteogenic and Adipogenic Differentiation in Human Mesenchymal Stem Cells and MiRNA–mRNA Regulatory Networks [frontiersin.org]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Measuring Cell Adhesion and Proliferation in Polymer Scaffolds by X-Ray Microcomputed Tomography | NIST [nist.gov]
- 18. agilent.com [agilent.com]
- 19. tainstruments.com [tainstruments.com]
- 20. Frontiers | Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility [frontiersin.org]
- 21. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 22. polymersolutions.com [polymersolutions.com]
- 23. reprocell.com [reprocell.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Methods to Characterize Electrospun Scaffold Morphology: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 27. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Crystalline Structure and Morphology of Polycaprolactone (PCL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ε-caprolactone) (PCL) is a semi-crystalline, biodegradable polyester (B1180765) that has garnered significant attention in the biomedical and pharmaceutical fields due to its excellent biocompatibility, biodegradability, and drug permeability.[1][2] The performance of PCL in various applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, is intrinsically linked to its solid-state microstructure.[2] Understanding and controlling the crystalline structure and morphology of PCL is therefore of paramount importance for the rational design and optimization of PCL-based products.
This technical guide provides a comprehensive overview of the crystalline structure and morphology of PCL. It delves into the fundamental aspects of its crystal lattice, the hierarchical organization of its morphology, the key experimental techniques used for its characterization, and the factors that influence its crystalline properties. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals working with this versatile polymer.
Crystalline Structure of Polythis compound (B3415563)
PCL is a semi-crystalline polymer, meaning it possesses both ordered crystalline regions and disordered amorphous regions.[2] The crystalline domains contribute to the material's mechanical strength, stiffness, and thermal stability, while the amorphous regions impart flexibility and toughness.
Crystal System and Unit Cell
The crystalline regions of PCL adopt an orthorhombic unit cell structure.[3][4] The unit cell is the basic repeating structural unit of a crystal. For an orthorhombic system, the unit cell is defined by three unequal axes (a, b, and c) that are mutually perpendicular (α = β = γ = 90°). The established space group for the PCL crystal is P212121.[3]
Table 1: Orthorhombic Unit Cell Parameters of Polythis compound
| Parameter | Value | Reference |
| a | 7.47 ± 0.03 Å | [4] |
| b | 4.98 ± 0.03 Å | [4] |
| c (fiber axis) | 17.05 ± 0.04 Å | [4] |
These dimensions indicate that the unit cell contains two polymer chains with opposite orientations ("up" and "down").[3] The conformation of the PCL molecule within the crystal is an extended planar zigzag, with two monomer residues related by a twofold screw axis in the direction of the chain.[3]
Morphology of Polythis compound
The morphology of a semi-crystalline polymer refers to the size, shape, and arrangement of its crystalline and amorphous regions. In PCL, the most prominent morphological feature is the spherulite.
Spherulites
Spherulites are spherical superstructures that form during the crystallization of polymers from the melt.[5] They are composed of radially growing crystalline lamellae, which are thin, plate-like crystals.[5] These lamellae are interspersed with amorphous regions. The alignment of the polymer chains within the lamellae results in birefringence, which allows for the visualization of spherulites using polarized optical microscopy (POM).[5] A characteristic "Maltese cross" extinction pattern is often observed in PCL spherulites under crossed polarizers.
The size and perfection of spherulites significantly impact the mechanical and optical properties of PCL.[5] Larger spherulites can lead to increased brittleness, while a higher density of smaller spherulites can enhance toughness. The growth of spherulites is influenced by factors such as the cooling rate from the melt and the presence of nucleating agents.[5]
Lamellae
The fundamental building blocks of spherulites are the crystalline lamellae. These are typically a few nanometers thick and are formed by the folding of polymer chains. The thickness of the lamellae is an important parameter that affects the melting temperature of the polymer. The long period, which is the sum of the thicknesses of one crystalline lamella and one adjacent amorphous layer, can be determined using Small-Angle X-ray Scattering (SAXS).
Factors Influencing Crystallinity and Morphology
The degree of crystallinity and the resulting morphology of PCL can be tailored by controlling various factors during processing.
Molecular Weight
The molecular weight of PCL has a significant effect on its crystallization behavior. The degree of crystallinity and the crystallization rate often exhibit a bell-shaped dependence on molecular weight, with an optimal molecular weight for maximum crystallinity.[6] At very low molecular weights, the chains are more mobile and can crystallize easily, but the resulting crystals may be less perfect. At very high molecular weights, chain entanglement can hinder the diffusion and arrangement of polymer chains into a crystal lattice, leading to a lower degree of crystallinity.[1]
Table 2: Influence of Molecular Weight on the Degree of Crystallinity of PCL
| Molecular Weight ( g/mol ) | Degree of Crystallinity (%) | Reference |
| ~5,000 | ~58 | [7] |
| ~10,000 | ~65 | [7] |
| ~45,000 | ~55 | [7] |
| ~80,000 | ~43 | [1] |
Cooling Rate
The rate at which PCL is cooled from its molten state has a profound impact on its morphology. Slower cooling rates allow more time for the polymer chains to organize into larger and more perfect spherulites, resulting in a higher degree of crystallinity.[8] Conversely, rapid cooling (quenching) leads to the formation of a larger number of smaller, less perfect spherulites and a lower overall crystallinity.[8]
Table 3: Effect of Cooling Rate on PCL Spherulite Diameter (Qualitative)
| Cooling Rate | Spherulite Size | Degree of Crystallinity |
| Slow | Large | High |
| Fast | Small | Low |
Nanofillers and Additives
The incorporation of nanofillers, such as graphene oxide (GO) or magnesium oxide (MgO), can significantly alter the crystallization behavior of PCL. These fillers can act as nucleating agents, providing surfaces for the initiation of crystal growth.[9] This often leads to an increase in the crystallization temperature and the formation of a larger number of smaller spherulites, which can enhance the mechanical properties of the resulting composite material.
Table 4: Effect of Graphene Oxide (GO) on the Crystallinity of PCL
| GO Content (wt%) | Degree of Crystallinity (%) | Reference |
| 0 | 39.1 ± 1.8 | [9] |
| 0.1 | 42.5 ± 2.5 | [9] |
| 0.2 | 45.3 ± 2.1 | [9] |
| 0.5 | 49.0 ± 3.1 | [9] |
Experimental Characterization Techniques
A variety of analytical techniques are employed to characterize the crystalline structure and morphology of PCL.
X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure and degree of crystallinity of a material.[10] When a beam of X-rays is directed at a semi-crystalline polymer like PCL, the ordered crystalline regions diffract the X-rays at specific angles, producing a characteristic diffraction pattern. The positions of the diffraction peaks are related to the dimensions of the unit cell, while the areas under the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity.[11] For PCL, prominent diffraction peaks are typically observed at 2θ values of approximately 21.4° and 23.7°, corresponding to the (110) and (200) crystallographic planes of the orthorhombic lattice.[4]
-
Sample Preparation: Prepare a thin film or powder sample of PCL. For films, ensure the surface is flat and representative of the bulk material.
-
Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Set the operating voltage and current according to the instrument's specifications (e.g., 40 kV and 30 mA).
-
Data Collection: Scan the sample over a 2θ range of 10° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis:
-
Identify the positions of the crystalline peaks and the broad amorphous halo in the diffraction pattern.
-
Perform a deconvolution of the diffraction pattern to separate the crystalline peaks from the amorphous halo.
-
Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = (Ac / (Ac + Aa)) * 100 where Ac is the integrated area of the crystalline peaks and Aa is the integrated area of the amorphous halo.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[12] It is widely used to determine the melting temperature (Tm), crystallization temperature (Tc), glass transition temperature (Tg), and the degree of crystallinity of polymers.[12] The degree of crystallinity can be calculated by comparing the enthalpy of fusion (melting) of the sample to the enthalpy of fusion of a 100% crystalline PCL standard (ΔH°f), which is reported to be approximately 139.5 J/g.[9]
-
Sample Preparation: Accurately weigh 5-10 mg of the PCL sample into an aluminum DSC pan and seal it.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard materials like indium.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature well above its melting point (e.g., 100°C) at a constant heating rate (e.g., 10°C/min) to erase its thermal history.
-
Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting.
-
Cool the sample to a temperature below its glass transition temperature (e.g., -80°C) at a controlled cooling rate (e.g., 10°C/min) to observe the crystallization behavior.
-
Heat the sample again to above its melting point at the same heating rate to observe the melting behavior of the crystallized sample.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.
-
Determine the crystallization temperature (Tc) as the peak temperature of the crystallization exotherm.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = (ΔHf / ΔH°f) * 100 where ΔH°f is the enthalpy of fusion for 100% crystalline PCL (139.5 J/g).
-
Polarized Optical Microscopy (POM)
POM is a valuable technique for visualizing the morphology of semi-crystalline polymers, particularly for observing spherulites.[13] It utilizes polarized light to differentiate between anisotropic (crystalline) and isotropic (amorphous) regions of a material.[13] The birefringent nature of the crystalline lamellae in spherulites causes them to appear bright against a dark background when viewed between crossed polarizers.
-
Sample Preparation: Place a small amount of PCL between two glass microscope slides and heat it on a hot stage to a temperature above its melting point. Gently press the top slide to create a thin film.
-
Microscope Setup: Use a polarized light microscope equipped with a hot stage for temperature control. Cross the polarizer and analyzer to achieve a dark background.
-
Crystallization Observation:
-
Heat the sample to erase its thermal history (e.g., 100°C for 3 minutes).
-
Rapidly cool the sample to a desired isothermal crystallization temperature.
-
Observe and record the nucleation and growth of spherulites over time.
-
-
Image Analysis:
-
Capture images of the spherulitic morphology at different stages of crystallization.
-
Measure the spherulite size and growth rate.
-
Crystallization Kinetics
The study of crystallization kinetics provides insights into the rate and mechanism of crystal formation in polymers. Two common models used to analyze the crystallization kinetics of PCL are the Avrami and Ozawa models.
Avrami Model
The Avrami equation is used to describe the isothermal crystallization kinetics of polymers.[14] It relates the fraction of crystallized material to time. The Avrami exponent, 'n', provides information about the nucleation mechanism and the dimensionality of crystal growth.
Table 5: Typical Avrami Exponent (n) for PCL Crystallization
| Condition | Avrami Exponent (n) | Interpretation | Reference |
| Isothermal Crystallization | ~3 | Sporadic nucleation and three-dimensional spherulitic growth | [15] |
| PCL/HGM Composites | 2.6 - 3.2 | Heterogeneous nucleation and spherulitic growth | [16] |
Ozawa Model
The Ozawa model is an extension of the Avrami model that is applied to non-isothermal crystallization processes, where the temperature changes at a constant rate.[17] It relates the degree of crystallinity to the cooling rate.
Hoffman-Lauritzen Theory
The Hoffman-Lauritzen theory is a fundamental model that describes the temperature dependence of the crystal growth rate in polymers.[18] It considers the thermodynamics of surface nucleation and the kinetics of chain folding. The theory explains the characteristic bell-shaped curve of crystal growth rate as a function of temperature, with a maximum rate at an intermediate temperature between the melting point and the glass transition temperature.
Visualizations
Experimental Workflow for PCL Characterization
Caption: Workflow for characterizing PCL's crystalline structure and morphology.
Hierarchical Structure of PCL Morphology
Caption: Hierarchical organization of PCL's semi-crystalline morphology.
Conclusion
The crystalline structure and morphology of polythis compound are critical determinants of its physical properties and, consequently, its performance in a wide range of applications, particularly in the biomedical and pharmaceutical sectors. This technical guide has provided a detailed overview of the orthorhombic crystal structure of PCL, its spherulitic morphology, and the factors that influence these characteristics. By understanding and applying the experimental techniques and theoretical models presented herein, researchers and professionals can effectively characterize and tailor the properties of PCL to meet the specific demands of their applications. The provided quantitative data and detailed protocols serve as a practical resource for the ongoing research and development of innovative PCL-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Polythis compound - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. scispace.com [scispace.com]
- 5. Spherulite (polymer physics) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 11. icdd.com [icdd.com]
- 12. covalentmetrology.com [covalentmetrology.com]
- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy [micro.magnet.fsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Non-Isothermal Crystallization Kinetics of Poly(ethylene glycol) and Poly(ethylene glycol)-B-Poly(ε-caprolactone) by Flash DSC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinetics.netzsch.com [kinetics.netzsch.com]
In-depth Technical Guide: Thermal Degradation Kinetics of Polycaprolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycaprolactone (PCL) is a biodegradable and biocompatible polyester (B1180765) widely utilized in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and long-term implantable devices. A thorough understanding of its thermal degradation behavior is paramount for predicting its performance during thermal processing (e.g., extrusion, 3D printing), sterilization, and long-term storage, as well as for assessing its lifecycle and potential environmental impact. This technical guide provides a comprehensive overview of the thermal degradation kinetics of PCL, detailing the degradation mechanisms, experimental protocols for characterization, and a summary of key kinetic parameters reported in the literature.
Thermal Degradation Mechanism of PCL
The thermal degradation of PCL is a complex, multi-step process that is highly dependent on factors such as the molecular weight of the polymer, the nature of its end-groups, the presence of catalyst residues, and the atmospheric conditions (inert or oxidative).[1]
Under an inert atmosphere (e.g., nitrogen or helium), the degradation of purified PCL, free from residual catalyst and monomer, typically proceeds in two main stages:
-
Initial Random Chain Scission (Ester Pyrolysis): The first step involves a statistical, random cleavage of the polyester chains via an ester pyrolysis reaction.[1][2] This process leads to a decrease in the polymer's molecular weight and the evolution of gaseous products, which have been identified as water (H₂O), carbon dioxide (CO₂), and 5-hexenoic acid.[1]
-
Unzipping Depolymerization: The second, more dominant stage of degradation is characterized by an "unzipping" or end-chain scission depolymerization process. This results in the formation of the cyclic monomer, ε-caprolactone.[1]
The following diagram illustrates the proposed thermal degradation pathway of PCL under an inert atmosphere.
In an oxidizing atmosphere (e.g., air or oxygen), the degradation process is more complex and tends to occur at lower temperatures. The degradation products in an oxygen environment include CO₂, CO, H₂O, and short-chain carboxylic acids.[3]
The molecular weight of PCL also influences its thermal stability. Lower molecular weight PCL tends to have lower thermal stability and decomposes at lower temperatures compared to higher molecular weight PCL.[3]
Experimental Protocols for Studying Thermal Degradation Kinetics
Thermogravimetric Analysis (TGA) is the primary technique used to study the thermal degradation kinetics of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a more detailed analysis of the evolved degradation products, TGA is often coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).
Standard TGA Protocol for PCL
The following is a generalized experimental protocol for conducting a TGA analysis of PCL, based on common practices and relevant standards such as ASTM E1131.[4][5]
3.1.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: Capable of precise temperature and mass measurement.
-
Sample Pans: Typically aluminum or platinum pans. Platinum is preferred for higher temperatures and to avoid any potential reaction with the sample.
-
PCL Sample: 5-10 mg of PCL, preferably in powder or film form to ensure uniform heat distribution.
-
Purge Gas: High-purity nitrogen (for inert atmosphere) or air/oxygen (for oxidative studies).
3.1.2. Experimental Procedure
The workflow for a typical TGA experiment is depicted below.
-
Sample Preparation: Accurately weigh 5-10 mg of the PCL sample into a clean, tared TGA pan.[6] Ensure the sample is evenly distributed at the bottom of the pan.
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C). To perform isoconversional kinetic analysis, multiple experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) are required.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
3.1.3. Data Analysis
-
Plot TGA and DTG Curves: Plot the percentage of mass loss versus temperature (TGA curve). Also, plot the derivative of the TGA curve (d(mass)/dT) versus temperature (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Kinetic Analysis: Use the data from multiple heating rates to perform isoconversional kinetic analysis to determine the activation energy (Ea) as a function of the extent of conversion (α).
Kinetic Analysis of PCL Thermal Degradation
The kinetics of solid-state reactions, including the thermal degradation of polymers, can be described by the following general rate equation:
dα/dt = k(T)f(α)
where:
-
α is the extent of conversion
-
t is time
-
T is the absolute temperature
-
k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A exp(-Ea / RT)
-
f(α) is the reaction model, which describes the dependence of the reaction rate on the extent of conversion.
Isoconversional methods are powerful tools for determining the activation energy (Ea) of thermal degradation without assuming a specific reaction model. These "model-free" methods rely on the principle that the reaction rate at a constant conversion is only a function of temperature.
Isoconversional Kinetic Models
Several isoconversional methods are commonly used to analyze TGA data. The following diagram illustrates the relationship between these models.
-
Friedman Method: This is a differential isoconversional method that involves plotting ln(dα/dt) against 1/T for a constant α. The activation energy is determined from the slope of the resulting line.
-
Flynn-Wall-Ozawa (FWO) Method: An integral method that uses the Doyle approximation. It involves plotting log(β) (where β is the heating rate) against 1/T for a constant α. The activation energy is calculated from the slope.
-
Kissinger-Akahira-Sunose (KAS) Method: Another integral method that is generally considered more accurate than the FWO method. It involves plotting ln(β/T²) against 1/T for a constant α, with the activation energy determined from the slope.
Quantitative Kinetic Data
The activation energy (Ea) is a critical parameter that describes the temperature sensitivity of the degradation process. A higher activation energy indicates that the degradation rate is more sensitive to changes in temperature. The following tables summarize the activation energies for the thermal degradation of PCL reported in the literature, determined by various methods.
Table 1: Activation Energies of PCL Thermal Degradation (Isoconversional Methods)
| Extent of Conversion (α) | Activation Energy (Ea) (kJ/mol) - Friedman Method | Activation Energy (Ea) (kJ/mol) - KAS Method | Reference |
| 0.1 | ~125 | ~130 | [7] |
| 0.2 | ~135 | ~140 | [7] |
| 0.3 | ~145 | ~150 | [7] |
| 0.4 | ~155 | ~160 | [7] |
| 0.5 | ~160 | ~165 | [7] |
| 0.6 | ~165 | ~170 | [7] |
| 0.7 | ~170 | ~175 | [7] |
| 0.8 | ~175 | ~180 | [7] |
| 0.9 | ~180 | ~185 | [7] |
Table 2: Activation Energies of PCL Thermal Degradation (Model-Fitting Methods)
| Kinetic Model | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (min⁻¹) | Reference |
| Random Chain Scission (Friedman) | 18.5 | - | [6] |
| Specific Chain End Scission (Friedman) | 55.6 | - | [6] |
| Random Chain Scission (Chang) | 18.0 | - | [6] |
| Specific Chain End Scission (Chang) | 62.0 | - | [6] |
| Contracting Volume (Coats-Redfern) | - | - | [8] |
Note: 1 kcal/mol = 4.184 kJ/mol
The variation in activation energy with the extent of conversion, as shown in Table 1, suggests a complex, multi-step degradation mechanism.[7] The initial lower activation energy may correspond to the random chain scission process, while the higher activation energy at later stages is likely associated with the unzipping depolymerization.
Conclusion
This technical guide has provided a detailed overview of the thermal degradation kinetics of polythis compound. The degradation of PCL is a multi-step process initiated by random chain scission, followed by unzipping depolymerization. Thermogravimetric analysis is the primary tool for investigating this process, and isoconversional kinetic analysis provides a robust method for determining the activation energy of degradation. The quantitative data presented herein serve as a valuable resource for researchers and professionals working with PCL, enabling a better understanding of its thermal stability and facilitating the optimization of processing conditions and the prediction of its long-term performance in various applications.
References
- 1. store.astm.org [store.astm.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. infinitalab.com [infinitalab.com]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. kinetics.netzsch.com [kinetics.netzsch.com]
- 8. kinetics.netzsch.com [kinetics.netzsch.com]
A Technical Guide to the In Vitro and In Vivo Degradation of Poly(ε-caprolactone) (PCL)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ε-caprolactone) (PCL) is a semi-crystalline, hydrophobic, and biodegradable aliphatic polyester (B1180765) extensively utilized in the biomedical field for applications such as drug delivery systems, tissue engineering scaffolds, and long-term implantable devices.[1][2][3][4] Its popularity stems from its excellent biocompatibility, robust mechanical properties, and high permeability.[5][6] A defining characteristic of PCL is its slow degradation rate, with complete resorption typically occurring over 2 to 4 years.[2][3][7] This extended degradation profile is advantageous for applications requiring long-term structural support. However, for drug delivery and tissue regeneration, where the degradation rate must align with therapeutic or healing timelines, a thorough understanding of its degradation behavior is paramount. This guide provides an in-depth overview of the mechanisms, experimental protocols, and influencing factors of PCL degradation both in vitro and in vivo.
Mechanisms of PCL Degradation
The breakdown of PCL occurs primarily through two distinct, yet interconnected, mechanisms: hydrolytic degradation and enzymatic degradation. The final metabolic fate of its degradation products is consistent for both pathways.
Hydrolytic Degradation
Hydrolytic degradation is the cleavage of the polymer's ester bonds through a reaction with water.[7][8] Due to the hydrophobic nature of PCL, this process is exceptionally slow under physiological conditions (pH 7.4, 37°C).[5][9][10] The mechanism is characterized as bulk erosion , where water molecules penetrate the entire polymer matrix, leading to random chain scission throughout the material.[7][8][11] This process reduces the polymer's molecular weight and generates oligomers and the monomer, 6-hydroxycaproic acid, which can then diffuse out of the matrix.[7][8][9]
Enzymatic Degradation
In a biological environment, the degradation of PCL is significantly accelerated by enzymes. This process is characterized as surface erosion , as enzymes like lipases and esterases are typically too large to penetrate the bulk polymer.[12][13] These enzymes, secreted by various microorganisms and cells like macrophages, catalytically hydrolyze the ester linkages on the polymer's surface.[1][12][14] The rate of enzymatic degradation is orders of magnitude faster than simple hydrolysis and is the dominant mechanism in vivo.[13]
Metabolic Pathway
Regardless of the initial degradation pathway, the primary water-soluble product is 6-hydroxycaproic acid.[7][9] This fatty acid monomer can be readily assimilated into the Krebs cycle (tricarboxylic acid cycle) by host cells.[9][15] It is ultimately metabolized into carbon dioxide (CO₂) and water (H₂O), which are safely eliminated from the body.[9][15]
References
- 1. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms [mdpi.com]
- 2. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of Poly(ε-caprolactone) and bio-interactions with mouse bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polythis compound-Based 3D-Printed Scaffolds as Potential Implant Materials for Tendon-Defect Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Degradation and Mechanical Stability of Poly(ε-Caprolactone)/Reduced Graphene Oxide Membranes as Scaffolds for In Vitro Neural Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term hydrolytic degradation study of polythis compound films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 13. Enzymatic Degradation of Star Poly(ε-Caprolactone) with Different Central Units - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Synthesis of Caprolactone-Based Copolymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of caprolactone-based copolymers, with a particular focus on their use in advanced drug delivery systems. Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) that has garnered significant attention in the biomedical field. Copolymerization of ε-caprolactone with other monomers, such as ethylene (B1197577) glycol, allows for the tuning of its physicochemical properties, leading to the development of sophisticated drug carriers, including stimuli-responsive nanoparticles and hydrogels. This guide details the primary synthetic routes, offers step-by-step experimental protocols, presents key quantitative data in a comparative format, and visualizes complex processes and pathways to facilitate a deeper understanding of this versatile class of polymers.
Core Synthesis Methodologies
The predominant method for synthesizing this compound-based copolymers is Ring-Opening Polymerization (ROP) . This technique offers excellent control over the polymer's molecular weight and architecture. Various catalytic systems can be employed, each with its own distinct advantages and mechanisms.
Tin-Catalyzed Ring-Opening Polymerization
Stannous octoate (Sn(Oct)₂) is a widely used and efficient catalyst for the ROP of ε-caprolactone.[1][2] The polymerization is typically initiated by a molecule with a hydroxyl group, such as poly(ethylene glycol) (PEG), which acts as a macroinitiator to form block copolymers.[3][4]
Organocatalyzed Ring-Opening Polymerization
To circumvent the potential toxicity of residual metal catalysts, organocatalysts have emerged as a "greener" alternative.[5] Diphenyl phosphate (B84403) (DPP) is an effective organocatalyst for the ROP of ε-caprolactone, proceeding via an activated monomer mechanism.[6]
Other Polymerization Techniques
While ROP is the most common, other methods like the combination of ROP and Atom Transfer Radical Polymerization (ATRP) can be used to create more complex architectures such as graft copolymers. These methods expand the versatility of this compound-based materials for various biomedical applications.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PCL-PEG block copolymers, as well as the formulation and evaluation of drug-loaded nanoparticles.
Synthesis of PCL-PEG-PCL Triblock Copolymer via Tin-Catalyzed ROP
This protocol describes the synthesis of a PCL-PEG-PCL triblock copolymer using PEG as the macroinitiator and Sn(Oct)₂ as the catalyst.[3][7]
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
ε-Caprolactone (ε-CL)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (B28343), anhydrous
Procedure:
-
In a three-neck flask equipped with a nitrogen inlet, add 0.5 g of PEG (0.25 mmol).
-
Dry the PEG by azeotropic distillation with toluene under a nitrogen atmosphere.
-
After cooling to room temperature, add 2.2 mL of ε-CL (19.8 mmol) to the flask.
-
Add 6.1 mL of a 9 mM solution of Sn(Oct)₂ in toluene.
-
Place the reaction mixture in an oil bath preheated to 130°C and stir for 44 hours under a nitrogen atmosphere.
-
After the reaction, cool the mixture to room temperature and dissolve it in a minimal amount of chloroform.
-
Precipitate the copolymer by slowly adding the chloroform solution to an excess of cold hexane with vigorous stirring.
-
Collect the precipitate by filtration and dry it under vacuum to a constant weight.
Characterization of Copolymers
NMR spectroscopy is used to confirm the chemical structure of the synthesized copolymers and to determine the block lengths.[3][4][8]
Procedure:
-
Dissolve 10-20 mg of the copolymer sample in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR spectra using a 300 MHz or higher NMR spectrometer.
-
The characteristic signals for PCL appear at approximately 1.36, 1.61–1.65, 2.29, and 4.04 ppm, while the signal for PEG is observed around 3.65 ppm.[3]
-
Calculate the number average molecular weight (Mn) and the PEG to PCL ratio by integrating the respective signals.[4][9]
GPC is employed to determine the molecular weight and polydispersity index (PDI) of the copolymers.[1][10][11]
Procedure:
-
Prepare a solution of the copolymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at a concentration of 1 mg/mL.[12]
-
Calibrate the GPC system using polystyrene standards with a known molecular weight range.[4]
-
Inject the sample into the GPC system equipped with a refractive index (RI) detector.
-
The elution time is used to determine the molecular weight distribution of the polymer sample.[13]
Preparation of Drug-Loaded Nanoparticles
This protocol details the preparation of drug-loaded PCL-PEG nanoparticles using a solvent evaporation method.[14]
Materials:
-
PCL-PEG-PCL copolymer
-
Docetaxel (DTX) and/or Quercetin (Qu)
-
Acetone
-
Deionized water
Procedure:
-
Dissolve 16 mg of PCL-PEG-PCL copolymer and 2 mg of DTX and/or 2 mg of Qu in 2 mL of acetone.
-
Stir the mixture in the dark at 25°C for 6 hours.
-
Add the organic phase dropwise into 25 mL of deionized water under continuous stirring to allow for nanoparticle formation and solvent evaporation.
-
To remove unloaded drug, filter the resulting nanoparticle suspension through a 0.45 µm filter membrane.
-
Obtain the final nanoparticle product by freeze-drying at -80°C.
Drug Loading and In Vitro Release Assay
The amount of drug encapsulated in the nanoparticles is quantified using High-Performance Liquid Chromatography (HPLC).[14]
Procedure:
-
Establish a standard curve of absorbance versus concentration for the drug(s) of interest.
-
Dissolve a known weight of the lyophilized drug-loaded nanoparticles in a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Analyze the drug concentration in the solution using HPLC.
-
Calculate the Drug Loading (DL%) and Encapsulation Efficiency (EE%) using the following equations:
-
EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
DL% = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100[14]
-
The release profile of the drug from the nanoparticles is evaluated under simulated physiological conditions.[14][15]
Procedure:
-
Disperse 10 mg of the dried drug-loaded nanocarriers in 4 mL of phosphate-buffered saline (PBS) at pH 7.4 and/or 5.5.
-
Place the suspension in a dialysis bag (MWCO: 12,000 Da) and incubate it at 37°C in a larger volume of fresh PBS with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Determine the concentration of the released drug in the collected samples using HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound-based copolymers and their drug delivery systems, compiled from the literature.
Table 1: Molecular Weight and Polydispersity of PCL-PEG Copolymers
| Copolymer | Mn ( g/mol ) (¹H NMR) | Mn ( g/mol ) (GPC) | PDI (GPC) | Reference |
| MePEG-PCL (5000 Da MePEG) | 7511 - 21270 | - | - | [4] |
| PCL-PEG-PCL | - | 11000 - 18000 | - | [16] |
| PCL/PEG | - | - | Varies | [17] |
| PCL-co-PEG | Varies | Varies | Varies | [18] |
| PCL-PEG-PCL | 7800 | 11500 | 1.47 | [19] |
Table 2: Drug Loading and Encapsulation Efficiency of Drug-Loaded PCL-PEG Nanoparticles
| Copolymer | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PCL-PEG-PCL | Curcumin | - | 71 - 83 | [19] |
| PCL/PEG | Paclitaxel (B517696) | - | - | [20] |
| PCL-PEG-PCL | Docetaxel/Quercetin | Varies | Varies | [14] |
| PCL-PEG-PCL | Doxorubicin/Ezetimibe | Varies | Varies | [21] |
| HA-PEG-PCL | Paclitaxel | - | 93.16 ± 2.1 | [22] |
Table 3: In Vitro Drug Release from PCL-PEG Nanoparticles
| Copolymer System | Drug | Release Conditions | Cumulative Release | Time | Reference |
| PCL/PEG Nanoparticles | Paclitaxel | - | 73.3% ± 2.7% | 24 h | [20] |
| PCL-PEG-PCL Nanoparticles | Curcumin | - | ~51% | 120 h | [19] |
| PCL-PEG-PCL Nanocarriers | Docetaxel/Quercetin | PBS (pH 7.4 and 5.5), 37°C | Sustained | - | [14] |
| PCL-based extrudates | - | - | Anomalous transport followed by degradation-governed release | >16 h | [23] |
| L-lactide/ε-caprolactone copolymers | α-tocopherol | Simulated physiological environments | < 2-3% | - | [24] |
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and mechanisms relevant to the synthesis and application of this compound-based copolymers.
Synthesis and Characterization Workflow
Caption: Workflow for Synthesis, Characterization, and Formulation.
Cellular Uptake Pathways of PCL-PEG Nanoparticles
Caption: Cellular Uptake Pathways of Nanoparticles.
Mechanism of pH-Responsive Drug Release
Caption: pH-Responsive Drug Release Mechanism.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(ε-caprolactone)-poly(ethylene glycol) Tri-Block Copolymer as Quercetin Delivery System for Human Colorectal Carcinoma Cells: Synthesis, Characterization and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of MePEG-PCL diblock copolymers: surface properties and controlled release behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Morphology Characteristics of New Highly Branched Polythis compound PCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Gel permeation chromatography of biodegradable and bio-based polymers [eureka.patsnap.com]
- 12. rsc.org [rsc.org]
- 13. Gel Permeation Chromatography → Area → Sustainability [esg.sustainability-directory.com]
- 14. oiccpress.com [oiccpress.com]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]
- 20. Preparation and biological evaluation of paclitaxel loaded biodegradable PCL/PEG nanoparticles for the treatment of human neuroendocrine pancreatic tumor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrevlett.com [chemrevlett.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Metabolic Pathway of ε-Caprolactone in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of ε-caprolactone in biological systems. The primary focus is on the well-documented microbial degradation of poly(ε-caprolactone) (PCL), a synthetic polyester, and the subsequent catabolism of its monomer unit, ε-caprolactone. Additionally, this guide touches upon the current understanding of ε-caprolactone's fate in mammalian systems, an area of increasing interest for drug delivery and biomaterial applications.
Microbial Metabolism of ε-Caprolactone
The biodegradation of PCL by a diverse range of microorganisms is a key area of research in environmental science and biotechnology.[1][2][3] The metabolic pathway can be broadly divided into two main stages: extracellular hydrolysis of the polymer and intracellular catabolism of the resulting monomers and oligomers.
Extracellular Hydrolysis of Poly(ε-caprolactone)
The initial and rate-limiting step in the microbial metabolism of PCL is the enzymatic hydrolysis of the polymer's ester bonds.[2][4] This process is carried out by extracellular enzymes secreted by various bacteria and fungi.
Key Enzymes:
-
Lipases (EC 3.1.1.3): These enzymes are highly effective in degrading PCL.[2][4]
-
Esterases (EC 3.1.1.1): Carboxylesterases also contribute significantly to PCL hydrolysis.[2][4]
-
Cutinases (EC 3.1.1.74): Particularly in fungi, cutinases have been identified as potent PCL-degrading enzymes.[4]
This enzymatic action breaks down the high-molecular-weight PCL into water-soluble oligomers and the monomer, 6-hydroxyhexanoic acid (also known as 6-hydroxycaproic acid).[5][6]
Diagram of Extracellular PCL Hydrolysis
References
- 1. Enzyme-Embedded Degradation of Poly(ε-caprolactone) using Lipase-Derived from Probiotic Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms [mdpi.com]
- 3. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comprehensive Toxicological Assessment of Caprolactone Monomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caprolactone (B156226), particularly ε-caprolactone, is a versatile monomer widely utilized in the synthesis of biodegradable polyesters like polythis compound (B3415563) (PCL).[1] Its applications span various fields, including drug delivery systems, tissue engineering scaffolds, and other biomedical devices, owing to the biocompatibility and biodegradability of its polymer.[2][3] This guide provides a comprehensive toxicological assessment of this compound monomers, presenting key data from acute, genotoxicity, carcinogenicity, reproductive and developmental, and local tolerance studies. Detailed experimental protocols for pivotal assays are provided, alongside visualizations of potential toxicological pathways.
Data Presentation: Summary of Toxicological Data
The following tables summarize the key quantitative toxicological data for ε-caprolactone.
Table 1: Acute Toxicity of ε-Caprolactone
| Species | Route of Administration | LD50 Value | Symptoms Observed | Reference |
| Rat | Oral | 4290 mg/kg | Apathy, effects on motor coordination and respiration | [4] |
| Rabbit | Dermal | 5.99 mL/kg (~6400 mg/kg) | Skin erythema | [4] |
Table 2: Genotoxicity of Poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) (PCEC) Nanomaterials
| Test | System | Concentration/Dose | Result | Metabolic Activation | Reference |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA97, TA98, TA100, TA102, TA1535) | Up to 5000 µ g/plate | Negative | With and Without | [5][6] |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | Up to 5000 µg/mL | Negative | With and Without | [5][6] |
| In Vivo Mouse Micronucleus Test | ICR Mice Bone Marrow | Not specified | Negative | Not Applicable | [5][6] |
Table 3: Repeated Dose Toxicity of ε-Caprolactone
| Species | Route of Administration | Exposure Duration | NOAEL | Effects Observed at Higher Doses | Reference |
| Rat | Inhalation | 9 days | 45 ppm (213 mg/m³) | No treatment-related effects observed | [7] |
| Rat | Oral (in diet) | 90 days | 2000 ppm (152 mg/kg bw for males, 184 mg/kg bw for females) | Decreased food and water consumption, reduced body weight gain at 5000 ppm | [7] |
Table 4: Local Tolerance of ε-Caprolactone
| Test | Species | Observation | Result | Reference |
| Skin Irritation | Rabbit | Erythema and edema scoring | Not irritating | [7] |
| Eye Irritation | Rabbit | Corneal, iris, and conjunctival effects | Severe irritant, risk of serious damage to eyes | [7] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines.
Acute Oral Toxicity (as per OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)
This method is used to assess the acute toxic effects of a substance following oral administration.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley) of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should not exceed 1 mL/100g body weight.
-
Procedure: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Typically, a sighting study with a single animal is performed to determine the appropriate starting dose. Subsequent animals are dosed at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Bacterial Reverse Mutation (Ames) Test (as per OECD Guideline 471)
This in vitro assay is used to detect gene mutations.[8][9][10]
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[5][8]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.[11]
-
Procedure: The test substance, at several concentrations, is incubated with the bacterial tester strains in the presence or absence of S9 mix. Two methods are commonly used: the plate incorporation method and the pre-incubation method.
-
Data Collection: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration.
-
Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the negative control values.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (as per OECD Guideline 439)
This in vitro test assesses the potential of a substance to cause skin irritation.[3][12][13][14]
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model, which consists of non-transformed, human-derived epidermal keratinocytes.
-
Procedure: The test substance is applied topically to the surface of the RhE tissue. After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[15]
-
Viability Assessment: Following a post-exposure incubation period (e.g., 42 hours), tissue viability is determined using a quantitative method, most commonly the MTT assay.[15] The MTT assay measures the activity of mitochondrial reductase in viable cells.
-
Evaluation: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[15]
Carcinogenicity, Reproductive, and Developmental Toxicity
Carcinogenicity
No long-term carcinogenicity bioassays specifically on ε-caprolactone monomer were identified in the public domain. However, studies on a related compound, caprolactam, have been conducted. A carcinogenesis bioassay of caprolactam in F344 rats and B6C3F1 mice showed that it was not carcinogenic under the conditions of the study.[16] The International Agency for Research on Cancer (IARC) has classified caprolactam as "probably not carcinogenic to humans (Group 4)".[17] Another lactone, pivalolactone (B16579), was found to be carcinogenic in rats but not in mice in a gavage bioassay.[18]
Reproductive and Developmental Toxicity
Mandatory Visualization
Potential Signaling Pathways in Lactone Toxicity
While specific signaling pathways for ε-caprolactone monomer toxicity are not well-defined, studies on other lactones provide insights into potential mechanisms.
Caption: Potential mechanism of γ-decalactone toxicity via cell membrane disruption.
The toxicity of some lactones, such as γ-decalactone in yeast, is associated with their interaction with cell membrane lipids, leading to increased membrane fluidity, membrane depolarization, and inhibition of H+-ATPase.[20]
References
- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 2. [Study on the biocompatibility and toxicology of biomaterials--poly(epsilon-caprolactone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. senzagen.com [senzagen.com]
- 4. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vivotecnia.com [vivotecnia.com]
- 6. Acute toxicity and genotoxicity studies on poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. nib.si [nib.si]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. enamine.net [enamine.net]
- 11. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. iivs.org [iivs.org]
- 14. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 15. x-cellr8.com [x-cellr8.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Caprolactam - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Bioassay of pivalolactone for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Developmental toxicity studies of caprolactam in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms underlying the toxicity of lactone aroma compounds towards the producing yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 3D Printing of PCL Scaffolds for Bone Regeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycaprolactone (PCL) is a biodegradable polyester (B1180765) approved by the U.S. Food and Drug Administration (FDA) that has garnered significant attention for bone tissue engineering applications.[1][2][3] Its favorable properties, including biocompatibility, slow degradation rate, and excellent processability, make it an ideal material for fabricating three-dimensional (3D) scaffolds.[4][5] 3D printing, an additive manufacturing technique, allows for the precise fabrication of PCL scaffolds with controlled architecture, such as interconnected porosity, which is crucial for cell infiltration, nutrient transport, and waste removal.[6][7] This document provides detailed application notes and protocols for the 3D printing of PCL and PCL-composite scaffolds for bone regeneration, summarizing key quantitative data and experimental methodologies from recent literature.
Data Presentation: Properties of 3D Printed PCL Scaffolds
The following tables summarize the key physical, mechanical, and biological properties of 3D printed PCL and PCL-composite scaffolds from various studies.
Table 1: Physical and Mechanical Properties of 3D Printed PCL and PCL-Composite Scaffolds
| Scaffold Composition | 3D Printing Method | Pore Size (μm) | Porosity (%) | Compressive Modulus (MPa) | Compressive Strength (MPa) | Reference |
| PCL | Fused Deposition Modeling (FDM) | 465 ± 63 | 55 (infill density) | - | - | [8] |
| PCL/Hydroxyapatite (HA) | Fused Deposition Modeling (FDM) | 465 ± 63 | 55 (infill density) | - | - | [8] |
| PCL | Pneumatic-based Bioplotter | - | - | - | 4.5 (at 50% deformation) | [9] |
| PCL/HA | Pneumatic-based Bioplotter | - | - | Higher than PCL | 11 (at 50% deformation) | [9] |
| PCL | FDM | - | - | 468.3 | - | [10] |
| PCL/PLGA/β-TCP | FDM | - | - | 299.4 - 317.6 | - | [10] |
| PCL | Salt Leaching & 3D Printing (High Temp) | - | - | 403 ± 19 | - | [5] |
| PCL | Salt Leaching & 3D Printing (Low Temp, NIPS) | - | - | 53 ± 10 | - | [5] |
Table 2: In Vitro Biological Performance of 3D Printed PCL Scaffolds
| Scaffold Composition | Cell Type | Assay | Time Point | Result | Reference |
| PCL/HA (55% infill) | Bone Marrow Stromal Cells (BMSCs) | Alkaline Phosphatase (ALP) Activity | - | Highest among tested infill densities | [8] |
| PCL/HA (55% infill) | Bone Marrow Stromal Cells (BMSCs) | Calcium Salt Deposition | - | Highest among tested infill densities | [8] |
| PCL/HA | - | Alamar Blue (Cell Viability) | 1, 3, 7 days | ~10% more reduction than plain PCL | [9] |
| PCL/β-TCP (increasing β-TCP %) | C3H10T1/2 cells | Cell Proliferation | - | Enhanced with increasing β-TCP | [3] |
| PCL/β-TCP (increasing β-TCP %) | C3H10T1/2 cells | Osteogenic Differentiation (ALP activity) | - | Increased with calcium phosphate (B84403) presence | [3] |
| Freeze-dried PRP-coated PCL | Dental Pulp Stem Cells (DPSCs) | ALP Activity | 7, 14, 21 days | Significantly higher than bare PCL | [11] |
| Freeze-dried PRP-coated PCL | Dental Pulp Stem Cells (DPSCs) | Osteogenic Gene Expression (ALP, RUNX2, OCN, OPN) | - | Significantly enhanced | [11] |
Experimental Protocols
Protocol 1: Fabrication of PCL/Hydroxyapatite (HA) Scaffolds using Fused Deposition Modeling (FDM)
This protocol is based on the methodology for creating PCL/HA composite scaffolds with varying infill densities.[8]
1. Materials and Equipment:
-
Polythis compound (PCL) powder
-
Hydroxyapatite (HA) powder (20% weight ratio)[8]
-
Twin-screw extruder
-
Filament winder
-
Fused Deposition Modeling (FDM) 3D printer
-
Digital caliper
-
Scanning Electron Microscope (SEM)
2. Procedure:
-
Filament Fabrication:
-
Thoroughly mix PCL and HA powders.
-
Feed the mixture into a twin-screw extruder to produce a composite filament.
-
Use a filament winder to collect the extruded filament.
-
-
Scaffold Design:
-
3D Printing:
-
Characterization:
-
Measure the dimensions of the printed scaffolds using a digital caliper.
-
Analyze the surface morphology and pore structure using SEM.
-
Protocol 2: In Vitro Osteogenic Differentiation of Stem Cells on PCL Scaffolds
This protocol outlines the general procedure for seeding cells onto 3D printed scaffolds and assessing their osteogenic differentiation.
1. Materials and Equipment:
-
3D printed PCL or PCL-composite scaffolds
-
Basal culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[12]
-
Osteogenic induction medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Cell culture incubator (37°C, 5% CO₂)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution for calcium deposition
-
Reagents for RNA extraction and qRT-PCR (for gene expression analysis)
2. Procedure:
-
Scaffold Sterilization:
-
Sterilize the scaffolds by soaking in 70-95% ethanol (B145695) for 24 hours, followed by washing three times with sterile Phosphate Buffered Saline (PBS).[12]
-
Alternatively, use ethylene (B1197577) oxide or gamma irradiation for sterilization.
-
Pre-incubate scaffolds in basal culture medium for at least 3 hours before cell seeding.[12]
-
-
Cell Seeding:
-
Harvest and count the desired stem cells.
-
Seed a defined number of cells (e.g., 20,000 cells per scaffold) onto each scaffold in a multi-well plate.[13]
-
Allow cells to adhere for a few hours in the incubator before adding more culture medium.
-
-
Osteogenic Induction:
-
After 24-48 hours of initial culture in basal medium, replace the medium with osteogenic induction medium.
-
Culture the cell-seeded scaffolds for up to 21 days, changing the medium every 2-3 days.
-
-
Assessment of Osteogenic Differentiation:
-
ALP Activity: At desired time points (e.g., 7, 14, and 21 days), lyse the cells on the scaffolds and measure ALP activity using a commercial kit according to the manufacturer's instructions.[11]
-
Calcium Deposition (Alizarin Red S Staining): At the end of the culture period, fix the cell-seeded scaffolds, and stain for calcium deposits using Alizarin Red S solution. For quantification, the stain can be dissolved and the absorbance measured.[8]
-
Osteogenic Gene Expression: At various time points, extract total RNA from the cells on the scaffolds. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key osteogenic marker genes such as RUNX2, ALP, Osteocalcin (OCN), and Osteopontin (OPN).[11]
-
Protocol 3: In Vivo Evaluation of Bone Regeneration in a Calvarial Defect Model
This protocol describes a common animal model for assessing the bone regeneration capacity of PCL scaffolds.
1. Materials and Equipment:
-
3D printed PCL scaffolds (sterilized)
-
Sprague Dawley rats or other suitable animal model[14]
-
General anesthetic for rodents
-
Surgical instruments
-
Micro-computed tomography (micro-CT) scanner
-
Histology processing equipment and reagents (e.g., hematoxylin (B73222) and eosin, Masson's trichrome stains)
2. Procedure:
-
Surgical Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Create a critical-sized defect (e.g., 5 mm diameter) in the calvaria (skull).[11]
-
Implant the sterile 3D printed scaffold into the defect site. A control group with an empty defect should be included.
-
Suture the incision.
-
-
Post-Operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor the animals for any signs of infection or adverse reactions.
-
-
Analysis of Bone Regeneration:
-
At predetermined time points (e.g., 4, 8, or 12 weeks), euthanize the animals.
-
Micro-CT Analysis: Harvest the calvaria and perform micro-CT scanning to quantitatively assess new bone formation, bone volume, and scaffold integration.
-
Histological Analysis: Decalcify the bone samples (if necessary), embed in paraffin, and section. Stain the sections with H&E (for general morphology and cell infiltration) and Masson's trichrome (to distinguish bone from soft tissue) to evaluate the quality of the regenerated tissue.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for PCL Scaffold Development
Caption: Workflow for PCL scaffold fabrication, in vitro, and in vivo evaluation.
Signaling Pathway in Mechanotransduction for Osteogenesis
Caption: RhoA/ROCK2 signaling in scaffold-mediated osteogenesis.[15]
References
- 1. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Polythis compound-Based Scaffolds for Alveolar Bone Tissue Engineering: A Biomimetic Approach in a 3D Printing Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic characterization of 3D-printed PCL/β-TCP scaffolds for biomedical devices and bone tissue engineering: influence of composition and porosity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. OBM Transplantation | Poly ε-Caprolactone Scaffolds: Advancements in Bone Regeneration and Grafting [lidsen.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. compmech.unipv.it [compmech.unipv.it]
- 10. Fabrication and Evaluation of PCL/PLGA/β-TCP Spiral-Structured Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. PCL/Graphene Scaffolds for the Osteogenesis Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. 3D-Printed Polythis compound/Hydroxyapatite Bionic Scaffold for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Polycaprolactone Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycaprolactone (B3415563) (PCL) is a biodegradable and biocompatible polyester (B1180765) that has been approved by the US Food and Drug Administration (FDA) for various biomedical applications.[1][2] Its desirable properties, including high permeability to drugs and the ability to be completely bioresorbed, make it an excellent candidate for developing drug delivery systems.[3] PCL-based nanoparticles (NPs) have garnered significant interest as carriers for therapeutic agents, offering advantages such as controlled and targeted drug delivery, the ability to cross physiological barriers, and reduced systemic side effects.[3][4] These nanoparticles can encapsulate a wide range of drugs, protecting them from degradation and facilitating their sustained release.[3][5] This document provides detailed protocols for the preparation and characterization of PCL nanoparticles for drug delivery applications.
Methods of Preparation
Several techniques are employed to prepare PCL nanoparticles, with the choice of method often depending on the drug's properties (hydrophilic or hydrophobic) and the desired nanoparticle characteristics. The most common methods include nanoprecipitation (solvent displacement), and various emulsion-based techniques.[4]
Nanoprecipitation (Solvent Displacement)
Nanoprecipitation is a simple, reproducible, and scalable method for preparing PCL nanoparticles.[3] Also known as the solvent displacement method, it involves the precipitation of a pre-formed polymer from a solution.[3] This technique is particularly suitable for encapsulating hydrophobic drugs.[3]
Key advantages of this method include:
-
Simplicity and reproducibility.[3]
-
Ease of scalability.[3]
-
Avoidance of high volumes of toxic solvents.[3]
-
Ability to achieve submicron particle sizes.[3]
The process involves dissolving PCL and the drug in a water-miscible organic solvent and then adding this organic phase to an aqueous phase (a non-solvent for the polymer) containing a surfactant under continuous stirring.[3] The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PCL, forming nanoparticles.[6]
Emulsion-Based Methods
Emulsion-based methods are versatile and widely used for encapsulating both hydrophobic and hydrophilic drugs. The general principle involves the formation of an emulsion (oil-in-water or water-in-oil-in-water), followed by the removal of the solvent, which leads to the formation of solid nanoparticles.
-
Single Emulsion-Solvent Evaporation (O/W): This method is ideal for encapsulating hydrophobic drugs. An organic phase containing PCL and the drug is emulsified in an aqueous phase containing a stabilizer to form an oil-in-water (O/W) emulsion. The organic solvent is then removed by evaporation, resulting in the formation of solid nanoparticles.[1][2][7]
-
Double Emulsion-Solvent Evaporation (W/O/W): This technique is suitable for encapsulating hydrophilic drugs. An aqueous solution of the drug is first emulsified in an organic solution of PCL to form a primary water-in-oil (W/O) emulsion. This primary emulsion is then further emulsified in a larger aqueous phase containing a stabilizer to form a water-in-oil-in-water (W/O/W) double emulsion.[8][9][10] Subsequent removal of the organic solvent yields nanoparticles with the hydrophilic drug encapsulated within the aqueous core.[8][9]
-
Emulsification-Diffusion: This method involves the use of a solvent system that is partially miscible with water. An organic phase containing the polymer and drug is emulsified in an aqueous phase containing a surfactant. The subsequent addition of water to the system causes the solvent to diffuse from the droplets into the external phase, leading to the formation of nanoparticles.[11][12]
Experimental Protocols
Protocol 1: Preparation of PCL Nanoparticles by Nanoprecipitation
This protocol describes the preparation of drug-loaded PCL nanoparticles using the nanoprecipitation method.
Materials:
-
Poly-ε-caprolactone (PCL)
-
Drug (e.g., Paclitaxel, Curcumin)
-
Acetone (or other suitable water-miscible organic solvent like acetonitrile (B52724) or THF)[1][13]
-
Surfactant (e.g., Polyvinyl alcohol (PVA), Poloxamer 407, Tween 80)[14][15]
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PCL and the drug in the chosen organic solvent.[13] For example, dissolve 10 mg of PCL and 1 mg of Paclitaxel in 5 mL of acetone.[16]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant. The concentration of the surfactant can be optimized to achieve the desired particle size and stability.[13]
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.[6][13] The rapid diffusion of the solvent will cause the PCL to precipitate, forming a milky colloidal suspension of nanoparticles.[6]
-
Solvent Evaporation: Continue stirring the suspension, typically overnight at room temperature, to allow for the complete evaporation of the organic solvent.[13][17]
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation to remove any unloaded drug or excess surfactant.[13] The pellet is then washed and can be redispersed in deionized water or lyophilized for long-term storage.[15]
Protocol 2: Preparation of PCL Nanoparticles by Single Emulsion-Solvent Evaporation (O/W)
This protocol is suitable for the encapsulation of hydrophobic drugs.
Materials:
-
Poly-ε-caprolactone (PCL)
-
Hydrophobic drug
-
Dichloromethane (DCM) or Chloroform (organic solvent)[18][19]
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve PCL and the hydrophobic drug in the organic solvent. For instance, 60 mg of PCL and 3 mg of Rhodamine B can be dissolved in DCM.[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2.5% w/v).[7]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[20]
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unloaded drug, and then resuspend in a suitable medium or lyophilize.[2]
Protocol 3: Preparation of PCL Nanoparticles by Double Emulsion-Solvent Evaporation (W/O/W)
This protocol is designed for the encapsulation of hydrophilic drugs.
Materials:
-
Poly-ε-caprolactone (PCL)
-
Hydrophilic drug (e.g., Doxorubicin (B1662922) HCl)[15]
-
Dichloromethane (DCM) (organic solvent)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water
Procedure:
-
Inner Aqueous Phase (W1): Dissolve the hydrophilic drug in a small volume of deionized water.
-
Organic Phase (O): Dissolve PCL in DCM.
-
Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O) and homogenize at high speed to form a primary water-in-oil emulsion.[8][9]
-
Outer Aqueous Phase (W2): Prepare a larger volume of aqueous PVA solution.
-
Secondary Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the outer aqueous phase (W2) and homogenize again to form a double emulsion.[8][9]
-
Solvent Evaporation: Stir the double emulsion for several hours to evaporate the DCM.[8]
-
Nanoparticle Collection: Isolate the nanoparticles by centrifugation, wash them, and then resuspend or lyophilize.[21]
Characterization of PCL Nanoparticles
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the prepared nanoparticles.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Dynamic Light Scattering (DLS): This is the most common technique used to determine the average particle size (hydrodynamic diameter), size distribution (PDI), and zeta potential of nanoparticles in a suspension.[1] A lower PDI value (typically < 0.2) indicates a narrow and uniform particle size distribution.[22] The zeta potential provides information about the surface charge of the nanoparticles, which is a key indicator of their stability in a colloidal suspension.[23]
Morphology
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the shape, surface morphology, and size of the nanoparticles.[2][10][19] TEM provides higher resolution images and can reveal the internal structure of the nanoparticles.
Drug Loading and Encapsulation Efficiency
The amount of drug successfully encapsulated within the nanoparticles is a critical parameter.
-
Quantification: The drug loading content (DLC) and encapsulation efficiency (EE) are typically determined by separating the nanoparticles from the aqueous medium (by centrifugation or filtration) and quantifying the amount of free drug in the supernatant using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]
The formulas for calculating DLC and EE are as follows:
-
Drug Loading Content (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Quantitative Data Summary
The following tables summarize typical quantitative data for PCL nanoparticles prepared by different methods, as reported in the literature.
Table 1: Physicochemical Properties of PCL Nanoparticles
| Preparation Method | Polymer MW (kDa) | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Nanoprecipitation | 14 & 80 | Paclitaxel | ~184 - 190 | < 0.2 | -21.2 to -27.0 | [24] |
| Nanoprecipitation | - | Noscapine | 150 - 818 | - | -8.8 to -16.6 | [10] |
| Nanoprecipitation | 5.4 | Paclitaxel | 37 ± 3 | - | - | [1] |
| Nanoprecipitation | 13.6 | Paclitaxel | 55 ± 8 | - | - | [1] |
| Emulsion/Solvent Evaporation | 14 | Idebenone | 188 - 628 | - | - | [2] |
| Emulsion/Solvent Evaporation | 80 | Idebenone | 188 - 628 | - | - | [2] |
| Double Emulsion | - | 5-Fluorouracil | 183 - 675.5 | - | - | [25] |
Table 2: Drug Loading and Encapsulation Efficiency of PCL Nanoparticles
| Preparation Method | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Nanoprecipitation | Doxorubicin | 2.5 - 6.8 | 15 - 20 | [15] |
| Nanoprecipitation | Docetaxel/Quercetin | 17.08 / 8.02 | 85.4 / 80.2 | [26] |
| Double Emulsion | Noscapine | - | 38 - 79 | [10] |
| Double Emulsion | 5-Fluorouracil | - | 18.8 - 45.4 | [25] |
In Vitro Drug Release and Cellular Uptake
In Vitro Drug Release
-
Dialysis Method: The in vitro drug release profile is commonly evaluated using the dialysis bag diffusion method.[27] The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with continuous stirring. At predetermined time intervals, samples of the release medium are withdrawn and the concentration of the released drug is quantified.[27] This allows for the determination of the cumulative drug release over time.
Cellular Uptake
-
Fluorescence Microscopy and Flow Cytometry: To study the cellular uptake of nanoparticles, cells are incubated with fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye like coumarin-6 or rhodamine 123).[28][29] After incubation, the cells are washed to remove non-internalized nanoparticles. The cellular uptake can then be visualized using fluorescence microscopy or quantified using flow cytometry.[28][29] Studies have shown that PCL nanoparticles are rapidly internalized by cells, often within the first 30 minutes of incubation.[28]
Visualizations
Caption: Experimental workflow for the preparation of PCL nanoparticles.
Caption: Workflow for the characterization of PCL nanoparticles.
Caption: Generalized pathway of PCL nanoparticle-mediated cellular drug delivery.
References
- 1. Production of polythis compound nanoparticles with hydrodynamic diameters below 100 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of PCL-Idebenone Nanoparticles for Potential Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable Polythis compound Nanoparticles Based Drug Delivery Systems: A Short Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microfluidic-Assisted Formulation of ε-Polythis compound Nanoparticles and Evaluation of Their Properties and In Vitro Cell Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2025.biomaterials.org [2025.biomaterials.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of biodegradable PCL particles via double emulsion evaporation method using ultrasound technique | Semantic Scholar [semanticscholar.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Effects of Process and Formulation Parameters on Submicron Polymeric Particles Produced by a Rapid Emulsion-Diffusion Method [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and evaluation of poly (this compound fumarate) nanoparticles containing doxorubicin HCI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. mdpi.com [mdpi.com]
- 18. Express Polymer Letters [expresspolymlett.com]
- 19. Preparation of Degeredable Polyprolactone Polymer (PCL)/Magnetic nanocomposite for Drug Delivery Systems Against Anticancer Compounds [jns.kashanu.ac.ir]
- 20. expresspolymlett.com [expresspolymlett.com]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. oiccpress.com [oiccpress.com]
- 27. researchgate.net [researchgate.net]
- 28. Cellular uptake and concentrations of tamoxifen upon administration in poly(ε-caprolactone) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Polythis compound Nanoparticles as Promising Candidates for Nanocarriers in Novel Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Polycaprolactone (PCL) Films to Enhance Cell Adhesion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycaprolactone (B3415563) (PCL) is a biodegradable polyester (B1180765) widely utilized in tissue engineering and drug delivery applications due to its excellent biocompatibility, mechanical properties, and ease of processing. However, the inherent hydrophobicity of the PCL surface can limit its application by impeding optimal cell adhesion and proliferation, which are critical for tissue regeneration and the success of implantable devices. Surface modification of PCL films is therefore a crucial step to enhance their bioactivity.
These application notes provide detailed protocols for four common and effective surface modification techniques: Oxygen Plasma Treatment , Alkaline Hydrolysis , Gelatin Grafting , and RGD Peptide Immobilization . Each method aims to introduce functional groups or bioactive molecules onto the PCL surface, thereby increasing its hydrophilicity and providing specific binding sites for cell surface receptors. This ultimately leads to improved cell attachment, spreading, and proliferation. Detailed experimental workflows, quantitative data summaries, and insights into the underlying cell signaling pathways are presented to guide researchers in selecting and implementing the most suitable modification strategy for their specific application.
Experimental Workflow
The overall experimental workflow for surface modification of PCL films and subsequent evaluation of cell adhesion is outlined below.
Quantitative Data Summary
The following tables summarize the quantitative effects of different surface modifications on the physicochemical properties of PCL films and subsequent cell adhesion.
Table 1: Effect of Surface Modification on Water Contact Angle of PCL Films
| Surface Treatment | Water Contact Angle (°) | Fold Change in Hydrophilicity | Reference |
| Untreated PCL | 77 - 131.4 | - | [1][2] |
| Oxygen Plasma Treatment | 63 | ~1.2 - 2.1 | [1] |
| Alkaline Hydrolysis (NaOH) | 44.7 | ~1.7 - 2.9 | [3][4] |
| Gelatin Grafting | Significantly Reduced | N/A | [5][6] |
| RGD Peptide Immobilization | 38.4 | ~2.0 - 3.4 | [7] |
Table 2: Enhancement of Cell Adhesion on Modified PCL Films
| Surface Treatment | Cell Type | Adhesion/Proliferation Increase | Reference |
| Oxygen Plasma Treatment | Human Epithelial Cells | ~1.6-fold increase in proliferation | [8][9] |
| Alkaline Hydrolysis (NaOH) | Human Umbilical Vein Endothelial Cells (HUVECs) | ~2.2-fold increase in adhesion | [3][4] |
| Gelatin Grafting | Endothelial Cells | Enhanced spreading and proliferation | [5][6] |
| RGD Peptide Immobilization | Endothelial Cells | ~11-fold increase in attachment | [7][10] |
Experimental Protocols
Protocol 1: Oxygen Plasma Treatment of PCL Films
This protocol describes the use of low-pressure oxygen plasma to introduce oxygen-containing functional groups onto the PCL surface, thereby increasing its hydrophilicity.
Materials:
-
PCL films
-
Plasma cleaner/reactor
-
Oxygen gas (high purity)
-
Vacuum pump
Procedure:
-
Place the PCL films into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of approximately 10 mTorr.
-
Introduce high-purity oxygen gas into the chamber, allowing the pressure to stabilize at the desired working pressure (e.g., 200 mTorr).
-
Apply radio frequency (RF) power (e.g., 30-50 W) to generate oxygen plasma.[11][12]
-
Treat the PCL films for a specified duration (e.g., 30 seconds to 5 minutes).[1][11]
-
After treatment, turn off the RF power and the oxygen supply.
-
Vent the chamber to atmospheric pressure and remove the plasma-treated PCL films.
-
Use the modified films for cell culture experiments within a short time frame to minimize hydrophobic recovery.
Protocol 2: Alkaline Hydrolysis of PCL Films
This protocol details the surface modification of PCL films by alkaline hydrolysis using sodium hydroxide (B78521) (NaOH) to introduce carboxyl and hydroxyl groups.
Materials:
-
PCL films
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Glass vials or beakers
-
Shaker or orbital incubator
Procedure:
-
Prepare a 10 M NaOH solution in distilled water.[4]
-
Place the PCL films in glass vials.
-
Add the 10 M NaOH solution to the vials, ensuring the films are fully submerged.
-
Incubate the vials for 1 hour at room temperature with gentle agitation.[4]
-
After incubation, carefully remove the NaOH solution.
-
Rinse the PCL films thoroughly with distilled water (at least 3-4 times) to remove any residual NaOH until the pH of the washing solution is neutral.
-
Dry the hydrolyzed PCL films in a vacuum oven or a desiccator at room temperature before use.
Protocol 3: Gelatin Grafting onto PCL Films
This protocol describes the covalent immobilization of gelatin onto the PCL surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry after plasma-induced carboxyl group formation.
Materials:
-
Plasma-treated PCL films (see Protocol 1)
-
Gelatin (Type A or B)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Distilled water
Procedure:
-
Prepare a gelatin solution (e.g., 1% w/v) in PBS at 37°C.
-
Activate the carboxyl groups on the plasma-treated PCL films by immersing them in an EDC/NHS solution (e.g., 50 mM EDC and 25 mM NHS in MES buffer) for 1 hour at room temperature.
-
Rinse the activated PCL films with distilled water to remove excess EDC and NHS.
-
Immediately immerse the activated PCL films in the pre-warmed gelatin solution and incubate for 2-4 hours at 37°C with gentle shaking.
-
After incubation, wash the gelatin-grafted PCL films extensively with PBS and then distilled water to remove any non-covalently bound gelatin.
-
Dry the films under sterile conditions before cell seeding.
Protocol 4: RGD Peptide Immobilization on PCL Films
This protocol outlines the covalent attachment of the cell-adhesive peptide Arginine-Glycine-Aspartic acid (RGD) to the PCL surface. This method involves an initial amination step followed by cross-linking.
Materials:
-
PCL films
-
2-propanol
-
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) or similar cross-linker
-
RGD-containing peptide with a terminal cysteine (e.g., GRGDS-C)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Distilled water
Procedure:
-
Amination: Immerse the PCL films in a 10% (w/v) solution of 1,6-hexanediamine in 2-propanol. Incubate for 1 hour at 37°C in a vacuum chamber to facilitate the reaction.[7][13]
-
Wash the aminated PCL films thoroughly with distilled water to remove unreacted hexanediamine (B8719201) and dry under vacuum.
-
Cross-linker Reaction: Dissolve Sulfo-SMCC in the conjugation buffer. Immerse the aminated PCL films in the Sulfo-SMCC solution and incubate for 1 hour at room temperature to attach the cross-linker to the newly introduced amine groups.
-
Rinse the films with the conjugation buffer to remove excess cross-linker.
-
RGD Peptide Conjugation: Dissolve the RGD peptide in the conjugation buffer. Immerse the cross-linker-activated PCL films in the peptide solution and incubate overnight at 4°C with gentle agitation.[7]
-
Wash the RGD-modified PCL films extensively with the conjugation buffer and then distilled water to remove non-covalently bound peptides.
-
Dry the films under sterile conditions.
Cell Adhesion and Morphology Analysis Protocols
Protocol 5: Quantification of Cell Adhesion using Crystal Violet Assay
Materials:
-
Untreated and modified PCL films in a 24-well plate
-
Cell suspension of the desired cell type
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% methanol
-
1% Sodium dodecyl sulfate (B86663) (SDS) solution
Procedure:
-
Sterilize the PCL films (e.g., with 70% ethanol (B145695) and UV irradiation).
-
Seed cells onto the PCL films at a desired density (e.g., 5 x 10^4 cells/well).[14]
-
Incubate for the desired adhesion time (e.g., 4, 24 hours) at 37°C and 5% CO2.
-
Gently wash the films twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the cells with 0.1% Crystal Violet solution for 10-15 minutes.
-
Wash thoroughly with water until the water runs clear.
-
Allow the plates to dry completely.
-
Elute the stain by adding 1% SDS solution to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 550-570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.[15]
Protocol 6: Immunofluorescence Staining for Cytoskeleton and Focal Adhesions
Materials:
-
Cells cultured on PCL films
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-vinculin)
-
Fluorophore-conjugated secondary antibody
-
Fluorophore-conjugated Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[16]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.[16]
-
Wash twice with PBS.
-
Block non-specific binding by incubating with blocking solution for 30 minutes.[16]
-
Incubate with the primary antibody (e.g., anti-vinculin, diluted in blocking solution) for 1 hour at room temperature.[16]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated Phalloidin (diluted in PBS) for 1 hour at room temperature in the dark.[16][17]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the films on a glass slide with antifade mounting medium and visualize using a fluorescence microscope.
Cell Adhesion Signaling Pathway
Surface modifications that introduce cell-adhesive moieties, such as RGD peptides, promote cell adhesion primarily through the engagement of integrin receptors on the cell surface. This binding initiates a cascade of intracellular signaling events, leading to the formation of focal adhesions and reorganization of the actin cytoskeleton, which are crucial for cell spreading, survival, and proliferation. A key signaling pathway activated upon integrin clustering is the Focal Adhesion Kinase (FAK) - Phosphoinositide 3-kinase (PI3K) - Akt pathway.
Upon binding of the RGD ligand on the modified PCL surface, integrin receptors cluster and activate Focal Adhesion Kinase (FAK) through autophosphorylation.[3][5] Activated FAK then serves as a docking site for various signaling proteins, including the p85 subunit of PI3K, leading to its activation.[18] PI3K subsequently phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B).[5][19] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and migration.[3][6] This signaling cascade is a critical mechanism by which surface-modified PCL enhances cellular functions.
References
- 1. The modulation of MSC integrin expression by RGD presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. The role of focal adhesion kinase-phosphatidylinositol 3-kinase-akt signaling in hepatic stellate cell proliferation and type I collagen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of Endothelial Cell-Polythis compound Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The interaction between bone marrow stromal cells and RGD modified three dimensional porous polythis compound scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. real-research.com [real-research.com]
- 10. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface Modification of Polytetrafluoroethylene and Polythis compound Promoting Cell-Selective Adhesion and Growth of Valvular Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Focal adhesion: PI3K-Akt-mTOR-signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Casting of Polycaprolactone (PCL) Films for Wound Dressing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycaprolactone (PCL) is a biodegradable and biocompatible synthetic polymer extensively investigated for biomedical applications, including wound dressings.[1][2][3][4][5][6] Its desirable properties, such as excellent mechanical strength, controlled degradation rate, and ability to be blended with other polymers or loaded with therapeutic agents, make it a versatile platform for promoting wound healing.[3][7][8][9] The solvent casting technique is a straightforward and cost-effective method for fabricating PCL films with controlled thickness and properties.[10][11][12] These films can provide a moist environment, protect the wound from infection, and deliver active compounds to facilitate the healing process.[13][14][15]
This document provides detailed protocols for the solvent casting of PCL films and subsequent characterization methods relevant to their application as wound dressings.
Experimental Protocols
Protocol for Solvent Casting of PCL Films
This protocol describes a general method for preparing PCL films. Researchers should optimize parameters such as polymer concentration and solvent choice based on their specific requirements.
Materials:
-
Poly(ε-caprolactone) (PCL) pellets (e.g., average Mn 80,000)
-
Solvent (e.g., Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate)[16][17]
-
Glass petri dish or other suitable casting surface
-
Stirring plate and magnetic stir bar
-
Leveling surface (e.g., a leveled lab bench or a desiccator)
-
Fume hood
Procedure:
-
Polymer Solution Preparation:
-
Weigh the desired amount of PCL pellets.
-
In a fume hood, dissolve the PCL pellets in the chosen solvent in a sealed container (e.g., a beaker covered with parafilm or a screw-cap bottle). A common concentration range is 5-15% (w/v).[11]
-
Stir the solution using a magnetic stir bar on a stirring plate at room temperature until the PCL is completely dissolved. This may take several hours.
-
-
Casting the Film:
-
Place a clean, dry glass petri dish on a leveling surface within the fume hood.
-
Carefully pour the PCL solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface. The volume of the solution will determine the final thickness of the film.
-
Cover the petri dish with a lid or aluminum foil with small perforations to allow for slow and controlled solvent evaporation. Rapid evaporation can lead to defects in the film.[18]
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours. The drying time will vary depending on the solvent's boiling point and the volume of the solution.
-
For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the melting point of PCL (around 60°C) for at least 24 hours.
-
-
Film Removal:
-
Once completely dry, carefully peel the PCL film from the casting surface using forceps.
-
Store the film in a desiccator to prevent moisture absorption.
-
Protocol for Characterization of PCL Films
2.1. Mechanical Properties
The mechanical properties of the wound dressing are crucial to ensure it can withstand handling and conform to the wound site.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Dumbbell-shaped die for cutting samples.
Procedure:
-
Cut the PCL films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.
-
Record the load and displacement data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
2.2. Water Vapor Transmission Rate (WVTR)
WVTR is a critical parameter for wound dressings as it indicates the film's ability to maintain a moist wound environment without causing maceration. An optimal WVTR for wound dressings is generally considered to be in the range of 76 to 9360 g/m²/day.[19]
Equipment:
-
Permeability cups (e.g., Payne cups)
-
Environmental chamber with controlled temperature and humidity (e.g., 37°C and 50% relative humidity)
-
Analytical balance
Procedure:
-
Cut a circular sample of the PCL film with a diameter matching the opening of the permeability cup.
-
Fill the cup with a desiccant (e.g., anhydrous calcium chloride) to a specific level.
-
Place the PCL film over the opening of the cup and seal it tightly.
-
Weigh the entire assembly.
-
Place the assembly in the environmental chamber.
-
Record the weight of the assembly at regular time intervals (e.g., every hour for 24 hours).
-
Calculate the WVTR using the following formula: WVTR (g/m²/day) = (Δm × 24) / (A × t) where Δm is the change in mass (g), A is the area of the film exposed (m²), and t is the time (h).
2.3. In Vitro Drug Release
This protocol is for PCL films loaded with a therapeutic agent.
Equipment:
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Cut a known weight or size of the drug-loaded PCL film.
-
Place the film in a known volume of PBS (e.g., 10 mL) in a sealed container.
-
Incubate the container at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time. The release profile often shows an initial burst release followed by a sustained release phase.[7][13]
Data Presentation
The following tables summarize typical quantitative data for solvent-cast PCL films intended for wound dressing applications. The values can vary significantly depending on the specific formulation and processing parameters.
Table 1: Mechanical Properties of Solvent-Cast PCL Films
| Property | Pure PCL Film | PCL/Chitosan Blend | PCL with Nanoclay |
| Tensile Strength (MPa) | 2.75 ± 0.04[14] | ~7[8] | 11.81[7][20] |
| Elongation at Break (%) | 38.51 ± 3.05[14] | ~35[8] | - |
| Young's Modulus (MPa) | 7.13 ± 0.10[14] | - | 17.42 ± 1.82[14] |
Table 2: Water Vapor Transmission Rate (WVTR) of PCL-Based Films
| Film Composition | WVTR (g/m²/day) | Reference |
| Pure PCL | ~94.20 ± 14.50 | [21] |
| PCL/PLA Blends | 78.24 ± 1.02 | [21] |
| Commercially available dressings | 90 ± 10 to 2892 ± 337 | [22] |
Table 3: In Vitro Drug Release from PCL Films
| Drug | Release Profile | Reference |
| Pomegranate Peel Extract | Initial burst release within 20 hours, followed by sustained release.[13] | [13] |
| Curcumin | Non-Fickian diffusion for the first 12 hours, then Fickian diffusion.[7] | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solvent casting and characterization of PCL films for wound dressing applications.
Caption: Workflow for PCL film fabrication and characterization.
Wound Healing Process Supported by PCL Dressings
This diagram outlines the major phases of wound healing that a PCL-based wound dressing is designed to support.
Caption: PCL dressing support for the phases of wound healing.
References
- 1. Synthesis and Characterization of Polythis compound(PCL)/Organo-Montmorillonite(O-MMT) Blendvia Solvent Casting | Scientific.Net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. Polythis compound-Based Nanocomposites for Wound Healing: Progress, Pitfalls, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polythis compound-based materials in wound healing applications | Semantic Scholar [semanticscholar.org]
- 5. Biocompatibility Assessment of Polythis compound/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reinforcement of Polythis compound/Chitosan with Nanoclay and Controlled Release of Curcumin for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The wound healing effect of polythis compound-chitosan scaffold coated with a gel containing Zataria multiflora Boiss. volatile oil nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of Drug Loaded PVA/PCL Fibres for Wound Dressing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PCL/Andiroba Oil (Carapa guianensis Aubl.) Hybrid Film for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and Characterization of Polythis compound (PCL) Antimicrobial Wound Dressing Loaded with Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Electrospun Polythis compound-Based Wound Dressings: An In Vitro Study About the Importance of the Direct Contact to Elicit Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface properties and biocompatibility of solvent-cast poly[-caprolactone] films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Poly(ε-caprolactone)-Based Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of poly(ε-caprolactone) (PCL)-based block copolymers, particularly focusing on PCL-poly(ethylene glycol) (PCL-PEG) copolymers. These materials are of significant interest in the biomedical field, especially for drug delivery applications, owing to their biocompatibility and biodegradability.[1][2]
Overview
PCL-based block copolymers are amphiphilic macromolecules composed of a hydrophobic PCL block and a hydrophilic block, commonly PEG.[2] This amphiphilicity allows them to self-assemble into various nanostructures, such as micelles and polymersomes, in aqueous environments. These nanostructures can encapsulate hydrophobic drugs within their core, enhancing drug solubility, stability, and circulation time in the body.[3][4] The synthesis of these copolymers is typically achieved through ring-opening polymerization (ROP) of ε-caprolactone, initiated by a macroinitiator like PEG and catalyzed by a catalyst such as stannous octoate (Sn(Oct)₂).[5][6]
Experimental Protocols
Synthesis of PCL-PEG-PCL Triblock Copolymer via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of a PCL-PEG-PCL triblock copolymer using PEG as a macroinitiator and Sn(Oct)₂ as a catalyst.[2][5]
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
ε-Caprolactone (ε-CL)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (B28343), anhydrous
-
Petroleum ether or cold diethyl ether
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas inlet
-
Vacuum line
Procedure:
-
Drying of PEG: Dry the PEG under vacuum at an elevated temperature (e.g., 100-120 °C) for several hours to remove any residual water, which can interfere with the polymerization.
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, add the dried PEG (e.g., 0.5 g, 0.25 mmol).
-
Addition of Monomer and Catalyst: Add ε-caprolactone (e.g., 2.2 mL, 19.8 mmol) to the flask.[5] In a separate vial, prepare a solution of Sn(Oct)₂ in anhydrous toluene (e.g., 9 mM solution).[5] Add the catalyst solution (e.g., 6.1 mL) to the reaction flask.[5] The molar ratio of monomer to initiator will determine the length of the PCL blocks.
-
Polymerization: Immerse the flask in a preheated oil bath at 130 °C and stir the reaction mixture for 24-48 hours.[2][5]
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude polymer in a minimal amount of dichloromethane (DCM).[1][7]
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold petroleum ether or diethyl ether with vigorous stirring.[1][2][7] This step removes unreacted monomer and catalyst.[1]
-
Repeat the dissolution-precipitation step two more times for higher purity.[1]
-
Collect the purified white polymer by filtration and dry it in a vacuum oven at 40 °C for 24 hours to a constant weight.[1] The yield is typically greater than 95%.[1]
-
Characterization of PCL-PEG-PCL Copolymers
2.2.1. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure and determine the composition of the block copolymer.
Sample Preparation: Dissolve 10-20 mg of the dried polymer in deuterated chloroform (B151607) (CDCl₃).[8]
Typical ¹H NMR Signals (in CDCl₃): [1]
-
PCL block:
-
~4.06 ppm: Methylene protons (-O-CH ₂-) adjacent to the ester oxygen.
-
~2.30 ppm: Methylene protons (-CH ₂-COO-) adjacent to the carbonyl group.
-
~1.65 ppm and ~1.38 ppm: Methylene protons (-CH ₂-) in the caprolactone (B156226) ring.
-
-
PEG block:
-
~3.64 ppm: Methylene protons (-O-CH ₂-CH ₂-) of the repeating ethylene (B1197577) glycol units.
-
The ratio of the integral of the PCL signals to the PEG signals can be used to calculate the molecular weight of the PCL blocks.
2.2.2. Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer. A narrow PDI (typically < 1.5) indicates a well-controlled polymerization.[9][10][11]
Typical GPC Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns
-
Calibration: Polystyrene standards
-
Detector: Refractive index (RI) detector
Data Presentation
The following tables summarize typical molecular characteristics of synthesized PCL-PEG-PCL block copolymers with varying block lengths.
Table 1: Molecular Weight Characterization of PCL-PEG-PCL Copolymers
| Copolymer Name | Initiator (PEG Mn, g/mol ) | Theoretical PCL Block Mn ( g/mol ) | Mn (GPC, g/mol ) | PDI (Mw/Mn) | Reference |
| PCEC-1 | 2000 | 5000 | 11,500 | 1.25 | [1] |
| PCEC-2 | 6000 | 10,000 | 25,000 | 1.32 | [1] |
| MePEG-PCL-1 | 5000 | 2511 | 7511 | 1.18 | [8] |
| MePEG-PCL-2 | 5000 | 16270 | 21,270 | 1.45 | [8] |
Table 2: Thermal Properties of PCL-PEG-PCL Copolymers
| Copolymer Name | Melting Temperature (Tm) of PCL Block (°C) | Melting Temperature (Tm) of PEG Block (°C) | Crystallinity of PCL Block (%) | Reference |
| PCL-PEG-PCL (5k-2k-5k) | 55.8 | 52.1 | 45.2 | [12] |
| PCL-PEG-PCL (10k-2k-10k) | 58.2 | 51.5 | 50.8 | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of PCL-PEG-PCL block copolymers.
Caption: Workflow for the synthesis and purification of PCL-PEG-PCL copolymers.
Cellular Uptake of PCL-PEG Nanoparticles
PCL-PEG based nanoparticles are typically taken up by cells through endocytosis. The hydrophilic PEG shell helps to evade the reticuloendothelial system (RES), prolonging circulation time and allowing for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[3][13]
Caption: Cellular uptake and drug release mechanism of PCL-PEG nanoparticles.
References
- 1. arxiv.org [arxiv.org]
- 2. oiccpress.com [oiccpress.com]
- 3. Biodegradable PEG-PCL Nanoparticles for Co-delivery of MUC1 Inhibitor and Doxorubicin for the Confinement of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(ε-caprolactone)-poly(ethylene glycol) Tri-Block Copolymer as Quercetin Delivery System for Human Colorectal Carcinoma Cells: Synthesis, Characterization and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 8. Synthesis and evaluation of MePEG-PCL diblock copolymers: surface properties and controlled release behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Poly(this compound)–poly(ethylene glycol)–poly(this compound) (PCL–PEG–PCL) nanoparticles: a valuable and efficient system for in vitro and in vivo delivery of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing the Molecular Weight of Polycaprolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The molecular weight of polycaprolactone (B3415563) (PCL), a biodegradable and biocompatible polyester, is a critical parameter that dictates its physical, mechanical, and degradation properties. This, in turn, influences its suitability for various applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][2][3] Accurate determination of molecular weight and its distribution is therefore essential for material specification, quality control, and predicting in-vivo performance.
This document provides detailed application notes and experimental protocols for the principal techniques used to characterize the molecular weight of PCL: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Viscometry.
Key Characterization Techniques at a Glance
A summary of the primary techniques for determining the molecular weight of PCL is presented below, with detailed protocols and data interpretation guidelines provided in the subsequent sections.
| Technique | Parameters Determined | Typical Solvents | Calibration Standards | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Mn, Mw, Mz, PDI | Tetrahydrofuran (B95107) (THF), Chloroform (B151607), Dichloromethane (DCM) | Polystyrene (PS), Polymethyl methacrylate (B99206) (PMMA) | Provides full molecular weight distribution; high precision.[4] | Relative to standards unless multi-detector setup is used. |
| MALDI-TOF Mass Spectrometry | Absolute Mn, Mw, PDI, End-group analysis | THF, Chloroform | None (absolute measurement) | Provides absolute molecular weight; excellent for end-group analysis.[5] | Mass range limitations; potential for fragmentation. |
| NMR Spectroscopy (1H-NMR) | Mn (via end-group analysis) | Deuterated chloroform (CDCl3), Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) | Internal standard (e.g., TMS) | Simple, non-destructive; provides structural information. | Only applicable for polymers with distinct end-groups and relatively low Mn. |
| Viscometry | Viscosity average molecular weight (Mv) | THF, Chloroform, Toluene | None (requires Mark-Houwink parameters) | Cost-effective; simple instrumentation. | Provides an average molecular weight, not a distribution. |
Mn : Number-average molecular weight, Mw : Weight-average molecular weight, Mz : Z-average molecular weight, PDI : Polydispersity Index (Mw/Mn).
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[4][6] The method separates molecules based on their hydrodynamic volume in solution.
Application Note
GPC is the industry standard for obtaining a comprehensive understanding of the molecular weight distribution of PCL.[4] It allows for the determination of Mn, Mw, and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.[4] For PCL, common mobile phases include tetrahydrofuran (THF) and chloroform.[4][7] Calibration is typically performed using narrow polystyrene standards, and the Mark-Houwink equation can be used for universal calibration to obtain more accurate molecular weights for PCL.[1][4]
Mark-Houwink Parameters for PCL
| Solvent | K (dL/g) | α | Temperature (°C) |
| Chloroform | 1.298 x 10-4 | 0.828 | 30 |
| THF | 1.09 x 10-3 | 0.60 | Not Specified |
| THF | 1.395 x 10-4 | 0.786 | Not Specified |
Note: The Mark-Houwink parameters (K and α) are specific to the polymer-solvent-temperature system. It is crucial to use parameters determined under the same conditions as the analysis.[8]
Experimental Protocol
Materials:
-
PCL sample
-
HPLC-grade Tetrahydrofuran (THF) or Chloroform
-
0.2 µm or 0.45 µm syringe filters (PTFE or PVDF)[9]
-
Autosampler vials
Instrumentation:
-
GPC system with a pump, injector, column oven, and a refractive index (RI) detector.[4]
-
GPC columns suitable for the molecular weight range of the PCL samples.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PCL sample into a vial.[9]
-
Add a known volume of THF or chloroform to achieve a concentration of 2-10 mg/mL.[9]
-
Gently agitate the vial until the polymer is completely dissolved. This may take up to an hour.[11]
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter into a clean autosampler vial to remove any particulate matter.[4][9]
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weight in the same solvent as the PCL samples.
-
Inject the standards into the GPC system and record their retention times.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.[6]
-
-
Sample Analysis:
-
Inject the filtered PCL sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software calculates the Mn, Mw, and PDI of the PCL sample.[4]
-
For more accurate results, use the universal calibration method with the appropriate Mark-Houwink parameters for PCL.
-
GPC Experimental Workflow
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the determination of the absolute molecular weight of polymers with high accuracy.[12] It is particularly useful for analyzing polymers with low polydispersity and for identifying end-group structures.[5]
Application Note
For PCL, MALDI-TOF MS can provide detailed information about the molecular weight distribution, repeating unit mass, and the chemical nature of the end groups.[12] This is crucial for understanding the initiation and termination steps in the polymerization process. The sample is co-crystallized with a matrix, and a cationizing agent is often added to promote the formation of single-charged ions.
Experimental Protocol
Materials:
-
PCL sample
-
Solvent (e.g., THF)
-
Matrix (e.g., dithranol, α-cyano-4-hydroxycinnamic acid (CHCA))[13]
-
Cationizing agent (e.g., sodium trifluoroacetate (B77799) (NaTFA))[5][13]
-
MALDI target plate
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Solution Preparation:
-
Sample-Matrix Preparation:
-
Mix the PCL solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:1:1 v/v/v).[13]
-
-
Spotting:
-
Mass Spectrometry:
-
Introduce the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length with an attached cation.
-
The mass difference between adjacent peaks corresponds to the mass of the PCL repeating unit (114.14 g/mol ).
-
The software can be used to calculate Mn, Mw, and PDI from the peak distribution.
-
The absolute mass of the peaks can be used to confirm the structure of the end groups.[5]
-
MALDI-TOF MS Experimental Workflow
NMR Spectroscopy
1H-NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of PCL through end-group analysis. This method is particularly suitable for PCL with relatively low molecular weights and well-defined end groups.
Application Note
The principle of this technique relies on the comparison of the integrated signal intensity of the protons of the repeating monomer units with that of the protons of the terminal groups.[14] For PCL synthesized with a diol initiator, for example, the protons of the methylene (B1212753) groups adjacent to the terminal hydroxyl groups can be distinguished from the methylene protons in the polymer backbone.
Experimental Protocol
Materials:
-
PCL sample
-
Deuterated solvent (e.g., CDCl3)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the PCL sample in approximately 0.7 mL of CDCl3 in an NMR tube.
-
-
NMR Analysis:
-
Acquire the 1H-NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic peaks of the PCL repeating unit and the end groups.
-
Repeating unit methylene protons (-O-CH2 -): ~4.06 ppm
-
Terminal methylene protons adjacent to hydroxyl group (-CH2 -OH): ~3.65 ppm
-
-
Integrate the respective peaks.
-
Calculate the degree of polymerization (DP) and then Mn using the following formula (for a diol-initiated PCL):
-
DP = [(Integral of repeating unit protons at ~4.06 ppm) / 2] / [(Integral of terminal protons at ~3.65 ppm) / 2]
-
Mn = (DP × Molecular weight of repeating unit) + Molecular weight of initiator
-
Molecular weight of PCL repeating unit (C6H10O2) = 114.14 g/mol
-
-
NMR End-Group Analysis Workflow
Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers. It relies on measuring the viscosity of dilute polymer solutions.
Application Note
The intrinsic viscosity [η] of a polymer solution is related to its molecular weight through the Mark-Houwink equation: [η] = K * Mα.[8][15] By determining the intrinsic viscosity, and with known Mark-Houwink parameters (K and α) for PCL in a specific solvent at a given temperature, the viscosity-average molecular weight can be calculated. An Ubbelohde viscometer is commonly used for these measurements due to its precision.[15][16]
Experimental Protocol
Materials:
-
PCL sample
-
Solvent (e.g., THF, Chloroform)
-
Ubbelohde viscometer[15]
-
Constant temperature water bath
-
Stopwatch
Instrumentation:
-
Ubbelohde viscometer setup
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PCL in the chosen solvent.
-
Prepare a series of dilute solutions of different concentrations by serial dilution of the stock solution.
-
-
Viscosity Measurement:
-
Data Analysis:
-
Calculate the relative viscosity (ηrel = t/t0) and specific viscosity (ηsp = ηrel - 1) for each concentration.
-
Plot the reduced viscosity (ηsp/c) versus concentration (c).
-
Extrapolate the plot to zero concentration to obtain the intrinsic viscosity [η].[17]
-
Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation with the appropriate K and α values for PCL.
-
Viscometry Experimental Workflow
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Electrospinning of Polythis compound from an Aluminium-Based Catalyst: Influence of the Ancillary Ligand and Initiators on Catalytic Efficiency and Fibre Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. agilent.com [agilent.com]
- 11. GPC Sample Preparation [ruf.rice.edu]
- 12. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 16. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 17. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Application Notes and Protocols for In Vitro Drug Release Studies from Poly(ε-caprolactone) (PCL) Microspheres
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for conducting in vitro drug release studies from poly(ε-caprolactone) (PCL) microspheres. PCL is a biodegradable and biocompatible polyester (B1180765) widely used for developing long-acting injectable drug delivery systems. Characterizing the in vitro release profile is a critical step in the development and quality control of such formulations, offering insights into the potential in vivo performance of the drug product.[1][2]
Introduction to In Vitro Release Testing
In vitro release testing for PCL microspheres aims to measure the rate and extent of drug release from the formulation under controlled laboratory conditions. This data is crucial for:
-
Formulation Development: To screen and optimize microsphere formulations to achieve the desired release profile.
-
Quality Control: To ensure batch-to-batch consistency and stability of the final product.[3]
-
Predicting In Vivo Performance: To establish a potential in vitro-in vivo correlation (IVIVC), which can accelerate drug development and reduce the need for extensive animal testing.[2][4]
The drug release mechanism from PCL microspheres is primarily diffusion-controlled, as PCL has a very slow degradation rate.[5] However, for hydrophilic drugs, a biphasic release pattern with an initial burst release is often observed.[5] Factors such as polymer molecular weight, drug-polymer interactions, particle size, and drug loading significantly influence the release kinetics.[6]
Key Experimental Methods for In Vitro Drug Release
There are three primary methods for conducting in vitro drug release studies from microspheres: the Sample and Separate Method, the Dialysis Membrane Method, and the Continuous Flow-Through Cell Method.[1] The choice of method depends on the specific drug, formulation characteristics, and the desired testing conditions.
Sample and Separate Method
This is the most direct and widely used method for in vitro release testing of microspheres.[1][3] It involves suspending the microspheres in a release medium and periodically taking samples for analysis.
Protocol:
-
Preparation of Release Medium: Prepare a suitable release medium, typically a phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. For poorly water-soluble drugs, surfactants like sodium dodecyl sulfate (B86663) (SDS) or Tween 20 may be added to ensure sink conditions.[4] The medium should be degassed before use.
-
Sample Preparation: Accurately weigh a specific amount of PCL microspheres (e.g., 10 mg) and place them into a container with a defined volume of the release medium (e.g., 250 mL).[3]
-
Incubation: Place the container in a temperature-controlled shaking water bath or incubator, typically at 37°C, with constant agitation (e.g., 100 rpm) to ensure uniform suspension of the microspheres.[3][4]
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium (e.g., 1 mL).[3] It is crucial to separate the microspheres from the sample to halt the release process. This is typically achieved by centrifugation or filtration.[1][3]
-
Medium Replacement: After each sampling, replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.[4]
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[3][7]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Advantages:
-
Direct and relatively simple to implement.[3]
-
Provides a reasonably accurate assessment of drug release.[3]
Disadvantages:
-
Potential for loss of microspheres during sampling.[3]
-
Inadequate agitation can lead to microsphere aggregation.[3]
-
The separation step (centrifugation or filtration) can be cumbersome for long-term studies.
Dialysis Membrane Method
This method physically separates the microspheres from the bulk release medium using a semi-permeable membrane.[1] The membrane allows the released drug to diffuse into the external medium while retaining the microspheres.[8]
Protocol:
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cutoff (MWCO) that is large enough to allow free diffusion of the drug but small enough to retain the microspheres.[9] The MWCO should ideally be at least 100 times the molecular weight of the drug.[1]
-
Preparation of Microsphere Suspension: Suspend a known amount of PCL microspheres in a small volume of release medium.
-
Dialysis Setup: Place the microsphere suspension inside a dialysis bag or a commercially available dialysis device.[8][10] Seal the bag/device securely.
-
Incubation: Immerse the dialysis bag/device in a larger volume of release medium in a temperature-controlled vessel with constant stirring.
-
Sampling: At specified time points, withdraw samples from the external release medium.
-
Medium Replacement: Replenish the external medium with fresh medium after each sampling.
-
Sample Analysis: Determine the drug concentration in the collected samples using a suitable analytical technique.
-
Data Calculation: Calculate the cumulative percentage of drug released over time.
Advantages:
-
Eliminates the need for centrifugation or filtration, preventing the loss of microspheres.[1]
-
Easy sampling and media replacement.[1]
Disadvantages:
-
The dialysis membrane can act as a barrier to drug diffusion, potentially leading to an underestimation of the release rate.[11]
-
Violation of sink conditions can occur inside the dialysis bag.[8]
-
Potential for drug binding to the membrane.[10]
Continuous Flow-Through Cell Method (USP Apparatus 4)
This method utilizes a flow-through cell to hold the microspheres while fresh release medium is continuously pumped through the cell.[1][2] This method is particularly useful for long-term release studies and for drugs with low solubility.
Protocol:
-
Cell Preparation: Place a known amount of PCL microspheres, often mixed with glass beads to prevent aggregation, into the flow-through cell of a USP Apparatus 4.[2][3]
-
System Setup: Connect the flow-through cell to a pump and a reservoir of release medium. The entire system is maintained at a constant temperature (e.g., 37°C).[3]
-
Flow Initiation: Pump the release medium through the cell at a constant, predetermined flow rate (e.g., 8 mL/min).[2][3] The system can be operated in an open-loop (fresh medium is continuously supplied) or closed-loop (the medium is recirculated) configuration.
-
Sample Collection: Collect the eluate at specific time intervals using a fraction collector.
-
Sample Analysis: Analyze the drug concentration in the collected fractions.
-
Data Calculation: Calculate the cumulative amount of drug released over time.
Advantages:
-
Maintains perfect sink conditions throughout the experiment.
-
Reduces the risk of microsphere aggregation.[12]
-
Amenable to automation.
Disadvantages:
-
Requires specialized equipment (USP Apparatus 4).
-
Can be more complex to set up and validate compared to other methods.
Data Presentation
Quantitative data from in vitro release studies should be summarized in a clear and organized manner to facilitate comparison between different formulations or experimental conditions.
Table 1: Example of In Vitro Release Data for a Hypothetical Drug from PCL Microspheres
| Time (Days) | Formulation A (% Cumulative Release ± SD) | Formulation B (% Cumulative Release ± SD) |
| 1 | 25.3 ± 2.1 | 15.8 ± 1.5 |
| 7 | 45.7 ± 3.5 | 32.4 ± 2.8 |
| 14 | 62.1 ± 4.2 | 48.9 ± 3.9 |
| 21 | 75.9 ± 5.1 | 63.7 ± 4.5 |
| 28 | 88.4 ± 6.3 | 76.2 ± 5.1 |
| 42 | 95.2 ± 5.8 | 89.5 ± 6.0 |
| 60 | 98.6 ± 4.9 | 96.1 ± 5.4 |
Table 2: Comparison of Experimental Parameters for Different In Vitro Release Methods
| Parameter | Sample and Separate Method | Dialysis Membrane Method | Continuous Flow-Through Cell Method (USP 4) |
| Apparatus | Shaking water bath/incubator, centrifuge/filtration unit | Dialysis bags/devices, stirring plate, vessel | USP Apparatus 4 dissolution system |
| Release Medium Volume | Typically 50 - 500 mL | Small volume inside bag, larger volume outside | Variable, dependent on flow rate and duration |
| Agitation | Shaking (e.g., 100 rpm) | Stirring of the external medium | Laminar flow of the medium |
| Sink Conditions | Maintained by medium replacement | Can be difficult to maintain inside the dialysis bag | Excellent, due to continuous flow of fresh medium |
| Key Considerations | Microsphere loss during sampling, aggregation | Membrane permeability, drug-membrane binding | Equipment setup, flow rate optimization |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows of the described in vitro release methods.
Workflow for the Sample and Separate Method.
Workflow for the Dialysis Membrane Method.
Workflow for the Continuous Flow-Through Cell Method.
Factors Influencing Drug Release from PCL Microspheres
A logical relationship diagram illustrating the key factors that can affect the in vitro drug release profile.
Factors Influencing Drug Release from PCL Microspheres.
References
- 1. kinampark.com [kinampark.com]
- 2. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Targeted drug-loaded PLGA-PCL microspheres for specific and localized treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Seeding and Culture on Polycaprolactone (PCL) Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycaprolactone (B3415563) (PCL) is a biodegradable and biocompatible polyester (B1180765) that is extensively used in tissue engineering and drug delivery applications.[1] Its favorable mechanical properties, coupled with its ability to be fabricated into porous three-dimensional (3D) scaffolds, make it an ideal substrate for cell culture and tissue regeneration.[1] These scaffolds mimic the native extracellular matrix (ECM), providing mechanical support and signaling cues for cell adhesion, proliferation, and differentiation.[2] However, the inherent hydrophobicity of PCL can sometimes impede optimal cell attachment and growth.[2] Various surface modification strategies have been developed to enhance the bioactivity of PCL scaffolds, thereby improving cellular interactions.[1][2]
This document provides detailed application notes and protocols for the seeding and culture of cells on PCL scaffolds, covering scaffold preparation, cell seeding techniques, and methods for assessing cell viability, proliferation, adhesion, and infiltration.
I. Scaffold Preparation and Sterilization
Proper preparation and sterilization of PCL scaffolds are critical first steps to ensure a sterile environment for cell culture and to promote optimal cell attachment.
Protocol 1: PCL Scaffold Preparation and Sterilization
Materials:
-
PCL scaffolds
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Biosafety cabinet
-
UV light source
Procedure:
-
Immerse the PCL scaffolds in 70% ethanol and incubate overnight. This step ensures the sterilization of the scaffolds.[3]
-
Following sterilization, wash the scaffolds three times with sterile PBS to remove any residual ethanol.[3]
-
Expose the scaffolds to UV light for 30 minutes on each side within a biosafety cabinet to ensure complete sterility.[3][4]
-
Prior to cell seeding, pre-wet the sterilized scaffolds by soaking them in a cell culture medium for at least 30 minutes at 37°C.[3][4] This step helps to improve the hydrophilicity of the scaffold surface and facilitates cell attachment.[5]
II. Cell Seeding on PCL Scaffolds
The method of cell seeding can significantly impact cell distribution, viability, and proliferation. Both static and dynamic seeding methods are commonly employed, each with its own advantages.
A. Static Seeding
Static seeding is a straightforward and widely used method that relies on gravity for cells to settle onto the scaffold surface.[6]
Protocol 2: Static Cell Seeding
Materials:
-
Prepared and sterilized PCL scaffolds
-
Cell suspension at a known concentration
-
Non-adherent cell culture plates
-
Pipettes
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Place the pre-wetted PCL scaffolds into the wells of a non-adherent cell culture plate.[4]
-
Calculate the required volume of cell suspension to achieve the desired seeding density. A typical seeding density is in the range of 1 x 10^5 to 1 x 10^6 cells per scaffold, but this should be optimized for the specific cell type and application.[7][8]
-
Carefully pipette the cell suspension drop-by-drop onto the center of the scaffold surface, ensuring the suspension covers the majority of the surface without spilling over the sides.[4][9]
-
Incubate the seeded scaffolds in a cell culture incubator for 3-4 hours to allow for initial cell attachment.[6][9]
-
After the initial attachment period, gently add pre-warmed cell culture medium to each well to fully immerse the scaffolds.
-
Continue to culture the cell-seeded scaffolds, changing the medium every 2-3 days.[10]
B. Dynamic Seeding
Dynamic seeding methods, such as using an orbital shaker or a bioreactor, can improve cell seeding efficiency and result in a more homogeneous cell distribution throughout the scaffold compared to static methods.[6][11]
Protocol 3: Dynamic Cell Seeding using an Orbital Shaker
Materials:
-
Prepared and sterilized PCL scaffolds
-
Cell suspension at a known concentration
-
Culture tubes or multi-well plates compatible with an orbital shaker
-
Orbital shaker
-
Pipettes
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Place the pre-wetted PCL scaffolds into appropriate culture vessels.
-
Add the cell suspension to each vessel containing a scaffold.
-
Place the culture vessels on an orbital shaker inside a cell culture incubator.
-
Set the shaker to a low speed (e.g., 30-50 rpm) and incubate for 4-6 hours.[11] The gentle agitation facilitates a more uniform distribution of cells throughout the scaffold.
-
After the dynamic seeding period, transfer the scaffolds to a new culture plate and add fresh, pre-warmed medium.
-
Continue with static culture, changing the medium every 2-3 days.
III. Analysis of Cell-Scaffold Interactions
Several quantitative and qualitative methods can be used to assess the success of cell seeding and culture on PCL scaffolds.
A. Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol 4: MTT Assay for Cell Viability and Proliferation
Materials:
-
Cell-seeded PCL scaffolds at different time points (e.g., day 1, 3, 7)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
At the desired time points, aspirate the culture medium from the wells containing the cell-seeded scaffolds.
-
Wash the scaffolds twice with sterile PBS.[4]
-
To analyze only the cells attached to the scaffolds, it is recommended to transfer them to new wells.[4]
-
Add 400 µL of fresh culture medium and 40 µL of MTT solution to each well.[4]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[4] During this time, metabolically active cells will convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[4]
-
After incubation, discard the medium and add 400 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Incubate at room temperature for 2 hours to ensure complete dissolution of the crystals, resulting in a purple solution.[4]
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a multi-well plate reader. The absorbance is directly proportional to the number of viable cells.
B. Cell Adhesion and Morphology
Scanning Electron Microscopy (SEM) is a powerful technique to visualize the morphology of cells and their adhesion to the scaffold surface.
Protocol 5: Sample Preparation for Scanning Electron Microscopy (SEM)
Materials:
-
Cell-seeded PCL scaffolds
-
4% Glutaraldehyde (B144438) in PBS
-
Osmium tetroxide solution (e.g., 2%)
-
Ethanol series (50%, 70%, 90%, 100%)
-
Critical point dryer
-
Sputter coater with gold or palladium
Procedure:
-
Fix the cell-seeded scaffolds with 4% glutaraldehyde at 4°C for 24 hours.[10]
-
Wash the fixed scaffolds with PBS for 10 minutes at room temperature.[10]
-
Post-fix the samples with 2% osmium tetroxide solution for 2 hours.[10]
-
Wash the scaffolds again with PBS for 10 minutes at room temperature.[10]
-
Dehydrate the samples through a graded series of ethanol concentrations (50%, 70%, 90%, and 100%), with each step lasting 10 minutes.[10]
-
Perform critical point drying to remove the ethanol without causing structural damage.
-
Mount the dried scaffolds on SEM stubs and sputter-coat them with a thin layer of gold or palladium to make them conductive.
-
Image the scaffolds using a scanning electron microscope.
C. Cell Infiltration
Confocal microscopy can be used to visualize cell infiltration into the 3D scaffold. Staining for F-actin and cell nuclei allows for the visualization of cell morphology and distribution within the scaffold.
Protocol 6: Confocal Microscopy for Cell Infiltration
Materials:
-
Cell-seeded PCL scaffolds
-
4% Paraformaldehyde (PFA) in PBS
-
Triton X-100 (e.g., 0.1% in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the cell-seeded scaffolds with 4% PFA for 30 minutes at room temperature.
-
Wash the scaffolds three times with PBS.
-
Permeabilize the cells by incubating the scaffolds in 0.1% Triton X-100 in PBS for 15 minutes.
-
Wash the scaffolds three times with PBS.
-
Stain for F-actin by incubating with a fluorescently labeled phalloidin solution according to the manufacturer's instructions.
-
Wash the scaffolds three times with PBS.
-
Counterstain the cell nuclei by incubating with DAPI or Hoechst stain for 10-15 minutes.
-
Wash the scaffolds three times with PBS.
-
Mount the scaffolds on a microscope slide using an appropriate mounting medium.
-
Image the scaffolds using a confocal microscope to obtain 3D reconstructions of cell infiltration.
IV. Quantitative Data Summary
The following tables summarize quantitative data from various studies on cell seeding and culture on PCL scaffolds.
Table 1: Cell Seeding Efficiency on PCL Scaffolds
| Seeding Method | Cell Type | Scaffold Type | Seeding Efficiency (%) | Reference |
| Static | Murine 3T3 fibroblasts | Ultrafoam® | 29 ± 5.92 | [12] |
| Dynamic (Spinner Flask) | Murine 3T3 fibroblasts | Ultrafoam® | 71.06 ± 4.22 | [12] |
| Static | Human Adipose-Derived Stem Cells (hADSCs) | 3D printed PCL | ~60 | [13] |
| Static | Human Adipose-Derived Stem Cells (hADSCs) | 3D printed PCL with electrospun fibers | ~80 | [13] |
| Static | Preosteoblast cells (MC3T3-E1) | Pure PCL | 18.7 | [14] |
| Static (Surface Seeding) | Not specified | PLGA salt-leached | 62 | [8] |
| Dynamic (Orbital Seeding) | Not specified | PLGA salt-leached | 55 | [8] |
| Dynamic (Centrifuge Seeding) | Not specified | PLGA salt-leached | 52 | [8] |
Table 2: Cell Proliferation on PCL Scaffolds
| Cell Type | Scaffold Modification | Assay | Time Point | Proliferation Increase (vs. control/unmodified) | Reference |
| Human Embryonic Kidney Cells | PCEC coating | Cell counting | 4 days | ~3-fold | [15] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | None | Cell counting | 4 days | Enhanced proliferation compared to control | [5] |
| Human Vascular Fibroblasts (HVF) | None | Cell counting | 4 days | Enhanced proliferation compared to control | [5] |
| Mesenchymal Stem Cells (MSCs) | Tantalum nanoparticles | CCK8 assay | 7 days | Significant increase | [16] |
Table 3: Cell Infiltration in PCL Scaffolds
| Cell Type | Scaffold Modification | Time Point | Infiltration Depth (µm) | Reference |
| Human Fibroblasts | Sacrificial PEO microparticles | 7 days | ~650 | [17] |
| Human Fibroblasts | Conventional electrospun PCL | 7 days | <100 | [17] |
| Valvular Interstitial Cells (VICs) | Latticed electrospun PCL | 28 days | Deeper infiltration than non-latticed | [18] |
V. Signaling Pathways and Experimental Workflows
A. Cell Adhesion Signaling Pathway on Modified PCL Scaffolds
Cell adhesion to PCL scaffolds, especially those modified with peptides like RGD, is primarily mediated by integrin receptors. This interaction triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and differentiation.[19][20]
Caption: Integrin-mediated cell adhesion signaling pathway on RGD-modified PCL scaffolds.
B. Experimental Workflow for Cell Seeding and Analysis
The following diagram illustrates a typical experimental workflow for seeding cells onto PCL scaffolds and subsequent analysis.
Caption: General experimental workflow for cell culture on PCL scaffolds.
References
- 1. Polythis compound in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications [mdpi.com]
- 2. Surface Modification of Polythis compound Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PCL/Agarose 3D-printed scaffold for tissue engineering applications: fabrication, characterization, and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. Method to Analyze Three-Dimensional Cell Distribution and Infiltration in Degradable Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3dbiotek.com [3dbiotek.com]
- 10. Preparing polythis compound scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orbital seeding of mesenchymal stromal cells increases osteogenic differentiation and bone‐like tissue formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell-Laden Poly(ɛ-caprolactone)/Alginate Hybrid Scaffolds Fabricated by an Aerosol Cross-Linking Process for Obtaining Homogeneous Cell Distribution: Fabrication, Seeding Efficiency, and Cell Proliferation and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The improvement of cell infiltration in an electrospun scaffold with multiple synthetic biodegradable polymers using sacrificial PEO microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of bone marrow stromal cell behaviors on poly(this compound) with or without surface modification: studies on cell adhesion, survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterilization of Polycaprolactone (PCL)-Based Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycaprolactone (B3415563) (PCL) is a biodegradable and biocompatible polyester (B1180765) widely utilized in the fabrication of medical devices, including tissue engineering scaffolds, drug delivery systems, and sutures. The terminal sterilization of these devices is a critical step to ensure their safety and efficacy for clinical applications. However, PCL's low melting point (approximately 60°C) and susceptibility to chemical and physical degradation necessitate careful selection of the sterilization method.[1] This document provides a comprehensive overview of various sterilization techniques suitable for PCL-based medical devices, their effects on the material's physicochemical properties, and detailed protocols for evaluation.
Sterilization Methods Overview
Several low-temperature sterilization methods are employed for PCL-based devices to prevent thermal degradation. The most common techniques include irradiation (gamma and electron beam), ethylene (B1197577) oxide (EtO) gas, and emerging technologies such as low-temperature plasma and supercritical carbon dioxide (scCO₂). Steam sterilization (autoclaving) is generally not recommended for PCL due to the high temperatures involved, which exceed the polymer's melting point.[2]
Effects of Sterilization on PCL Properties
The choice of sterilization method can significantly impact the molecular weight, mechanical properties, degradation rate, and surface chemistry of PCL. These changes can, in turn, affect the device's performance and its interaction with biological systems. A summary of the quantitative effects of different sterilization methods on PCL is presented in Table 1.
Table 1: Quantitative Effects of Various Sterilization Methods on PCL Properties
| Sterilization Method | Dose/Parameters | Change in Number Average Molecular Weight (Mn) | Change in Weight Average Molecular Weight (Mw) | Change in Tensile Strength | Change in Elongation at Break | Other Notable Effects |
| Gamma Irradiation | 25 - 35 kGy | Decrease (chain scission)[3][4] | Increase (cross-linking)[4] | Variable: can increase yield stress but not failure stress[5] | No significant change or slight decrease[3] | Can alter degradation rate; may increase crystallinity.[5] |
| Electron Beam | 25 kGy | Decrease (chain scission)[6] | Increase (cross-linking)[7] | 14% increase in Young's modulus and strength[7] | No significant change[8] | 25% faster degradation rate observed in one study.[7] |
| Ethylene Oxide (EtO) | Low temperature cycle (e.g., 37°C)[2] | No significant change[9] | No significant change[9] | Can increase Young's modulus[2] | No significant change[2] | Potential for toxic residues; may delay fibroblast proliferation.[2] |
| Low-Temperature Plasma | H₂O₂ plasma | Can cause surface modification and potential cytotoxicity[10] | - | - | - | May alter surface hydrophilicity and morphology.[11] |
| Supercritical CO₂ | e.g., 110 bar, 40°C, 20 min with H₂O₂[12] | Minimal changes reported | Minimal changes reported | Minimal changes reported | Minimal changes reported | Non-toxic, can be combined with device fabrication. |
| Steam Sterilization | ≥ 121°C | Severe degradation | Severe degradation | Complete loss of integrity | Complete loss of integrity | Not suitable for PCL due to melting.[2] |
Experimental Protocols
Protocol for Determination of PCL Molecular Weight by Gel Permeation Chromatography (GPC)
Objective: To determine the number average (Mn) and weight average (Mw) molecular weights, and the polydispersity index (PDI) of PCL before and after sterilization.
Materials:
-
PCL sample (pre- and post-sterilization)
-
Tetrahydrofuran (THF), HPLC grade
-
GPC system with a refractive index (RI) detector
-
Polystyrene standards of known molecular weights
-
0.2 µm syringe filters
Procedure:
-
Prepare PCL solutions by dissolving a known mass of the polymer in THF to a final concentration of 1-2 mg/mL.
-
Gently agitate the solutions until the PCL is fully dissolved.
-
Filter the solutions through a 0.2 µm syringe filter into autosampler vials.
-
Prepare a calibration curve using a series of polystyrene standards of narrow molecular weight distribution.
-
Set up the GPC instrument with an appropriate column set for polymer analysis and THF as the mobile phase at a flow rate of approximately 1 mL/min.
-
Inject the prepared PCL samples and polystyrene standards into the GPC system.
-
Analyze the resulting chromatograms to determine the retention times.
-
Calculate Mn, Mw, and PDI for the PCL samples relative to the polystyrene calibration curve.
Protocol for Tensile Testing of PCL Films/Scaffolds
Objective: To evaluate the mechanical properties (tensile strength, Young's modulus, elongation at break) of PCL constructs according to ASTM D638.[13][14][15]
Materials:
-
PCL test specimens (dumbbell-shaped)
-
Universal Testing Machine (UTM) with appropriate grips
-
Extensometer (optional, for precise strain measurement)
-
Calipers for measuring specimen dimensions
Procedure:
-
Prepare dumbbell-shaped test specimens from PCL films or compression-molded sheets as per ASTM D638 specifications.[13] For porous scaffolds, a rectangular shape might be used, and the specific geometry should be reported.
-
Measure the width and thickness of the gauge section of each specimen at three points and calculate the average cross-sectional area.
-
Secure the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach an extensometer to the gauge section if used.
-
Apply a uniaxial tensile load at a constant rate of crosshead separation (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[13]
-
Record the load-extension data throughout the test.
-
From the stress-strain curve, calculate:
-
Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand before fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Protocol for In Vitro Degradation Study of PCL Scaffolds
Objective: To assess the hydrolytic degradation rate of sterilized PCL scaffolds under simulated physiological conditions.
Materials:
-
Sterilized PCL scaffolds of known weight
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile containers (e.g., 50 mL centrifuge tubes)
-
Incubator at 37°C
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure:
-
Weigh each sterile PCL scaffold accurately (W_initial).
-
Place each scaffold in a separate sterile container with a sufficient volume of PBS to ensure complete immersion (e.g., 10 mL).
-
Incubate the containers at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the scaffolds from the PBS.
-
Rinse the scaffolds with deionized water to remove any salt residues.
-
Freeze the scaffolds and then lyophilize them until a constant weight is achieved.
-
Weigh the dried scaffolds (W_final).
-
Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
-
Optionally, the pH of the PBS can be monitored over time, and the molecular weight of the degraded scaffolds can be analyzed using GPC as described in Protocol 1.
Signaling Pathways and Experimental Workflows
PCL Hydrolytic Degradation Pathway
The primary mechanism of PCL degradation in a physiological environment is the hydrolysis of its ester bonds. This process leads to a reduction in molecular weight and eventual mass loss.[16][17]
References
- 1. Polythis compound - Wikipedia [en.wikipedia.org]
- 2. Impact of Various Sterilization and Disinfection Techniques on Electrospun Poly-ε-caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel method for investigation of the impact of sterilization by gamma radiation on polythis compound scaffold [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Electron Beam Sterilization on Three-Dimensional-Printed Polythis compound/Beta-Tricalcium Phosphate Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of low-temperature hydrogen peroxide gas plasma sterilization on in vitro cytotoxicity of poly(ϵ-caprolactone) (PCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of different sterilization methods on the physico-chemical and bioresponsive properties of plasma-treated polythis compound films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of low-temperature plasma treatment of electrospun polythis compound fibrous scaffolds on calcium carbonate mineralisation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 14. store.astm.org [store.astm.org]
- 15. zwickroell.com [zwickroell.com]
- 16. Hydrolytic Degradation and Mechanical Stability of Poly(ε-Caprolactone)/Reduced Graphene Oxide Membranes as Scaffolds for In Vitro Neural Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term hydrolytic degradation study of polythis compound films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Controlling the molecular weight of polycaprolactone during polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polycaprolactone (B3415563) (PCL) during its synthesis via ring-opening polymerization (ROP).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing polythis compound (PCL)?
A1: The most common and preferred method for synthesizing PCL is the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL).[1][2][3][4] This technique allows for good control over the polymer's molecular weight and polydispersity.[5] Polycondensation of 6-hydroxyhexanoic acid is another method, but ROP generally yields a superior polymer.[3][4]
Q2: Which factors are most critical for controlling the molecular weight of PCL during ROP?
A2: The key factors that allow for precise control over the molecular weight of PCL include:
-
Monomer-to-Initiator Ratio ([M]/[I]): This is the most direct way to control the degree of polymerization and, consequently, the molecular weight.
-
Choice of Catalyst and Initiator: The type and concentration of the catalyst and initiator significantly impact the polymerization kinetics and the final molecular weight.[6][7]
-
Reaction Temperature and Time: These parameters affect the rate of polymerization and can influence side reactions that may alter the molecular weight.[7]
-
Purity of Monomer and Reagents: Impurities, especially water and acidic compounds, can act as unwanted initiators or chain transfer agents, leading to lower molecular weights and broader molecular weight distributions.[7][8]
Q3: What are common catalysts and initiators used for PCL synthesis?
A3: A widely used catalyst for the ROP of ε-caprolactone is tin(II) octoate (Sn(Oct)₂).[6][9][10] It is often used in conjunction with a protic co-initiator, such as a monohydric or polyhydric alcohol (e.g., n-hexanol, benzyl (B1604629) alcohol, ethylene (B1197577) glycol).[5][6][11] The alcohol initiates the polymerization, and its concentration can be adjusted to control the molecular weight.[11][12] Other catalytic systems, including those based on aluminum, zinc, and titanium, have also been successfully employed.[1][2][13]
Q4: How does the monomer-to-initiator ratio affect the molecular weight of PCL?
A4: In a controlled, living polymerization, the number-average molecular weight (Mn) of the resulting PCL is directly proportional to the molar ratio of the monomer to the initiator ([M]/[I]). By adjusting this ratio, it is possible to target and predict the molecular weight of the polymer chains.[14]
Troubleshooting Guide
Problem 1: The molecular weight of my synthesized PCL is significantly lower than the theoretical value.
| Potential Cause | Recommended Solution(s) |
| Presence of Impurities (e.g., water, acidic compounds) in the ε-caprolactone monomer. [7][8] | Ensure the monomer is rigorously purified and dried before polymerization. A common method is vacuum distillation over a drying agent like calcium hydride (CaH₂).[8] |
| Inactive or Deactivated Catalyst/Initiator. [8] | Verify the activity and purity of your catalyst and initiator. Store them under appropriate anhydrous and inert conditions. |
| Incorrect Monomer-to-Initiator Ratio. | Carefully recalculate and precisely measure the amounts of monomer and initiator to achieve the desired [M]/[I] ratio. |
| High Reaction Temperature or Prolonged Reaction Time. [7] | Optimize the reaction conditions. Excessively high temperatures or long reaction times can lead to thermal degradation or side reactions like "back-biting," which can lower the molecular weight.[9] |
| Unwanted Initiation by Impurities. | In addition to monomer purification, ensure all glassware is meticulously cleaned and dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent initiation by atmospheric moisture.[13] |
Problem 2: The polydispersity index (PDI) of my PCL is too broad.
| Potential Cause | Recommended Solution(s) |
| Slow Initiation Compared to Propagation. | Select a catalyst/initiator system that provides rapid initiation to ensure all polymer chains start growing at approximately the same time. The choice of initiator can influence the PDI. |
| Chain Transfer or Termination Reactions. | Purify the monomer and solvent to remove any impurities that could act as chain transfer agents.[7] Ensure the reaction is performed under strictly anhydrous and inert conditions. |
| Transesterification Side Reactions. [15] | These reactions can broaden the molecular weight distribution.[15] Optimizing reaction time and temperature can help minimize these side reactions. |
| Inconsistent Reaction Conditions. [7] | Maintain a constant and uniform temperature throughout the polymerization process. Ensure efficient stirring to promote homogeneous reaction conditions. |
Problem 3: The polymerization reaction is very slow or does not proceed to high conversion.
| Potential Cause | Recommended Solution(s) |
| Low Catalyst Concentration. | Increase the catalyst concentration. The polymerization rate generally increases with higher catalyst concentrations.[6] |
| Low Reaction Temperature. | Increase the reaction temperature. The rate of polymerization is temperature-dependent. |
| Sterically Hindered Initiator. | Larger, more sterically hindered initiators can lead to a slower polymerization rate compared to smaller initiators.[1] Consider using a less hindered initiator if a faster reaction is desired. |
| Presence of Polymerization Inhibitors. [8] | As with low molecular weight issues, ensure all reagents and glassware are free from inhibitors like water and acidic impurities.[8] |
Quantitative Data on PCL Polymerization
The following tables summarize the effect of various reaction parameters on the molecular weight and PDI of synthesized PCL, based on reported experimental data.
Table 1: Effect of Initiator Concentration on PCL Molecular Weight
Catalyst System: Sn(Oct)₂/n-HexOH, Bulk Polymerization at 160°C for 1 hour
| Initiator Concentration (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 0.1 | 90,000 | - | - | 89 |
| 0.5 | 45,000 | - | - | 85 |
| 1.0 | 28,000 | - | - | 82 |
| 1.5 | 18,000 | - | - | 78 |
| 2.0 | 11,000 | - | - | 78 |
(Data synthesized from[6])
Table 2: Effect of Reaction Time on PCL Molecular Weight
Catalyst System: Al-MDBP-Isopropanol, Toluene, 40°C, [CL]:[Al]:[I] = 480:1:1
| Reaction Time (minutes) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 30 | 12,100 | 13,500 | 1.11 |
| 60 | 21,500 | 24,700 | 1.15 |
| 120 | 35,600 | 42,000 | 1.18 |
| 180 | 47,800 | 55,900 | 1.17 |
| 300 | 54,300 | 60,300 | 1.11 |
(Data synthesized from[1])
Experimental Protocols
Protocol 1: Synthesis of PCL via Ring-Opening Polymerization using Sn(Oct)₂ and Benzyl Alcohol
This protocol describes a general procedure for synthesizing PCL with a target molecular weight by adjusting the monomer-to-initiator ratio.
1. Materials and Reagents:
-
ε-caprolactone (ε-CL) monomer
-
Tin(II) octoate (Sn(Oct)₂) catalyst
-
Benzyl alcohol (BnOH) initiator
-
Calcium hydride (CaH₂)
-
Toluene (anhydrous)
-
Methanol (B129727) (cold)
-
Nitrogen or Argon gas (high purity)
2. Monomer Purification:
-
Add ε-CL to a round-bottom flask containing CaH₂.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 48 hours to dry the monomer.
-
Distill the ε-CL under reduced pressure and collect the purified monomer. Store it under an inert atmosphere and over molecular sieves.
3. Polymerization Procedure:
-
Thoroughly dry all glassware in an oven at 110°C for at least 24 hours and allow to cool under a stream of nitrogen.
-
In a dry Schlenk flask under a nitrogen atmosphere, add the desired amount of purified ε-CL.
-
Add the calculated amount of benzyl alcohol (initiator) to achieve the target monomer-to-initiator ratio. For example, for a target degree of polymerization of 100, the molar ratio of ε-CL to BnOH should be 100:1.
-
Add the Sn(Oct)₂ catalyst. A common molar ratio of monomer to catalyst is between 500:1 and 1000:1.
-
Seal the flask and immerse it in a preheated oil bath at the desired temperature (e.g., 130-160°C).
-
Allow the polymerization to proceed with stirring for the desired time (e.g., 1-24 hours), depending on the desired conversion and molecular weight.
4. Polymer Purification:
-
Cool the reaction flask to room temperature.
-
Dissolve the crude PCL in a minimal amount of chloroform.
-
Slowly precipitate the polymer by adding the chloroform solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated white PCL by filtration.
-
Wash the polymer with fresh methanol to remove any remaining unreacted monomer, catalyst, and initiator.
-
Dry the purified PCL in a vacuum oven at a temperature below its melting point (e.g., 40-45°C) until a constant weight is achieved.
5. Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure of the PCL using ¹H NMR and FTIR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of polythis compound.
Caption: Key factors influencing the molecular weight of PCL.
Caption: Troubleshooting flowchart for PCL polymerization issues.
References
- 1. Synthesis and Electrospinning of Polythis compound from an Aluminium-Based Catalyst: Influence of the Ancillary Ligand and Initiators on Catalytic Efficiency and Fibre Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of polythis compound: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polythis compound - Wikipedia [en.wikipedia.org]
- 12. afinitica.com [afinitica.com]
- 13. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Morphology Characteristics of New Highly Branched Polythis compound PCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Properties of PCL Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical properties of polycaprolactone (B3415563) (PCL) scaffolds.
Frequently Asked Questions (FAQs)
Q1: My PCL scaffold is too weak and flexible for my application. How can I increase its stiffness and strength?
A1: The mechanical properties of PCL scaffolds can be enhanced through several strategies:
-
Composite Formation: Incorporating ceramic nanoparticles such as hydroxyapatite (B223615) (HA), β-tricalcium phosphate (B84403) (β-TCP), or bioactive glass can significantly increase the compressive modulus and strength of PCL scaffolds.[1][2][3] These materials mimic the mineral phase of bone and provide reinforcement to the polymer matrix.
-
Polymer Blending: Blending PCL with other biodegradable polymers like polylactic acid (PLA) or polyglycolic acid (PGA) can improve the overall mechanical performance.[4][5][6] PLA, for instance, is more rigid than PCL and can impart greater stiffness to the resulting scaffold.
-
Architectural modifications: The design of the scaffold's internal structure plays a crucial role. Decreasing porosity and pore size generally leads to higher mechanical strength.[7][8] Additive manufacturing techniques, such as 3D printing, allow for precise control over these architectural parameters.
-
Cross-linking: Introducing cross-links within the PCL matrix can enhance its mechanical integrity. This can be achieved through various chemical or physical methods.
Q2: I'm using a solvent casting/particulate leaching method, and my scaffolds have inconsistent and poor mechanical properties. What could be the issue?
A2: Inconsistent mechanical properties in scaffolds fabricated by solvent casting and particulate leaching can arise from several factors:
-
Inhomogeneous Polymer-Porogen Distribution: Uneven mixing of the PCL solution and the porogen (e.g., salt particles) can lead to regions with varying porosity, resulting in unpredictable mechanical behavior. Ensure thorough and uniform mixing.
-
Incomplete Porogen Leaching: If the salt or other porogen is not completely removed, the resulting scaffold will have a different and potentially weaker structure than intended. Extend the leaching time and use an adequate volume of solvent (typically water for salt).
-
Residual Solvent: The presence of residual solvent from the fabrication process can act as a plasticizer, reducing the scaffold's stiffness. Ensure complete solvent evaporation through appropriate drying methods, such as vacuum drying.
-
Porogen Size and Shape: The size and shape of the porogen particles directly influence the pore structure and, consequently, the mechanical properties. Using a narrow and controlled particle size distribution can lead to more consistent results.[9][10]
Q3: My 3D printed PCL scaffold has lower mechanical properties than expected based on the bulk material. Why is this and how can I improve it?
A3: The mechanical properties of 3D printed scaffolds are often lower than those of the bulk material due to their porous nature and the fabrication process itself. Here's what might be happening and how to address it:
-
Porosity: The presence of pores inherently reduces the load-bearing cross-sectional area, leading to lower overall strength. To improve mechanical properties, you can decrease the porosity by reducing the spacing between printed filaments.[11]
-
Inter-layer Adhesion: Poor adhesion between successive printed layers can create weak points within the scaffold. Optimizing printing parameters such as nozzle temperature and printing speed can improve layer fusion and overall mechanical integrity.[12]
-
Print Pattern: The orientation of the printed filaments (the lay-down pattern) can significantly affect the anisotropic mechanical properties of the scaffold. A 0/90° pattern, for example, will have different properties compared to a 0/45° pattern.[11]
-
Nozzle Diameter: The diameter of the printing nozzle can influence the resolution and mechanical properties of the scaffold. A smaller nozzle can create finer features but may require different printing parameters to ensure good layer adhesion.[11]
Q4: How does the pore size of my PCL scaffold affect its mechanical properties?
A4: Pore size has a significant impact on the mechanical properties of a scaffold. Generally, for a given porosity, scaffolds with smaller pores tend to exhibit higher compressive strength and modulus.[7] This is because smaller pores result in a more interconnected and solid matrix that can better distribute applied loads. However, there is a trade-off, as pore size also influences biological performance, such as cell infiltration and nutrient transport. An optimal pore size must be determined based on the specific application, balancing mechanical requirements with biological needs.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Scaffold is too brittle and fractures easily | - PCL has been blended with a high proportion of a brittle polymer like PLA.- The fabrication process (e.g., high temperatures in 3D printing) has caused degradation of the PCL, reducing its molecular weight. | - Adjust the blend ratio to include a lower percentage of the brittle polymer.- Optimize fabrication parameters to minimize polymer degradation. For 3D printing, try lowering the nozzle temperature.- Consider incorporating a more ductile polymer into the blend. |
| Inconsistent mechanical testing results for the same batch of scaffolds | - Non-uniform porosity within the scaffolds.- Variations in the dimensions of the test samples.- Inconsistent testing conditions (e.g., strain rate). | - Improve the mixing of polymer and porogen in solvent casting methods.- For 3D printing, ensure consistent filament deposition and layer thickness.- Prepare test samples with precise and uniform dimensions.- Adhere strictly to standardized testing protocols, such as those from ASTM.[13][14] |
| Low tensile strength in electrospun PCL scaffolds | - Low fiber alignment.- Low fiber density.- Presence of beads or defects in the fibers. | - Use a rotating mandrel collector to produce aligned fibers, which significantly increases tensile strength in the direction of alignment.[15][16]- Increase the electrospinning time to create a denser fibrous mat.- Optimize electrospinning parameters (e.g., solution concentration, voltage, flow rate) to produce uniform, beadless fibers.[17] |
| Scaffold degrades too quickly, losing mechanical integrity prematurely | - The chosen polymer blend has a fast degradation rate (e.g., high PLGA content).- The scaffold has a very high surface area to volume ratio (high porosity, small fiber diameter). | - Select a polymer blend with a slower degradation profile or increase the proportion of PCL.- Decrease the scaffold's porosity or increase the fiber/strut diameter to reduce the surface area exposed to hydrolysis. |
Quantitative Data Summary
The following tables summarize the mechanical properties of PCL scaffolds under different modification strategies.
Table 1: Effect of Ceramic Fillers on the Mechanical Properties of PCL Scaffolds
| Filler Material | Filler Content (wt%) | Fabrication Method | Compressive Modulus (MPa) | Compressive Strength (MPa) | Reference |
| None | 0 | 3D Printing | 74 ± 6 | - | [18] |
| Hydroxyapatite (HA) | 30 | 3D Printing | ~100 | - | [1] |
| β-Tricalcium Phosphate (β-TCP) | 20 | 3D Printing | Increased with β-TCP content | - | [2] |
| Bioactive Glass (BG) | 30 | - | Significantly improved | - | [3] |
| Bioactive Glass (BG) | 50 | - | 100 - 5000 | - | [3] |
Table 2: Effect of Polymer Blending on the Mechanical Properties of PCL Scaffolds
| Blend Polymer | PCL:Blend Ratio | Fabrication Method | Young's Modulus (MPa) | Tensile Strength (MPa) | Reference |
| None (Pure PCL) | 100:0 | - | 330-360 (bulk) | 25-43 (bulk) | [19] |
| PLGA | 80:20 | - | - | - | [20] |
| PLCL | 1:3 | TIPS | 0.147 | - | [6] |
| Chitosan | - | Electrospinning | - | 350% increase vs pure CS | [21] |
Table 3: Effect of Scaffold Architecture on the Mechanical Properties of 3D Printed PCL Scaffolds
| Porosity (%) | Pore Size (µm) | Lay-down Pattern | Compressive Modulus (MPa) | Reference |
| 77 | - | - | 4 | [22] |
| 48 | - | - | 77 | [22] |
| 70 | 150-650 | Square | Dependent on pore size | [19] |
| - | - | 0/90° vs 0/45° | Varies with pattern | [11] |
Experimental Protocols
Protocol 1: Fabrication of PCL Scaffolds by Solvent Casting and Particulate Leaching
This protocol describes a common method for creating porous PCL scaffolds.
-
Prepare PCL Solution: Dissolve PCL in a suitable solvent (e.g., chloroform, dichloromethane) to achieve the desired concentration (e.g., 10% w/v). Stir the solution until the PCL is completely dissolved.
-
Prepare Porogen: Sieve sodium chloride (NaCl) particles to obtain a specific size range (e.g., 250-425 µm) to control the pore size of the scaffold.
-
Mix Polymer and Porogen: Add the sieved NaCl to the PCL solution at a desired polymer-to-salt ratio (e.g., 1:9 by weight). Mix thoroughly to ensure a homogenous distribution of the salt particles within the polymer solution.
-
Casting: Pour the polymer/salt mixture into a mold of the desired shape and size (e.g., a Teflon dish).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This may take 24-48 hours.
-
Porogen Leaching: Immerse the dried polymer/salt composite in a large volume of deionized water. The water will dissolve the NaCl, leaving behind a porous PCL scaffold. Change the water periodically (e.g., every 12 hours) for at least 3 days to ensure complete removal of the salt.
-
Drying: Freeze the scaffold and then lyophilize (freeze-dry) it to remove all the water without causing the porous structure to collapse.
Protocol 2: Mechanical Testing of Porous Scaffolds (Compression Testing)
This protocol outlines the general steps for performing compression testing on porous scaffolds, often following guidelines similar to ASTM F2150.[13][23]
-
Sample Preparation: Prepare cylindrical or cubical scaffold samples with flat and parallel top and bottom surfaces. Measure the dimensions (diameter/width and height) of each sample accurately.
-
Testing Machine Setup: Use a universal testing machine equipped with a load cell appropriate for the expected strength of the scaffolds.
-
Test Conditions:
-
Place the scaffold sample between two flat, parallel compression plates.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min).
-
-
Data Acquisition: Record the load and displacement data throughout the test until a predefined strain (e.g., 50% strain) is reached or the scaffold fractures.
-
Data Analysis:
-
Convert the load-displacement data into a stress-strain curve. Stress is calculated by dividing the load by the initial cross-sectional area of the sample. Strain is calculated by dividing the displacement by the initial height of the sample.
-
The compressive modulus (Young's modulus) is determined from the initial linear portion of the stress-strain curve.
-
The compressive strength can be defined as the stress at the yield point or the ultimate stress before failure.
-
Visualizations
Signaling Pathways
The mechanical properties of a scaffold can influence cell behavior, including differentiation, through mechanotransduction. Stiffer scaffolds, for example, can promote osteogenic differentiation of mesenchymal stem cells. Key signaling pathways involved in this process include the RhoA/ROCK pathway, which regulates cytoskeletal tension, and the YAP/TAZ pathway, which is sensitive to the mechanical environment.
Caption: Mechanotransduction pathway showing how scaffold stiffness influences osteogenic gene expression.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for fabricating and characterizing PCL scaffolds to improve their mechanical properties.
Caption: A typical workflow for PCL scaffold fabrication and mechanical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Composite Scaffolds for Bone Tissue Regeneration Based on PCL and Mg-Containing Bioactive Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of co-continuous poly(ε-caprolactone)/polyglycolide blend scaffolds for tissue engineering (Journal Article) | OSTI.GOV [osti.gov]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. Improvement of Mechanical Strength of Tissue Engineering Scaffold Due to the Temperature Control of Polymer Blend Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Porosity and Stiffness of 3D Printed Polythis compound Scaffolds on Osteogenic Differentiation of Human Mesenchymal Stromal Cells and Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication techniques involved in developing the composite scaffolds PCL/HA nanoparticles for bone tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. ASTM International Workshop on Standards & Measurements for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of PLLA/PCL/HA Scaffold Fiber Orientation on Mechanical Properties and Osteoblast Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Drug Loaded 3D-Printed Poly(ε-Caprolactone) Scaffolds for Local Antibacterial or Anti-Inflammatory Treatment in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polythis compound as biomaterial for bone scaffolds: Review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improving Stability and Mechanical Strength of Electrospun Chitosan-Polythis compound Scaffolds Using Genipin Cross-linking for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanical and Microstructural Properties of Polythis compound Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. infinitalab.com [infinitalab.com]
Technical Support Center: Optimizing the Degradation Rate of Polycaprolactone (PCL) Implants
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polycaprolactone (B3415563) (PCL) implants. Here, you will find information to help you control and optimize the degradation rate of PCL for your specific applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at modulating the degradation rate of PCL implants.
| Problem | Potential Causes | Suggested Solutions |
| Degradation is too slow | - High molecular weight of PCL- High crystallinity of the PCL implant- Low porosity or small pore size- Hydrophobic surface of the PCL- Absence of hydrolytic or enzymatic catalysts | - Use a lower molecular weight grade of PCL.- Increase the amorphous content by rapid cooling during processing.- Fabricate scaffolds with higher porosity and larger, interconnected pores.[1][2]- Increase surface hydrophilicity through plasma treatment or grafting with hydrophilic polymers like PEG.- Incorporate additives that accelerate hydrolysis, such as bioactive glasses or β-tricalcium phosphate (B84403) (β-TCP).[3]- Blend PCL with faster-degrading polymers like polylactic acid (PLA). |
| Degradation is too fast | - Low molecular weight of PCL- Low crystallinity- Highly porous structure with a large surface area- Presence of catalytic additives or blending with a rapidly degrading polymer- Harsh in vivo environment (e.g., high enzymatic activity) | - Select a higher molecular weight PCL.- Increase crystallinity through annealing.- Reduce the porosity and pore size of the scaffold.- Use pure PCL or blend with a slower-degrading polymer.- Coat the implant with a slower-degrading polymer. |
| Non-uniform degradation | - Inhomogeneous distribution of pores or additives- Uneven surface treatment- Localized areas of high mechanical stress- Inconsistent exposure to the degradation medium | - Ensure uniform mixing of PCL with any additives or porogens.- Optimize the surface treatment protocol for uniform exposure.- Design the implant to distribute stress more evenly.- Ensure the entire implant is consistently exposed to the physiological environment during in vitro testing. |
| Premature loss of mechanical integrity | - Rapid degradation of the amorphous regions of PCL- Bulk erosion mechanism causing internal fractures- Mismatch between the degradation rate and the rate of tissue regeneration | - Increase the crystallinity of the PCL to enhance initial mechanical strength.- Blend PCL with polymers that have a higher modulus, such as PLA.- Optimize the degradation rate to align with the healing timeline of the target tissue. |
Frequently Asked Questions (FAQs)
Fundamentals of PCL Degradation
Q1: What is the primary mechanism of PCL degradation in vivo?
A1: The primary in vivo degradation mechanism of PCL is hydrolysis of its ester bonds.[4] This process can be catalyzed by acids or bases and is also influenced by enzymatic activity, particularly by lipases and esterases.[5][6] The degradation process typically involves a reduction in molecular weight, followed by mass loss.
Q2: How long does it typically take for a pure PCL implant to degrade in vivo?
A2: Pure PCL is a slow-degrading polymer, with complete resorption in vivo typically taking 2 to 3 years.[7] However, this timeframe can be significantly influenced by factors such as the implant's molecular weight, crystallinity, and geometry.
Q3: What are the degradation products of PCL, and are they toxic?
A3: PCL degrades into 6-hydroxycaproic acid, which can be further broken down and is safely metabolized by the body and eliminated as carbon dioxide and water through the citric acid cycle. The degradation byproducts are considered non-toxic.
Factors Influencing PCL Degradation Rate
Q4: How does the molecular weight of PCL affect its degradation rate?
A4: Generally, PCL with a lower molecular weight will degrade faster than PCL with a higher molecular weight. This is because lower molecular weight polymers have more chain ends, which are more susceptible to hydrolysis.
Q5: What is the role of crystallinity in the degradation of PCL?
A5: The amorphous regions of PCL are more susceptible to water penetration and hydrolysis than the crystalline regions. Therefore, a higher degree of crystallinity will result in a slower degradation rate. The degradation of the amorphous regions first can lead to an initial increase in the overall crystallinity of the implant.[7]
Q6: How does the porosity of a PCL scaffold influence its degradation?
A6: Higher porosity and a larger surface area-to-volume ratio lead to a faster degradation rate because more of the polymer is exposed to the aqueous environment.[1][2] For example, a PCL scaffold with 90% porosity has been shown to degrade significantly faster than one with 80% porosity.[1]
Strategies for Optimizing Degradation Rate
Q7: How can blending PCL with other polymers alter its degradation rate?
A7: Blending PCL with other biodegradable polymers is a common strategy to tailor the degradation profile. For instance, blending with a faster-degrading polymer like polylactic acid (PLA) can accelerate the overall degradation of the implant.[8] Conversely, the presence of the more hydrophobic PCL can slow down the degradation of PLA in a blend.[9]
Q8: What types of additives can be incorporated into PCL to control its degradation?
A8: Various additives can be used to modify the degradation rate. Bioceramics like β-tricalcium phosphate (β-TCP) and bioactive glasses can accelerate degradation by promoting water uptake and providing a catalytic effect.[3] For instance, PCL composites with bioglass have been shown to have a significantly faster degradation rate than pure PCL.[3]
Q9: How do surface modifications affect the degradation of PCL implants?
A9: Surface modifications that increase the hydrophilicity of the PCL surface can accelerate degradation by facilitating water penetration. Common techniques include plasma treatment to introduce polar functional groups and grafting of hydrophilic polymers like polyethylene (B3416737) glycol (PEG).
Quantitative Data on PCL Degradation
The following tables provide a summary of quantitative data on the degradation of PCL under various modification strategies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Effect of Additives on PCL Degradation (Accelerated Degradation in NaOH)
| Material Composition | Pore Size | Degradation Time (Days) | Weight Loss (%) |
| Pure PCL | 200 µm | 5 | 11.64 |
| Pure PCL | 500 µm | 5 | 13.37 |
| PCL / 20 wt% β-TCP | 200 µm | 5 | 24.45 |
| PCL / 20 wt% β-TCP | 500 µm | 5 | 35.25 |
| PCL / 20 wt% Bioglass | N/A | 5 | 90 |
Data adapted from an accelerated degradation study in NaOH.[3]
Table 2: Effect of Porosity on PCL Scaffold Degradation (In Vitro)
| Porosity (%) | Degradation Time (Weeks) | Weight Loss (%) |
| 80 | 72 | 10 |
| 90 | 72 | 50 |
Data adapted from an in vitro degradation study.[1]
Table 3: Degradation of PCL Blends with Polylactic Acid (PLLA) (In Vitro)
| Blend Ratio (PLLA/PCL) | Degradation Time (Days) | Weight Loss (%) |
| 100/0 (Pure PLLA) | 55 | ~25 |
| 90/10 | 55 | ~20 |
| 75/25 | 55 | ~15 |
| 50/50 | 55 | ~10 |
| 0/100 (Pure PCL) | 55 | <5 |
Data adapted from an in vitro degradation study.[9]
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Degradation Testing of PCL Implants
Objective: To evaluate the hydrolytic degradation of PCL implants under simulated physiological conditions.
Materials:
-
PCL implant samples (pre-weighed)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Sterile containers (e.g., 50 mL centrifuge tubes)
-
Incubator or water bath at 37°C
-
Freeze-dryer or vacuum oven
-
Analytical balance
Methodology:
-
Sample Preparation: Sterilize the PCL implant samples using a suitable method (e.g., ethylene (B1197577) oxide or gamma irradiation). Record the initial dry weight (W_initial) of each sample.
-
Immersion: Place each sample in a sterile container and add a sufficient volume of PBS (pH 7.4) to ensure complete immersion. A common ratio is 10 mL of PBS per 10 mg of PCL.
-
Incubation: Place the containers in an incubator or water bath set to 37°C.
-
Medium Replacement: To maintain a constant pH and remove degradation products, replace the PBS solution every 2-3 days.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples from the PBS.
-
Washing and Drying: Gently rinse the retrieved samples with deionized water to remove any residual salts. Freeze-dry or dry the samples in a vacuum oven until a constant weight is achieved.
-
Weight Measurement: Record the final dry weight (W_final) of the samples.
-
Analysis:
-
Calculate the percentage of weight loss: Weight Loss (%) = ((W_initial - W_final) / W_initial) * 100.
-
Characterize changes in molecular weight (via Gel Permeation Chromatography - GPC), surface morphology (via Scanning Electron Microscopy - SEM), and chemical structure (via Fourier-Transform Infrared Spectroscopy - FTIR).
-
Protocol 2: Oxygen Plasma Surface Treatment of PCL Scaffolds
Objective: To increase the surface hydrophilicity of PCL scaffolds to potentially accelerate degradation.
Materials:
-
PCL scaffolds
-
Low-pressure radiofrequency plasma cleaner
-
Pure oxygen gas source
-
Contact angle goniometer
Methodology:
-
Sample Placement: Place the dry PCL scaffolds into the chamber of the plasma cleaner, ensuring the surfaces to be treated are exposed.
-
Vacuum: Evacuate the chamber to a base pressure typically in the range of 10-100 mTorr.
-
Gas Inlet: Introduce pure oxygen gas into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply radiofrequency (RF) power to ignite the oxygen plasma. A typical power setting is 30 W.
-
Treatment: Expose the scaffolds to the oxygen plasma for a specified duration, for example, 30 minutes.
-
Venting: After the treatment time, turn off the RF power and the oxygen supply. Vent the chamber back to atmospheric pressure.
-
Characterization:
-
Measure the water contact angle on the surface of the treated and untreated scaffolds to assess the change in hydrophilicity. A significant decrease in contact angle indicates a more hydrophilic surface.
-
The treated scaffolds can then be used in in vitro degradation studies (as per Protocol 1) to evaluate the effect of the surface modification on the degradation rate.
-
Visualizations
Caption: Hydrolytic degradation pathway of polythis compound (PCL).
Caption: Troubleshooting decision tree for unexpected PCL degradation rates.
Caption: Experimental workflow for surface modification of PCL scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Porosity and Stiffness of 3D Printed Polythis compound Scaffolds on Osteogenic Differentiation of Human Mesenchymal Stromal Cells and Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated Degradation of Poly-ε-caprolactone Composite Scaffolds for Large Bone Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrospun Polythis compound (PCL) Degradation: An In Vitro and In Vivo Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions | MDPI [mdpi.com]
- 8. Degradation of Polylactide and Polythis compound as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Cell Attachment on PCL Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor cell attachment on polycaprolactone (B3415563) (PCL) surfaces.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cells are not adhering to the PCL scaffold. What are the common causes?
A1: Poor cell attachment to PCL surfaces is a common issue primarily due to PCL's inherent hydrophobicity, meaning it repels water and, consequently, hinders the adsorption of proteins from the cell culture media that are essential for cell attachment.[1][2][3][4][5][6][7][8] Other contributing factors can include:
-
Suboptimal Cell Health: Cells that are stressed, contaminated, or have been over-trypsinized may lose their ability to attach effectively.[9][10]
-
Inadequate Seeding Protocol: An incorrect cell seeding density or technique can lead to poor cell distribution and attachment.[11][12]
-
Improper Sterilization: Some sterilization methods can alter the surface properties of PCL, negatively impacting cell adhesion.[13][14]
-
Lack of Cell-Binding Motifs: PCL surfaces lack the specific protein sequences (e.g., RGD) that cell surface receptors (integrins) recognize and bind to.[15][16]
Q2: How can I make the PCL surface more hydrophilic to improve cell attachment?
A2: Several surface modification techniques can be employed to increase the hydrophilicity of PCL and promote better cell attachment. These methods introduce polar functional groups onto the surface, making it more attractive to cells and proteins.
-
Plasma Treatment: Exposing the PCL surface to oxygen or air plasma introduces hydroxyl and carboxyl groups.[1][5][15][17]
-
Alkaline Hydrolysis: Treatment with a sodium hydroxide (B78521) (NaOH) solution breaks down the ester bonds on the PCL surface, creating carboxyl and hydroxyl groups.[1][7]
-
Aminolysis: This chemical process introduces amine groups onto the PCL surface, which can improve cell adhesion and provide sites for further biomolecule immobilization.[1][11][18]
Q3: Can I coat the PCL surface with something to improve cell adhesion?
A3: Yes, coating the PCL surface with extracellular matrix (ECM) proteins is a highly effective method to enhance cell attachment. These proteins provide specific binding sites for cell surface receptors.
-
Collagen Coating: Collagen is a major component of the ECM and provides a natural substrate for many cell types.[19]
-
Fibronectin Coating: Fibronectin plays a crucial role in cell adhesion and spreading.[20]
-
Gelatin Coating: Gelatin is a denatured form of collagen and is a cost-effective alternative that also promotes cell adhesion.
Q4: What is the best way to sterilize my PCL scaffold without affecting cell attachment?
A4: The choice of sterilization method is critical as it can impact the physical and chemical properties of the PCL scaffold.
-
Gamma Irradiation: This is a common and effective method for sterilizing PCL scaffolds. Studies have shown that a dose of 25 kGy can sufficiently sterilize the scaffold without significantly compromising material properties or cell proliferation.[13][14]
-
Ethanol (B145695) (70%): Soaking in 70% ethanol is a widely used laboratory-scale sterilization method. However, it's crucial to ensure complete evaporation of the ethanol before cell seeding, as residual ethanol is cytotoxic.[13]
-
Ethylene Oxide (EtO): EtO sterilization is another suitable method for PCL, but it requires a lengthy degassing period to remove any residual toxic gas.[14] It has been observed that EtO sterilization may lead to a lower cell proliferation rate compared to gamma irradiation.[14]
Q5: My cells attach initially but then detach or don't proliferate. What could be the problem?
A5: This could be due to several factors beyond initial attachment:
-
Surface Chemistry Stability: The surface modification may not be stable over time in the culture medium, leading to a loss of the pro-adhesive properties.
-
Nutrient and Gas Exchange: In 3D scaffolds, poor diffusion of nutrients and oxygen to the cells in the interior of the scaffold can lead to cell death.
-
Cell Culture Conditions: Suboptimal media composition, pH, or temperature can stress the cells, leading to detachment and poor proliferation.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of surface modifications on PCL properties and subsequent cell attachment.
Table 1: Effect of Surface Modification on Water Contact Angle of PCL
| Surface Treatment | Water Contact Angle (°) | Reference(s) |
| Untreated PCL | ~77-131 | [15][21][22] |
| Oxygen Plasma Treatment | ~63 | [15] |
| NaOH Hydrolysis | Decreased (more hydrophilic) | [23][24] |
| Aminolysis | Significantly enhanced hydrophilicity | [25] |
| Collagen Coating | Decreased (more hydrophilic) | [25] |
| PCL with Graphene (0.78 wt%) + NaOH | Enhanced hydrophilicity | [22] |
Note: A lower contact angle indicates a more hydrophilic surface.
Table 2: Impact of Surface Modification on Cell Adhesion and Proliferation
| PCL Surface Modification | Cell Type | Observation | Reference(s) |
| Gamma Irradiation | Fibroblasts | Highest proliferation rate after 7 days | [14] |
| Ethylene Oxide Sterilization | Fibroblasts | Lowest proliferation rate after 7 days | [14] |
| Amphiphilic Graft Polymer | Bone Mesenchymal Stem Cells | Several times higher adhesion after 8 hours | [3] |
| NaOH Hydrolysis | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase in cell adhesion after 24 hours | [7] |
| RGD Peptide Immobilization | Bone Marrow Stromal Cells | Promoted initial attachment, spreading, and focal adhesion | [16] |
| Collagen Coating | Osteoblasts | Improved cell adhesion and proliferation | [19] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of PCL Scaffolds
-
Prepare a 5 M Sodium Hydroxide (NaOH) solution.
-
Immerse the PCL scaffolds in the 5 M NaOH solution for 90 minutes at room temperature.[26]
-
After immersion, rinse the scaffolds extensively with deionized water until the pH of the rinse water returns to neutral (pH 7.0).
-
Dry the scaffolds overnight in a desiccator at 40°C.[26]
-
Sterilize the scaffolds using an appropriate method (e.g., UV irradiation for 2 hours on each side) before cell seeding.[26]
Protocol 2: Fibronectin Coating of PCL Scaffolds
-
Prepare a 50 µg/mL solution of fibronectin in sterile phosphate-buffered saline (PBS).
-
Immerse the sterile PCL scaffolds in the fibronectin solution, ensuring the entire surface is covered.
-
Incubate at 37°C for 1-2 hours.
-
Aspirate the fibronectin solution.
-
Gently rinse the scaffolds with sterile PBS to remove any unbound fibronectin.
-
The scaffolds are now ready for cell seeding.
Protocol 3: Static Contact Angle Measurement
-
Ensure the PCL film or scaffold surface is clean and dry.
-
Place the sample on the goniometer stage.
-
Use a high-precision syringe to dispense a droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the software to measure the angle between the tangent of the droplet and the solid surface.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.[2][3][4]
Protocol 4: Cell Seeding on 3D PCL Scaffolds
-
Place the sterile PCL scaffold in a well of a non-treated cell culture plate.
-
Prepare a single-cell suspension of your cells in culture medium at the desired concentration.
-
Slowly pipette the cell suspension onto the top surface of the scaffold, allowing the liquid to be absorbed into the porous structure.[11]
-
Incubate the plate for 2-4 hours in a cell culture incubator to allow for initial cell attachment.
-
Gently add fresh culture medium to the well to immerse the scaffold completely.[11]
-
Continue with your standard cell culture protocol, changing the medium as required.
Protocol 5: Cell Attachment and Proliferation Assay (MTS Assay)
-
After the desired culture period, gently wash the cell-seeded scaffolds with PBS to remove non-adherent cells.
-
Transfer the scaffolds to a new well plate.
-
Add a mixture of fresh culture medium and MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the solution at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.[5]
Visualizations
Experimental Workflow: Surface Modification and Cell Seeding
References
- 1. 2.1. Preparation of Plasma Modified 2D and 3D PCL Scaffolds [bio-protocol.org]
- 2. dropletlab.com [dropletlab.com]
- 3. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 4. keylinktech.com [keylinktech.com]
- 5. Method to Analyze Three-Dimensional Cell Distribution and Infiltration in Degradable Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Characterization of the Cell-Biomaterial Interface by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Coating of 3D printed PCL/TCP scaffolds using homogenized-fibrillated collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Improvement of Endothelial Cell-Polythis compound Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. imrpress.com [imrpress.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Facile Strategy on Hydrophilic Modification of Poly(ε-caprolactone) Scaffolds for Assisting Tissue-Engineered Meniscus Constructs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of laminated poly(ε-caprolactone)-gelatin-hydroxyapatite nanocomposite scaffold bioengineered via compound techniques for bone substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3D Printing with Polycaprolactone (PCL)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully 3D printing with polycaprolactone (B3415563) (PCL).
Troubleshooting Guide: Preventing Nozzle Clogging
Question: My PCL print is failing due to a clogged nozzle. What are the common causes and how can I fix it?
Answer: Nozzle clogging during PCL printing is a frequent issue, often stemming from its low melting point and specific material properties. The primary causes include improper printing temperatures, poor filament quality, and suboptimal slicer settings.
A systematic approach to troubleshooting this issue is crucial. The following flowchart outlines a step-by-step process to identify and resolve the root cause of nozzle clogging.
Frequently Asked Questions (FAQs)
Q1: What are the optimal printing temperatures for PCL?
A1: The optimal nozzle temperature for PCL generally ranges from 80°C to 120°C.[1] It is crucial to avoid excessively high temperatures, as PCL can start to thermally degrade if held at elevated temperatures for extended periods, leading to a change in viscosity and potential nozzle blockages.[2] A heated bed is recommended at a temperature of 30-45°C to improve first-layer adhesion.[3]
Q2: How does the molecular weight of PCL affect 3D printing and nozzle clogging?
A2: The molecular weight of PCL significantly influences its viscosity and, consequently, its printability. Higher molecular weight PCL will have a higher viscosity, requiring higher printing pressures or temperatures to extrude properly.[4] Conversely, low molecular weight PCL may be too fluid, leading to poor filament control and potential dripping. It's important to know the properties of your specific PCL grade to determine the appropriate printing parameters. If you are experiencing clogging with a high molecular weight PCL, consider increasing the nozzle temperature or using a nozzle with a larger diameter.
Q3: Can moisture in the PCL filament cause nozzle clogging?
A3: Yes, PCL is a hygroscopic material, meaning it readily absorbs moisture from the environment.[5] When "wet" filament is heated in the nozzle, the trapped water turns to steam, which can cause bubbles, inconsistent extrusion, and ultimately lead to nozzle clogs.[6] It is highly recommended to dry PCL filament in a filament dryer or a vacuum oven at 40-50°C for 4-6 hours before printing.[7] Proper storage in a sealed container with desiccant is also crucial to prevent moisture absorption.[8]
Q4: What are the recommended retraction settings for PCL?
A4: Due to its low melting point and tendency to become very fluid, aggressive retraction settings can cause issues with PCL. High retraction distances can pull the molten polymer too far back into the heat break, where it can cool and solidify, causing a clog. It is advisable to start with lower retraction settings (e.g., shorter distance and slower speed) and incrementally adjust them to minimize stringing without causing jams.
Q5: My nozzle is completely blocked. How can I effectively clean it?
A5: For a complete blockage, a "cold pull" is a highly effective method. This involves heating the nozzle, manually pushing a cleaning filament (or a piece of nylon filament) through to melt and bond with the PCL residue, then cooling the nozzle down before pulling the filament out in one firm motion. The solidified PCL should adhere to the cleaning filament and be removed from the nozzle. If this fails, you may need to disassemble the hotend for a more thorough cleaning.
Quantitative Data on PCL Printing Parameters
The following tables summarize key quantitative data from experimental studies on PCL 3D printing. This data can be used as a starting point for process optimization.
Table 1: Effect of Temperature and Pressure on PCL Extrusion Velocity
| Nozzle Temperature (°C) | Printing Pressure (kPa) | Extrusion Velocity (mm/s) |
| 120 | 138 | 0.0850 |
| 130 | 138 | 0.2040 |
| 140 | 138 | 0.3570 |
| 120 | 552 | 0.4964 |
| 130 | 552 | 0.6950 |
| 140 | 552 | 0.8935 |
Data adapted from a study on the rheological properties and 3D printing behavior of PCL.
Table 2: Recommended Starting Parameters for PCL 3D Printing
| Parameter | Recommended Value | Notes |
| Nozzle Temperature | 80 - 120 °C | Start at the lower end and increase in 5°C increments if extrusion is difficult.[1] |
| Heated Bed Temperature | 30 - 45 °C | Essential for good first layer adhesion.[3] |
| Print Speed | 10 - 30 mm/s | Slower speeds generally yield better results and reduce the risk of clogging. |
| Layer Height | 0.1 - 0.2 mm | A smaller layer height can improve resolution but may increase the chance of clogging if other parameters are not optimized. |
| Nozzle Diameter | ≥ 0.4 mm | A larger nozzle diameter can be beneficial, especially for PCL with additives or higher molecular weight. |
Experimental Protocol: Optimization of PCL Printing Parameters to Prevent Nozzle Clogging
Objective: To systematically determine the optimal printing parameters for a specific grade of PCL to minimize nozzle clogging and achieve consistent, high-quality prints.
Materials and Equipment:
-
3D printer with a heated bed and controllable temperature settings
-
Polythis compound (PCL) filament (specify molecular weight and supplier)
-
Digital calipers
-
Filament dryer or vacuum oven
-
Standard test model (e.g., a 20x20x10 mm cube)
Methodology:
-
Filament Preparation: 1.1. Measure and record the diameter of the PCL filament at several points to ensure consistency. 1.2. Dry the PCL filament at 45°C for at least 4 hours immediately before printing.[7]
-
Initial Printer Setup: 2.1. Ensure the 3D printer's nozzle is clean and free of any previous material. If necessary, perform a cold pull with a cleaning filament. 2.2. Level the print bed carefully.
-
Parameter Optimization Workflow:
The following decision tree can guide the selection of initial printing parameters and subsequent optimization steps.
Decision tree for PCL printing parameter selection. -
Data Collection and Analysis: 4.1. For each set of parameters, record the outcome of the test print (e.g., successful, partial clog, complete clog). 4.2. Note any observations such as stringing, poor layer adhesion, or surface defects. 4.3. Once a successful print is achieved, you can further refine the parameters to improve print quality (e.g., by adjusting retraction settings to minimize stringing).
-
Documentation: 5.1. Document the final optimized printing parameters for the specific PCL material used. This will serve as a reliable starting point for future experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Porosity and Stiffness of 3D Printed Polythis compound Scaffolds on Osteogenic Differentiation of Human Mesenchymal Stromal Cells and Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pvamed.net [pvamed.net]
- 5. medium.com [medium.com]
- 6. recreus.com [recreus.com]
- 7. How to prevent the filament from absorbing moisture [en.hwlibre.com]
- 8. Rheological Properties and 3D Printing Behavior of PCL and DMSO2 Composites for Bio-Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Electrospinning for Uniform PCL Nanofibers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing electrospinning parameters for the fabrication of uniform Polycaprolactone (B3415563) (PCL) nanofibers.
Troubleshooting Guide
This section addresses common problems encountered during the electrospinning of PCL, offering potential causes and solutions to achieve uniform, bead-free nanofibers.
| Issue | Potential Causes | Recommended Solutions |
| Bead Formation | Low Solution Viscosity: Insufficient polymer concentration leads to incomplete chain entanglement and the formation of droplets instead of continuous fibers.[1][2][3][4] | - Increase the PCL concentration in the solution.[2][3] - A concentration of 10 wt% or higher is often required to transition from beads to bead-free fibers. |
| High Surface Tension: The surface tension of the solvent system may be too high, preventing the formation of a stable jet. | - Use a solvent mixture to reduce surface tension. Common co-solvents for PCL include Dimethylformamide (DMF) and Methanol.[2][5][6][7] | |
| Low Applied Voltage: The electrostatic force may be insufficient to overcome the surface tension of the polymer solution. | - Gradually increase the applied voltage until a stable Taylor cone and a continuous jet are formed.[4][8] | |
| Uneven Fiber Diameter / Poor Alignment | Fluctuations in Voltage or Flow Rate: Instabilities in the power supply or syringe pump can lead to inconsistent fiber stretching and deposition.[4] | - Ensure a stable high-voltage power supply and secure grounding connections.[4] - Use a high-precision syringe pump with a consistent flow rate.[4] |
| Environmental Instability: Airflow, temperature, and humidity fluctuations in the electrospinning environment can disrupt the jet path.[9] | - Conduct experiments in a controlled environment or an enclosed electrospinning chamber. - Maintain a relative humidity between 30-40% for optimal results.[10] | |
| Instability of the Collector: A wobbling or unstable rotating collector can cause uneven fiber deposition. | - Ensure the collector is stable and rotating at a consistent speed. | |
| No Jet Formation | Voltage Too Low: The applied electric field is not strong enough to initiate the electrospinning process.[9] | - Increase the applied voltage. A typical range for PCL is 10-25 kV.[2] |
| Solution Too Viscous: A very high polymer concentration can lead to a solution that is too thick to be ejected from the needle tip.[2][9] | - Decrease the PCL concentration or add a co-solvent to reduce viscosity. | |
| Polymer Buildup at the Needle Tip | Solvent Evaporation Too Fast: Highly volatile solvents can evaporate at the needle tip, causing the polymer to solidify and clog the needle.[9] | - Use a less volatile co-solvent in your solvent system. - Increase the flow rate slightly. |
| Flow Rate Too High: An excessive flow rate can lead to the accumulation of polymer solution at the needle tip.[9] | - Reduce the solution flow rate. | |
| High Humidity: Excess moisture in the air can cause the polymer to precipitate at the needle tip.[9] | - Control the humidity in the electrospinning chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of PCL for electrospinning uniform nanofibers?
A1: The optimal concentration of PCL typically ranges from 10% to 20% (w/v).[11][12][13] Concentrations below 10% often result in beaded fibers due to low solution viscosity.[3][14][13] As the concentration increases, fiber diameter also tends to increase.[14][13] For instance, one study found that increasing PCL concentration from 15 wt% to 20 wt% led to an increase in average fiber diameter from 400 nm to 1600 nm.[13]
Q2: How does the applied voltage affect the morphology of PCL nanofibers?
A2: Applied voltage is a critical parameter that influences fiber diameter. Generally, increasing the voltage leads to a decrease in fiber diameter due to increased electrostatic repulsive forces on the polymer jet, which enhances stretching.[15] However, excessively high voltage can lead to instability and bead formation. A typical voltage range for electrospinning PCL is between 10 and 25 kV.[2]
Q3: What is the effect of flow rate on PCL nanofiber diameter?
A3: The flow rate of the polymer solution generally has a direct relationship with the resulting fiber diameter. A higher flow rate results in thicker fibers because more polymer is ejected from the needle tip in a given amount of time, leaving less time for the solvent to evaporate and the fiber to be stretched.[1][2][15] Conversely, a lower flow rate tends to produce thinner fibers.[1][16]
Q4: Which solvents are recommended for dissolving PCL for electrospinning?
A4: PCL is soluble in a variety of solvents. Commonly used solvents and solvent systems include:
Binary solvent systems are often preferred as they can be tailored to optimize solution conductivity and evaporation rate, leading to smoother and more uniform fibers.[2]
Q5: How does the distance between the needle tip and the collector influence nanofiber morphology?
A5: The tip-to-collector distance affects the flight time of the polymer jet and the evaporation of the solvent. A shorter distance may result in fused fibers due to incomplete solvent evaporation. Increasing the distance generally leads to thinner and more uniform fibers as it allows for more complete solvent evaporation and fiber stretching.[14][16] A typical distance for PCL electrospinning is between 10 and 18 cm.[2]
Quantitative Data Summary
The following tables summarize the influence of key electrospinning parameters on PCL nanofiber diameter based on findings from various studies.
Table 1: Effect of PCL Concentration on Nanofiber Diameter
| PCL Concentration (wt%) | Solvent System | Other Parameters | Resulting Fiber Diameter | Reference |
| 8 | Chloroform/DMF (9/1) | - | Beaded fibers | [20] |
| 10 | Chloroform/DMF (9/1) | - | ~200 nm | [20] |
| 12 | Chloroform/DMF (9/1) | - | ~400 nm | [20] |
| 15 | Chloroform/DMF (9/1) | - | ~800 nm | [20] |
| 8 | Not Specified | Voltage: 15 kV, Distance: 25 cm | Beaded structures | [13] |
| 15 | Not Specified | Voltage: 15 kV, Distance: 25 cm | ~400 nm | [13] |
| 20 | Not Specified | Voltage: 15 kV, Distance: 25 cm | ~1600 nm | [13] |
| 8 | Chloroform | Voltage: 15 kV, Flow Rate: 1 mL/h, Distance: 15 cm | 2.13 ± 0.09 µm (with beads) | [14] |
| 10 | Chloroform | Voltage: 15 kV, Flow Rate: 1 mL/h, Distance: 15 cm | 3.66 ± 0.21 µm | [14] |
| 12 | Chloroform | Voltage: 15 kV, Flow Rate: 1 mL/h, Distance: 15 cm | 4.02 ± 0.13 µm | [14] |
Table 2: Effect of Applied Voltage on Nanofiber Diameter
| Applied Voltage (kV) | PCL Concentration (wt%) | Other Parameters | Resulting Fiber Diameter | Reference |
| 10 | 10 | Flow Rate: 1 mL/h, Distance: 15 cm | - | [22] |
| 15 | 10 | Flow Rate: 1 mL/h, Distance: 15 cm | - | [22] |
| 20 | 10 | Flow Rate: 1 mL/h, Distance: 15 cm | - | [22] |
| 25 | 10 | Flow Rate: 1 mL/h, Distance: 15 cm | - | [22] |
| 12.5 | 10 | Flow Rate: 1 mL/h, Distance: 15 cm | 4.21 ± 0.13 µm | [14] |
| 15 | 10 | Flow Rate: 1 mL/h, Distance: 15 cm | 3.66 ± 0.21 µm | [14] |
| 17.5 | 10 | Flow Rate: 1 mL/h, Distance: 15 cm | 3.18 ± 0.11 µm | [14] |
Table 3: Effect of Flow Rate on Nanofiber Diameter
| Flow Rate (mL/h) | PCL Concentration (wt%) | Other Parameters | Resulting Fiber Diameter | Reference |
| 0.5 | PU/PCL blend | Voltage: 15 kV, Distance: 12 cm | ~670 nm | [16] |
| 1.0 | PU/PCL blend | Voltage: 15 kV, Distance: 12 cm | ~1611 nm | [16] |
| 1.5 | PU/PCL blend | Voltage: 15 kV, Distance: 12 cm | ~1940 nm | [16] |
Experimental Protocols
Protocol 1: Preparation of PCL Solution
-
Weigh the desired amount of PCL granules.
-
Select an appropriate solvent or solvent system (e.g., Dichloromethane:Dimethylformamide at a 1:1 ratio).[17]
-
Add the PCL granules to the solvent in a sealed container.
-
Stir the solution using a magnetic stirrer at room temperature for several hours (or overnight) until the PCL is completely dissolved and a homogeneous solution is obtained.[12][17]
Protocol 2: Electrospinning of PCL Nanofibers
-
Load the prepared PCL solution into a plastic syringe fitted with a metallic needle (e.g., 29-gauge).[17]
-
Mount the syringe onto a syringe pump.
-
Position the needle at a fixed distance (e.g., 15 cm) from a grounded collector (e.g., aluminum foil-covered plate).[11]
-
Connect the high-voltage power supply to the needle.
-
Set the desired flow rate on the syringe pump (e.g., 1-2 mL/h).[17]
-
Apply a high voltage (e.g., 12-20 kV) to the needle to initiate the electrospinning process.[11][12]
-
Collect the nanofibers on the collector for a specified duration to achieve the desired mat thickness.
Visualizations
References
- 1. Electrospun Polythis compound Nanofibers: Current Research and Applications in Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrospintek.com [electrospintek.com]
- 3. mdpi.com [mdpi.com]
- 4. electrospintek.com [electrospintek.com]
- 5. Influence of Different Solvents on the Mechanical Properties of Electrospun Scaffolds [mdpi.com]
- 6. test.acarindex.com [test.acarindex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. linarinanotech.com [linarinanotech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparing polythis compound scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OPTIMIZATION OF ELECTROSPINNING PROCESS PARAMETERS FOR TISSUE ENGINEERING SCAFFOLDS | Scilit [scilit.com]
- 14. Modeling Experimental Parameters for the Fabrication of Multifunctional Surfaces Composed of Electrospun PCL/ZnO-NPs Nanofibers [mdpi.com]
- 15. The Influence of Changes in Voltage and Flow Rate on the Diameter of Electrospun Nanofibers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. Effect of electrospinning parameters on the morphology of polyurethane/polythis compound fibers | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 17. Preparation of electrospun polythis compound nanofiber mats loaded with microalgal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospun Poly(e-caprolactone) (PCL) Nanofibrous Scaffolds for Liver Tissue Engineering [repository.lib.ncsu.edu]
- 19. avestia.com [avestia.com]
- 20. researchgate.net [researchgate.net]
- 21. Electrospinning of PCL-Based Blends: Processing Optimization for Their Scalable Production [mdpi.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Increase the Hydrophilicity of Polycaprolactone (PCL)
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the enhancement of Polycaprolactone (B3415563) (PCL) hydrophilicity.
Frequently Asked Questions (FAQs)
Q1: Why is native PCL hydrophobic and why is this a problem for biomedical applications?
Polythis compound (PCL) is a semi-crystalline aliphatic polyester.[1][2] Its chemical structure is primarily composed of a repeating chain of five hydrophobic methylene (B1212753) units (-CH2-) and a single ester group. This high density of non-polar hydrocarbon moieties results in a material that repels water, making it inherently hydrophobic.[3][4] This hydrophobicity is a significant drawback in many tissue engineering and drug development applications as it can impede cell adhesion, proliferation, and uniform cell distribution on PCL scaffolds.[4][5][6]
Q2: What are the primary strategies for increasing the hydrophilicity of PCL?
There are several effective strategies, which can be broadly categorized as surface modification, blending with hydrophilic polymers, and coating.[4][6]
-
Surface Modification: This involves altering the surface chemistry of the PCL material without changing its bulk properties. Common techniques include hydrolysis, aminolysis, plasma treatment, and ozonolysis.[6][7] These methods introduce polar functional groups (e.g., carboxyl, hydroxyl, amino groups) onto the surface.[6][8]
-
Blending: This involves mixing PCL with other hydrophilic polymers before fabrication (e.g., electrospinning or 3D printing).[1][9][10] Examples of blending polymers include polyethylene (B3416737) glycol (PEG), chitosan, and gelatin.[6][10]
-
Coating: This method involves applying a layer of a hydrophilic material onto the PCL surface.[6]
Q3: How is the change in hydrophilicity quantitatively measured?
The most common method is by measuring the water contact angle.[4][5][11] A water droplet is placed on the material's surface, and the angle formed between the droplet and the surface is measured. A lower contact angle indicates a more hydrophilic surface. Untreated PCL typically exhibits a high contact angle (often >90°), signifying its hydrophobic nature.[2][12][13] Successful modification will result in a significant reduction of this angle.[5][8][11]
Q4: Which hydrophilization method is most suitable for my application?
The choice of method depends on the specific requirements of your experiment, including the desired degree of hydrophilicity, the need to preserve mechanical properties, the geometry of the scaffold (e.g., film, nanofibrous mat, 3D-printed construct), and the subsequent biological application.
-
Plasma treatment is fast and effective for creating a highly hydrophilic surface without using solvents, but the effect can sometimes diminish over time.[8][11]
-
Alkali hydrolysis is a simple and cost-effective chemical method, but harsh conditions can potentially affect the material's mechanical integrity and accelerate its degradation rate.[5][7]
-
Blending can modify the bulk properties of the material but may present challenges in achieving a homogenous mixture.[1][9]
Data Summary: Effect of Modification on PCL Water Contact Angle
The following table summarizes the quantitative impact of various hydrophilization strategies on the water contact angle of PCL.
| Modification Strategy | Treatment Details | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |
| Plasma Treatment | Oxygen Plasma | 136 | 0 | [11] |
| Argon Plasma | 135 | 35 | [8] | |
| Nitrogen Plasma | 135 | 24 | [8] | |
| NH3/Helium Plasma | 135 | 13 | [8] | |
| Alkali Hydrolysis | 5 M NaOH, 5 min | 83 ± 7.1 | 66 ± 4.4 | [5] |
| 5 M NaOH, 15 min | 83 ± 7.1 | 55 ± 4.2 | [5] | |
| 5 M NaOH, 30 min | 83 ± 7.1 | 39 ± 5.7 | [5] | |
| NaOH (unspecified) | 75.9 ± 2.4 | 44.7 ± 1.8 | [14] | |
| KOH (unspecified) | 75.9 ± 2.4 | 35.6 ± 1.0 | [14] | |
| Aminolysis | 1,6-hexanediamine (B7767898) (HMD) | 75.9 ± 2.4 | 66.8 ± 0.8 | [14] |
| Ozonolysis | Ozone in aqueous env. | ~125 | ~91 (27% reduction) | [15] |
| UV/Ozone Treatment | UV/Ozone | 86.9 | 49.3 | [16] |
| Blending | PCL/Hydroxyapatite (HA) | 115.1 ± 2.6 | 67.8 ± 13.5 | [13] |
| PCL/Gehlenite (7%) | 130 | 66 | [12] |
Troubleshooting Guides
Troubleshooting Alkali Hydrolysis (e.g., NaOH Treatment)
Q: My PCL samples show inconsistent hydrophilicity after NaOH treatment. What could be the cause?
A: Inconsistency often arises from uneven exposure to the alkali solution or inadequate rinsing.
-
Uneven Exposure: Ensure the entire surface of your PCL scaffold or film is fully submerged in the NaOH solution. For porous scaffolds, entrapped air bubbles can prevent the solution from reaching all surfaces. Consider gentle agitation or vacuum infiltration to ensure complete wetting.
-
Inadequate Rinsing: Residual NaOH on the surface can affect contact angle measurements and cell culture results. Ensure a thorough rinsing protocol with deionized water until the pH of the rinsing water is neutral.
-
Concentration/Time: Verify the concentration of your NaOH solution and the treatment duration. These parameters directly control the extent of hydrolysis.[5]
Q: The mechanical integrity of my PCL scaffold is significantly compromised after hydrolysis. How can I prevent this?
A: Loss of mechanical strength is typically due to excessive hydrolysis, which cleaves the ester bonds in the PCL backbone, reducing its molecular weight.[6]
-
Reduce Treatment Time: Shorten the duration the PCL is exposed to the NaOH solution. Even a few minutes can be effective at modifying the surface without significantly impacting the bulk material.[5][7]
-
Lower NaOH Concentration: Use a less concentrated NaOH solution. A concentration of 5 M is often reported, but you may need to optimize this for your specific PCL grade and morphology.[5]
-
Perform Mechanical Testing: Characterize the mechanical properties (e.g., tensile strength, Young's modulus) of your treated scaffolds to find a balance between improved hydrophilicity and retained mechanical function.[6]
Troubleshooting Plasma Treatment
Q: I observed a significant decrease in contact angle immediately after plasma treatment, but the surface became hydrophobic again after a few days of storage. Why does this happen?
A: This phenomenon is known as "hydrophobic recovery." It is a common issue with plasma-treated polymers.
-
Surface Reorganization: Polymer chains on the surface are highly mobile. Over time, the polar functional groups introduced by the plasma treatment can reorient themselves into the bulk of the material, allowing the non-polar segments to dominate the surface again.
-
Surface Contamination: Exposure to ambient air can lead to the adsorption of airborne hydrophobic contaminants on the high-energy, plasma-treated surface.
-
Mitigation: To minimize hydrophobic recovery, it is best to use the plasma-treated PCL scaffolds as soon as possible after treatment. If storage is necessary, keep them in a vacuum or an inert gas environment, or immerse them in distilled water.
Q: My PCL nanofibers show no significant change in wettability after oxygen plasma treatment. What went wrong?
A: This indicates that the plasma treatment was not effective.
-
Incorrect Plasma Parameters: Check the key parameters of your plasma reactor: power, treatment time, gas flow rate, and pressure. These need to be optimized. Insufficient power or time will not generate enough reactive species to modify the surface.
-
Chamber Contamination: The plasma chamber must be clean. Any residual contaminants can be deposited on your sample, interfering with the surface modification.
-
Gas Type: Oxygen is commonly used to introduce oxygen-containing polar groups.[11] However, depending on the desired surface chemistry, other gases like argon, nitrogen, or ammonia (B1221849) can also be used to enhance hydrophilicity.[8]
Experimental Protocols
Protocol 1: Alkali Hydrolysis of PCL Films
This protocol is based on methodologies for increasing PCL hydrophilicity via NaOH treatment.[5][7][14]
-
Preparation: Prepare a 5 M sodium hydroxide (B78521) (NaOH) solution in deionized water. Handle with appropriate personal protective equipment (PPE).
-
Immersion: Completely submerge the PCL films or scaffolds in the 5 M NaOH solution at room temperature. Ensure all surfaces are in contact with the solution.
-
Treatment: Allow the PCL to soak for a predetermined time (e.g., 5, 15, or 30 minutes). The optimal time will depend on the desired level of hydrophilicity and the need to preserve mechanical properties.[5]
-
Rinsing: Carefully remove the PCL from the NaOH solution and immediately immerse it in a large volume of deionized water to stop the reaction.
-
Neutralization: Rinse the PCL repeatedly with fresh deionized water until the wash water is pH neutral. This step is critical to remove all residual NaOH.
-
Drying: Dry the treated PCL samples in a vacuum oven or desiccator at room temperature for 24 hours before characterization or use.
Protocol 2: Oxygen Plasma Treatment of PCL Scaffolds
This protocol describes a general procedure for treating PCL with oxygen plasma to increase wettability.[11][17][18]
-
Sample Placement: Place the dry PCL scaffolds into the chamber of a plasma reactor.
-
Vacuum: Evacuate the chamber to a base pressure typically in the mTorr range to remove atmospheric gases and contaminants.
-
Gas Introduction: Introduce high-purity oxygen gas into the chamber, allowing the pressure to stabilize at the desired operating pressure.
-
Plasma Ignition: Apply radio frequency (RF) or microwave power to ignite the oxygen gas and create plasma. Typical parameters might include a power of 30-100 W for a duration of 30 seconds to 5 minutes.
-
Treatment: The energetic oxygen plasma bombards the PCL surface, etching it slightly and introducing polar oxygen-containing functional groups.
-
Venting: After the treatment time has elapsed, turn off the power and the oxygen supply. Vent the chamber back to atmospheric pressure with a neutral gas like nitrogen or ambient air.
-
Post-Treatment: Remove the samples and use them as soon as possible to avoid hydrophobic recovery.
Protocol 3: Aminolysis of PCL Membranes
This protocol introduces amino groups onto a PCL surface using 1,6-hexanediamine.[19][20][21]
-
Solution Preparation: Prepare a solution of 10% (w/w) 1,6-hexanediamine in 2-propanol.
-
Immersion: Immerse the PCL membranes in the 1,6-hexanediamine solution. The reaction is typically carried out at a controlled temperature, for example, 37°C.[20]
-
Reaction: Allow the reaction to proceed for a specific duration (e.g., 10 minutes to several hours). The reaction time influences the density of amino groups introduced onto the surface.[20]
-
Rinsing: After the reaction, remove the PCL membranes and rinse them thoroughly with 2-propanol to remove excess 1,6-hexanediamine.
-
Final Wash: Follow with several rinses in deionized water to remove any remaining reactants and solvent.
-
Drying: Dry the aminolyzed PCL membranes under vacuum at room temperature. The resulting surface will be functionalized with primary amine groups, which can be used for further modification or to directly improve cell interaction.[6][19]
Visualizations
Caption: Overview of primary strategies to increase the hydrophilicity of PCL.
Caption: Experimental workflow for alkali hydrolysis of PCL.
Caption: Simplified chemical mechanism of PCL surface hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biocompatibility Evaluation of PCL Electrospun Membranes Coated with MTA/HA for Potential Application in Dental Pulp Capping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kb.osu.edu]
- 4. Surface Modification of Polythis compound Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Strategy on Hydrophilic Modification of Poly(ε-caprolactone) Scaffolds for Assisting Tissue-Engineered Meniscus Constructs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Facile Strategy on Hydrophilic Modification of Poly(ε-caprolactone) Scaffolds for Assisting Tissue-Engineered Meniscus Constructs In Vitro [frontiersin.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Polythis compound Composites/Blends and Their Applications Especially in Water Treatment[v1] | Preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro Studies of Polythis compound Nanofibrous Scaffolds Containing Novel Gehlenite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpnjournals.org [arpnjournals.org]
- 14. Improvement of Endothelial Cell-Polythis compound Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Ozone Treatment on the Physicochemical Properties and Biocompatibility of Electrospun Poly(ε)this compound Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effects of Plasma Treated Electrospun Nanofibrous Poly (ε-caprolactone) Scaffolds with Different Orientations on Mouse Embryonic Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospun PCL film plasma treatment - plasma treatment [cnplasma.com]
- 19. Surface modification of polythis compound membrane via aminolysis and biomacromolecule immobilization for promoting cytocompatibility of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Loading Hydrophobic Drugs into PCL Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polycaprolactone (B3415563) (PCL) nanoparticles for hydrophobic drug delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of hydrophobic drugs into PCL nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter in the lab.
Issue 1: Low Drug Loading Efficiency (%DLE) and Encapsulation Efficiency (%EE)
Q: My hydrophobic drug shows very low loading and encapsulation efficiency in PCL nanoparticles. What are the potential causes and how can I improve it?
A: Low drug loading is a common challenge when encapsulating highly hydrophobic drugs. The primary reason is often the premature crystallization or precipitation of the drug outside the polymer core during nanoparticle formation.[1] Here’s a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Optimize the Drug-to-Polymer Ratio:
-
Problem: An excessively high drug concentration relative to the polymer can lead to drug saturation in the organic phase, causing it to precipitate out upon addition to the aqueous phase.
-
Solution: Systematically decrease the initial drug-to-polymer weight ratio. Start with a higher polymer concentration and titrate the drug amount downwards. Studies have shown that the amount of drug is a significant factor influencing encapsulation efficiency.[2]
-
-
Solvent Selection and Miscibility:
-
Problem: The choice of organic solvent is critical. Poor solubility of either the drug or PCL in the chosen solvent can lead to aggregation and poor encapsulation. Furthermore, the miscibility of the organic solvent with the aqueous anti-solvent affects the rate of nanoparticle formation and drug entrapment.
-
Solution:
-
Select a solvent that is a good solvent for both PCL and the hydrophobic drug. Common solvents include acetone, dichloromethane (B109758) (DCM), and chloroform.[3][4][5][6]
-
Consider using a binary or ternary solvent system to improve solubility and control the nanoprecipitation process.[3] For instance, a mixture of a good solvent and a partial non-solvent can modulate the precipitation rate.
-
-
-
Surfactant (Stabilizer) Optimization:
-
Problem: Inadequate stabilization of the newly formed nanoparticles can lead to aggregation and drug expulsion. The type and concentration of the surfactant are crucial.
-
Solution:
-
Type: Experiment with different non-ionic surfactants like Poloxamers (e.g., Pluronic F68) or Tweens (e.g., Tween 80), or anionic surfactants like sodium dodecyl sulfate (B86663) (SDS). The choice can significantly impact particle size and drug encapsulation.[7][8]
-
Concentration: Optimize the surfactant concentration. Too little will not provide sufficient stability, while too much can lead to the formation of micelles that may compete for the drug, reducing encapsulation within the nanoparticles.
-
-
-
Mixing and Addition Rate:
-
Problem: The rate at which the organic phase is added to the aqueous phase influences the supersaturation and precipitation kinetics. A slow addition rate can sometimes allow for drug crystallization before nanoparticle formation.
-
Solution: For nanoprecipitation methods, a rapid injection of the organic phase into the vigorously stirred aqueous phase is generally recommended to induce rapid supersaturation and co-precipitation of the drug and polymer.[1]
-
-
Consider Polymer Blends:
-
Problem: The semi-crystalline nature of PCL can sometimes hinder effective drug encapsulation.
-
Solution: Blending PCL with a less hydrophobic or amorphous polymer, such as poly(lactic-co-glycolic acid) (PLGA), can create a more amorphous core matrix, potentially increasing the drug loading capacity.[1][2][9]
-
Logical Flow for Troubleshooting Low Drug Loading
Caption: Troubleshooting workflow for low drug loading efficiency.
Issue 2: Large Particle Size and High Polydispersity Index (PDI)
Q: The PCL nanoparticles I've synthesized are too large or have a very broad size distribution (high PDI). How can I achieve smaller, more uniform nanoparticles?
A: Achieving a small and uniform particle size is crucial for many applications. Several formulation and process parameters can be adjusted to control the particle size and PDI.
Troubleshooting Steps:
-
Polymer Concentration:
-
Problem: Higher polymer concentrations generally lead to larger particle sizes due to increased viscosity of the organic phase, which hinders efficient droplet breakdown during emulsification or slows down diffusion during nanoprecipitation.
-
Solution: Decrease the concentration of PCL in the organic solvent. This is often one of the most effective ways to reduce particle size.
-
-
Solvent Properties:
-
Problem: The rate of solvent diffusion and evaporation plays a key role. A solvent that diffuses too slowly can lead to larger particle formation and aggregation.
-
Solution: Choose a solvent with good miscibility with the anti-solvent (for nanoprecipitation) to promote rapid diffusion and polymer precipitation. The evaporation rate of the solvent is also a critical factor.[3]
-
-
Stirring Rate/Energy Input:
-
Problem: Insufficient energy input during emulsification or mixing results in larger and more polydisperse particles.
-
Solution:
-
Stirring: Increase the stirring speed of the aqueous phase during the addition of the organic phase.
-
Sonication/Homogenization: For emulsion-based methods, optimize the sonication or homogenization parameters (time and power). Higher energy input generally produces smaller particles.
-
-
-
Surfactant Concentration:
-
Problem: The amount of surfactant must be sufficient to cover the surface of the newly formed nanoparticles and prevent aggregation.
-
Solution: Increase the surfactant concentration in the aqueous phase. This will lead to more effective stabilization and smaller particle sizes. However, be mindful that excessive surfactant can lead to other issues as mentioned previously.
-
-
Aqueous Phase Volume:
-
Problem: The volume ratio of the organic to aqueous phase can influence the final particle size.
-
Solution: Increasing the volume of the aqueous phase can sometimes lead to smaller particles by promoting faster diffusion of the organic solvent.
-
Issue 3: Nanoparticle Aggregation and Instability
Q: My PCL nanoparticles are aggregating and precipitating out of the solution over time. How can I improve their stability?
A: Nanoparticle stability is critical for storage and in vivo applications. Aggregation is often due to insufficient surface stabilization.
Troubleshooting Steps:
-
Zeta Potential:
-
Problem: A low absolute zeta potential value (typically between -30 mV and +30 mV) indicates insufficient electrostatic repulsion between particles, leading to aggregation.
-
Solution:
-
Choice of Surfactant: If using a non-ionic surfactant, consider adding a small amount of a charged surfactant to increase the surface charge.
-
pH Adjustment: The pH of the aqueous phase can influence the surface charge. Experiment with adjusting the pH to move the zeta potential further from zero.
-
-
-
Surfactant Coverage:
-
Problem: As mentioned before, insufficient surfactant concentration leads to incomplete surface coverage.
-
Solution: Ensure the surfactant concentration is optimized to provide a dense layer on the nanoparticle surface, creating a steric barrier against aggregation.
-
-
Purification Method:
-
Problem: Residual organic solvent or excess unadsorbed surfactant after preparation can sometimes destabilize the nanoparticle suspension.
-
Solution: Ensure a thorough purification process, such as dialysis or centrifugal ultrafiltration, to remove contaminants. However, be aware that excessive washing can also strip off surface-adsorbed stabilizers.
-
-
Storage Conditions:
-
Problem: Improper storage can lead to instability.
-
Solution: Store nanoparticle suspensions at a low temperature (e.g., 4°C) to reduce Brownian motion and the likelihood of collisions. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose, sucrose) is often the best approach.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the formulation of drug-loaded PCL nanoparticles. These values can serve as a starting point for your own experimental design.
Table 1: Effect of Formulation Parameters on PCL Nanoparticle Characteristics
| Parameter Varied | Change | Effect on Particle Size | Effect on Encapsulation Efficiency (%) | Reference |
| PCL Concentration | Increase | Increase | May Decrease | [5][10] |
| Drug:Polymer Ratio | Increase | Variable | Tends to decrease after an optimum | [2][11] |
| Surfactant Conc. | Increase | Decrease | Variable | [12] |
| Solvent Type | Different Solvents | Significant Variation | Dependent on drug/polymer solubility | [3][4][5][6][13] |
Table 2: Examples of Formulations for Hydrophobic Drug Encapsulation in PCL Nanoparticles
| Drug | Preparation Method | Polymer(s) | Surfactant | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| β-carotene | Nanoprecipitation | PCL | Soy Lecithin | < 200 | > 95% | [14] |
| Idebenone | Emulsion-Solvent Evaporation | PCL | Polysorbate 20, Poloxamer 407 | 188 - 628 | N/A | [7] |
| Paclitaxel | Solvent Evaporation | PCL | N/A | 45 - 64 | N/A | [15] |
| Curcumin | Solvent Evaporation | PCL-PEG-PCL | N/A | 110 - 112 | 71% - 83% | [11] |
| Etoposide | Emulsion-Solvent Evaporation | PCL | Pluronic F68 | ~250 | ~80% | [12] |
Detailed Experimental Protocols
This section provides standardized methodologies for common PCL nanoparticle preparation techniques.
Protocol 1: Nanoprecipitation (Solvent Displacement) Method
This method is suitable for encapsulating hydrophobic drugs that are soluble in a water-miscible organic solvent.
-
Organic Phase Preparation:
-
Dissolve a specific amount of PCL (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in a water-miscible organic solvent (e.g., 20 mL of acetone).
-
Ensure complete dissolution, using gentle heating or sonication if necessary.
-
-
Aqueous Phase Preparation:
-
Dissolve a surfactant (e.g., Pluronic F68 or Tween 80) in deionized water (e.g., 40 mL) at a specific concentration (e.g., 0.5% w/v).
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a high speed (e.g., 700-1000 rpm).
-
Using a syringe pump for a controlled rate, inject the organic phase into the aqueous phase. A rapid injection is often preferred.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to co-precipitate.
-
-
Solvent Removal and Purification:
-
Leave the resulting suspension stirring at room temperature for several hours (e.g., 4-6 hours) or overnight to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.
-
Purify the nanoparticles by centrifugation followed by resuspension in deionized water (repeat 2-3 times) or by dialysis against deionized water for 24 hours.
-
-
Storage:
-
Store the final nanoparticle suspension at 4°C or lyophilize for long-term storage.
-
Experimental Workflow for Nanoprecipitation
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Solvent Selection in the Electrospraying Process of Polythis compound [mdpi.com]
- 4. Influence of Polythis compound Concentration and Solvent Type on the Dimensions and Morphology of Electrosprayed Particles | NSF Public Access Repository [par.nsf.gov]
- 5. Influence of Polythis compound Concentration and Solvent Type on the Dimensions and Morphology of Electrosprayed Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of PCL-Idebenone Nanoparticles for Potential Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporating surfactants into PCL microneedles for sustained release of a hydrophilic model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and Systematic Optimisation of Polymeric Blend Nanoparticles via Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Production of polythis compound nanoparticles with hydrodynamic diameters below 100 nm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polycaprolactone (PCL) Scaffold Porosity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication of porous Polycaprolactone (PCL) scaffolds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process for various scaffold fabrication techniques.
Solvent Casting & Particulate Leaching
| Problem | Possible Causes | Solutions |
| Low Porosity | - Inadequate porogen-to-polymer ratio.- Incomplete leaching of the porogen.- Polymer solution viscosity is too high, preventing porogen dispersion. | - Increase the weight percentage of the porogen (e.g., NaCl) relative to the PCL.- Extend the leaching time in a suitable solvent (e.g., water for NaCl) and ensure frequent solvent changes.- Decrease the PCL concentration in the solvent to lower viscosity. |
| Non-uniform Pore Distribution | - Poor dispersion of porogen particles in the polymer solution.- Agglomeration of porogen particles. | - Ensure thorough and vigorous mixing of the porogen within the polymer solution before casting.- Use sieved porogen particles of a consistent size range.[1] |
| Closed Pores / Poor Interconnectivity | - Insufficient contact between porogen particles. | - Increase the porogen loading to ensure particles are in close contact.- Use porogens with a more spherical shape to improve packing and interconnectivity.[2] |
| Scaffold Brittleness | - High porogen content leading to a fragile polymer network. | - Optimize the porogen-to-polymer ratio to balance porosity and mechanical integrity.- Consider using a combination of porogen sizes to create a hierarchical pore structure. |
Gas Foaming
| Problem | Possible Causes | Solutions |
| Non-uniform Pore Size | - Inconsistent gas nucleation and growth.- Non-uniform temperature or pressure distribution during foaming. | - Optimize foaming parameters such as temperature, pressure, and depressurization rate for uniform bubble nucleation.[3]- Ensure the polymer melt is homogeneous before foaming. |
| Low Porosity | - Insufficient gas saturation.- Premature solidification of the polymer before full expansion. | - Increase the saturation pressure or time to allow for more gas to dissolve in the polymer.- Adjust the foaming temperature to maintain the polymer in a molten state for a longer duration. |
| Closed-Cell Structure | - High viscosity of the polymer melt, preventing pore interconnection. | - Increase the foaming temperature to reduce melt viscosity.- Incorporate a co-polymer or plasticizer to modify the rheological properties of the PCL. |
Electrospinning
| Problem | Possible Causes | Solutions |
| Beaded Fibers | - Low polymer concentration leading to insufficient chain entanglement.- High solution surface tension.- Inappropriate voltage or flow rate.[4] | - Increase the PCL concentration in the solvent.- Use a solvent system with lower surface tension.- Optimize the applied voltage and solution flow rate.[4] |
| Poor Cell Infiltration | - Dense fiber packing and small pore size. | - Co-electrospin with a sacrificial polymer (e.g., polyethylene (B3416737) oxide - PEO) that can be leached out later to create larger pores.[5][6]- Electrospray sacrificial microparticles (e.g., salt) along with the polymer fibers. |
| Non-uniform Fiber Diameter | - Instability in the electrospinning jet.- Fluctuations in voltage, flow rate, or environmental conditions. | - Ensure a stable power supply and syringe pump.- Control the humidity and temperature of the electrospinning environment. |
3D Printing (Fused Deposition Modeling - FDM)
| Problem | Possible Causes | Solutions |
| Clogged Nozzle | - Impurities in the PCL filament.- Printing temperature is too low or too high.- Debris on the filament. | - Use high-quality, clean PCL filament.- Optimize the nozzle temperature for the specific PCL being used.- Clean the filament before it enters the extruder. A simple method is to pass it through a piece of foam. |
| Poor Inter-layer Adhesion | - Printing temperature is too low.- Cooling fan speed is too high. | - Increase the printing temperature to ensure proper melting and fusion between layers.- Reduce the speed of the cooling fan to allow layers to bond effectively. |
| Low Porosity within Printed Struts | - The inherent solid nature of the extruded filament. | - Incorporate a porogen (e.g., a water-soluble polymer) into the PCL filament that can be leached out after printing.[7] |
Cryogelation
| Problem | Possible Causes | Solutions |
| Low Pore Interconnectivity | - Suboptimal freezing rate.- Low polymer concentration. | - Optimize the freezing temperature and rate; slower freezing generally leads to larger, more interconnected pores.- Increase the polymer concentration to form a more robust porous network. |
| Small Pore Size | - Rapid freezing rate. | - Decrease the freezing rate to allow for the growth of larger ice crystals, which act as porogens. |
| Poor Mechanical Strength | - High porosity.- Insufficient crosslinking. | - Adjust the polymer concentration and freezing parameters to achieve a balance between porosity and mechanical properties.- Ensure complete crosslinking of the cryogel. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the optimal pore size for PCL scaffolds in tissue engineering?
A1: The optimal pore size depends on the specific application and cell type. For bone tissue engineering, pore sizes greater than 300 µm are often recommended to enhance new bone formation and vascularization.[8] Smaller pores can be beneficial for enhancing initial cell attachment and protein adsorption due to a larger surface area.[7] For fibroblast ingrowth, pore sizes under 100 µm may be suitable, while osteoblast proliferation is often favored in pores larger than 100 µm.[9]
Q2: How does increasing porosity affect the mechanical properties of PCL scaffolds?
A2: Generally, as the porosity of a PCL scaffold increases, its mechanical properties, such as compressive modulus and strength, decrease.[10] This is a critical trade-off that researchers must consider when designing scaffolds for load-bearing applications.
Q3: How can I measure the porosity and pore size of my PCL scaffolds?
A3: Several techniques can be used:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the scaffold surface and cross-sections to visualize pore morphology and measure pore size.
-
Micro-computed Tomography (µ-CT): A non-destructive imaging technique that allows for the 3D reconstruction of the scaffold's internal structure, providing accurate measurements of porosity, pore size distribution, and interconnectivity.
-
Liquid Displacement Method: A simpler method to determine the overall porosity by measuring the volume of a liquid that penetrates the scaffold.
Method-Specific Questions
Solvent Casting & Particulate Leaching
Q4: What are the most common porogens used for PCL scaffolds?
A4: Sodium chloride (NaCl) is the most common porogen due to its low cost, ease of removal with water, and the ability to control particle size through sieving.[1] Other porogens like sucrose (B13894) and paraffin (B1166041) spheres are also used.
Gas Foaming
Q5: What are the advantages of gas foaming over solvent casting?
A5: Gas foaming avoids the use of organic solvents, which can be cytotoxic if not completely removed. It can also produce scaffolds with high porosity and interconnected pores.
Electrospinning
Q6: How can I increase the pore size of my electrospun PCL scaffold to improve cell infiltration?
A6: A common and effective method is to co-electrospin PCL with a sacrificial, water-soluble polymer like polyethylene oxide (PEO).[5][6][11] After fabrication, the PEO is dissolved in water, leaving behind larger pores within the PCL fiber network.
3D Printing
Q7: My 3D printed PCL scaffold has a well-defined macro-porosity but the struts themselves are solid. How can I introduce micro-porosity?
A7: You can create composite filaments by blending PCL with a porogen material, such as a salt or a water-soluble polymer.[7] After printing, the porogen can be leached out to create micro-pores within the printed struts.
Cryogelation
Q8: What is the primary advantage of using cryogelation for scaffold fabrication?
A8: Cryogelation allows for the formation of scaffolds with a wide range of pore sizes and high interconnectivity directly from a polymer solution or hydrogel precursor through a freeze-thaw process, avoiding harsh organic solvents.
Quantitative Data Summary
Table 1: Porosity and Pore Size of PCL Scaffolds Fabricated by Different Methods
| Fabrication Method | Porogen/Method Detail | Porosity (%) | Pore Size (µm) | Reference(s) |
| Solvent Casting & Particulate Leaching | NaCl particles | 70 - 95 | 250 - 500 | [1] |
| Paraffin particles | - | < 500 - 1500 | [12] | |
| Gas Foaming | Supercritical CO₂ | 55 - 85 | 40 - 250 | [3] |
| Electrospinning | Standard | - | Small, hinders infiltration | [] |
| With sacrificial PEO fibers | - | Increased for better infiltration | [5][6][11] | |
| 3D Printing | FDM | Design-dependent | Design-dependent | [7] |
| With porogen leaching from struts | - | Introduces microporosity | [7] | |
| Cryogelation | - | - | Large and interconnected |
Table 2: Mechanical Properties of Porous PCL Scaffolds
| Fabrication Method | Porosity (%) | Compressive Modulus (MPa) | Compressive Strength (MPa) | Reference(s) |
| 3D Printing (HT) | - | 403 ± 19 | - | |
| 3D Printing (LT with NIPS) | - | 53 ± 10 | - | |
| Solvent Casting & Particulate Leaching | ~90 | Decreases with porosity | Decreases with porosity | [10] |
Experimental Protocols
Protocol 1: Solvent Casting and Particulate Leaching
-
Polymer Solution Preparation: Dissolve PCL pellets in a suitable solvent (e.g., chloroform, dichloromethane) to achieve the desired concentration (e.g., 10% w/v).
-
Porogen Addition: Sieve sodium chloride (NaCl) particles to obtain a specific size range (e.g., 250-425 µm). Add the sieved NaCl to the PCL solution at a desired polymer-to-salt weight ratio (e.g., 1:9).
-
Casting: Thoroughly mix the PCL/salt slurry to ensure uniform dispersion of the salt particles. Cast the mixture into a mold of the desired shape and size.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for at least 24 hours.
-
Leaching: Immerse the dried PCL/salt composite in a large volume of deionized water. Change the water frequently (e.g., every 6-8 hours) for 2-3 days to ensure complete removal of the NaCl.
-
Drying: Freeze-dry or air-dry the porous PCL scaffold until all water is removed.
Protocol 2: Electrospinning with Sacrificial Fibers
-
Solution Preparation: Prepare two separate polymer solutions:
-
PCL solution (e.g., 10% w/v in a suitable solvent).
-
Polyethylene oxide (PEO) solution (e.g., 10% w/v in deionized water).
-
-
Electrospinning Setup: Use a dual-extruder electrospinning setup with two separate syringes and power supplies, one for each polymer solution.
-
Co-electrospinning: Simultaneously electrospin both the PCL and PEO solutions onto a grounded collector. Adjust the flow rates of each solution to achieve the desired ratio of PCL to PEO fibers in the final scaffold.
-
Leaching: Immerse the composite PCL/PEO scaffold in deionized water for a sufficient time (e.g., 24 hours) to completely dissolve the PEO fibers.
-
Drying: Freeze-dry the resulting porous PCL scaffold.
Signaling Pathway Diagrams
The porosity and mechanical properties of PCL scaffolds can significantly influence cellular behavior by modulating key signaling pathways.
Caption: VEGF signaling pathway promoting angiogenesis.
Caption: Hippo signaling pathway in response to scaffold stiffness.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the role of Integrins and Integrins-targeting biomaterials in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. A spatial model of YAP/TAZ signaling reveals how stiffness, dimensionality, and shape contribute to emergent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of scaffold microarchitecture on osteogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion regulates osteogenic differentiation of mesenchymal stem cells and osteoblasts [biomat-trans.com]
- 10. Scaffold pore size modulates in vitro osteogenesis of human adipose-derived stem/stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Minimizing Batch-to-Batch Variability in ε-Caprolactone Polymerization
Welcome to our technical support center for ε-caprolactone (PCL) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the ring-opening polymerization (ROP) of ε-caprolactone, providing targeted solutions and preventative measures.
Issue 1: Inconsistent Molecular Weight (Mn) and Polydispersity Index (PDI)
Q: My PCL batches show significant variation in molecular weight and a broad PDI. What are the likely causes and how can I improve consistency?
A: Inconsistent molecular weight and a high PDI are common challenges in PCL synthesis, often stemming from impurities, imprecise control over reaction parameters, and catalyst/initiator handling. Key factors to control include:
-
Monomer and Reagent Purity: Water and other hydroxyl-containing impurities can act as unintended initiators, leading to a broader molecular weight distribution and lower molecular weights than targeted.[1][2][3] It is crucial to use highly purified ε-caprolactone monomer and initiators.
-
Catalyst and Initiator Concentration: The molar ratios of monomer to initiator ([M]/[I]) and monomer to catalyst ([M]/[C]) are critical in controlling the degree of polymerization and, consequently, the molecular weight.[4][5][6] Precise measurement and consistent use of these ratios are essential for reproducibility.
-
Reaction Temperature and Time: Polymerization kinetics are temperature-dependent.[4][7] Fluctuations in reaction temperature can lead to variations in conversion rates and potential side reactions, affecting the final molecular weight and PDI. Consistent reaction times are also crucial for achieving the target molecular weight.
-
Atmosphere Control: The polymerization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture and oxygen.[1][2]
Troubleshooting Workflow for Inconsistent Molecular Weight and PDI
Caption: Troubleshooting workflow for inconsistent molecular weight and PDI.
Issue 2: Polymer Discoloration
Q: My final PCL product has a yellow or brownish tint. What causes this and how can I obtain a colorless product?
A: Discoloration in PCL is often a result of impurities in the monomer or thermal degradation during polymerization.[8]
-
Monomer Impurities: Acidic impurities in the ε-caprolactone monomer can lead to discoloration.[8] Purification of the monomer by vacuum distillation is highly recommended.[2][8]
-
Thermal Degradation: Prolonged reaction times or excessively high temperatures can cause the polymer to degrade, resulting in discoloration.[8] It is important to adhere to established polymerization temperatures and times.
-
Catalyst Residue: Certain catalysts may need to be removed after polymerization to prevent discoloration and ensure biocompatibility.[5] Purification of the polymer by dissolution and precipitation can help remove catalyst residues.[4][8]
Logical Relationship of Factors Causing Discoloration
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring opening polymerization of ε-caprolactone through water: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Polycaprolactone (PCL) vs. Polylactic Acid (PLA) for Tissue Engineering Scaffolds
For researchers, scientists, and drug development professionals, the choice of biomaterial is a critical first step in the design of effective tissue engineering scaffolds. Among the most promising synthetic polymers are Polycaprolactone (B3415563) (PCL) and Polylactic Acid (PLA). Both are biodegradable polyesters approved by the FDA, but their distinct physicochemical and biological properties make them suitable for different regenerative medicine applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal material for your research needs.
Executive Summary
Polythis compound (PCL) is a highly flexible and tough polymer with a slow degradation rate, making it ideal for long-term applications such as bone and cartilage regeneration where extended mechanical support is required. In contrast, Polylactic Acid (PLA) is a more rigid and brittle material with a faster degradation rate, rendering it suitable for applications where rapid tissue integration is desired. Blending PCL and PLA can offer a strategy to tailor the mechanical properties and degradation kinetics of the resulting scaffold.
Performance Comparison: PCL vs. PLA
The selection of a scaffold material is a balance of mechanical properties, degradation kinetics, and biological response. The following tables summarize the key quantitative data from experimental studies comparing PCL and PLA scaffolds.
Mechanical Properties
The mechanical environment of the target tissue is a crucial consideration. Scaffolds must provide sufficient structural support without hindering tissue growth. PLA generally exhibits higher stiffness and strength, while PCL offers greater flexibility.[1][2]
| Property | PCL | PLA | PCL/PLA Blends | Source |
| Compressive Modulus (MPa) | 5.3 ± 0.5 | - | 11.2 ± 0.9 | [3] |
| Maximum Compressive Stress (MPa) | 0.3 ± 0.03 | - | 0.6 ± 0.05 | [3] |
| Yield Strength (MPa) | Lower than PLA | Higher than PCL | Increased compared to pure PCL | [1] |
| Elongation at Break (%) | High (e.g., >200%) | Low (brittle) | Decreased compared to pure PCL | [1] |
| Mechanical Strength | Lower | Higher (63.4 MPa vs 29.1 MPa for PCL) | - | [4] |
Biodegradation
The degradation rate of the scaffold should ideally match the rate of new tissue formation. PCL degrades significantly slower than PLA, a critical factor for long-term tissue regeneration strategies.[5][6]
| Property | PCL | PLA | PCL/PLA Blends (50/50) | Source |
| Degradation Time | 2-4 years | 6 months - 2 years | Intermediate | [6] |
| Degradation Mechanism | Hydrolytic cleavage of ester bonds | Hydrolytic cleavage of ester bonds | Hydrolytic cleavage of ester bonds | [5] |
| Degradation Rate (5 months, in vitro) | 3.7% | - | 13.33% | [7] |
| Degradation Temperature (°C) | ~380 | ~320 | Two-stage degradation | [3] |
Biocompatibility and Cellular Response
Both PCL and PLA are considered biocompatible, supporting cell attachment, proliferation, and differentiation. However, their surface properties and degradation byproducts can influence cellular behavior. Blending PLA with PCL has been shown to enhance cell viability and osteogenic differentiation.[2][8]
| Cellular Response | PCL | PLA | PCL/PLA Blends | Source |
| Cell Viability | Good | Good | Moderately but significantly higher than PCL alone after 3 days | [2] |
| Cell Proliferation | Supports proliferation | Supports proliferation | Significantly faster than PCL alone | [2] |
| Osteogenic Differentiation (Alkaline Phosphatase Activity) | Supports differentiation | Supports differentiation | Significantly higher than PCL alone | [2][8] |
| Hydrophilicity | More hydrophobic | More hydrophilic | Increased with PLA content | [9][10] |
Experimental Protocols
To ensure reproducibility and accurate comparison of scaffold performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Mechanical Testing: Compression Analysis
Objective: To determine the compressive modulus and strength of the scaffolds.
Methodology:
-
Fabricate cylindrical or cubical scaffold samples with a defined aspect ratio (e.g., 1:2 diameter to height).[11]
-
Perform compression tests using a universal testing machine (e.g., INSTRON) equipped with a suitable load cell (e.g., 1 kN).[3][12]
-
Apply a compressive load at a constant crosshead speed (e.g., 1-2 mm/min) until a predefined strain value (e.g., 50%) is reached.[3][11][12]
-
Record the force-displacement data.
-
Calculate the apparent stress by dividing the measured force by the initial cross-sectional area of the scaffold.
-
Calculate the strain as the change in height divided by the initial height.
-
The compressive modulus is determined from the initial linear region of the stress-strain curve. The compressive strength is the maximum stress the scaffold can withstand before failure.
In Vitro Degradation Study
Objective: To evaluate the degradation rate of the scaffolds in a simulated physiological environment.
Methodology:
-
Prepare scaffold samples of known weight.
-
Immerse the scaffolds in a simulated body fluid (SBF) or phosphate-buffered saline (PBS) at 37°C.[13] For accelerated degradation studies, higher temperatures (e.g., 50°C or 70°C) or solutions like sodium hydroxide (B78521) (NaOH) can be used.[14][15]
-
At predetermined time points (e.g., 1, 2, 4, 8, 16, 24 weeks), retrieve the scaffolds.
-
Gently wash the scaffolds with deionized water to remove any salt residues and then dry them to a constant weight.
-
Measure the final weight of the dried scaffolds.
-
Calculate the percentage of weight loss.
-
Further characterization can be performed using techniques like Gel Permeation Chromatography (GPC) to determine changes in molecular weight and Scanning Electron Microscopy (SEM) to observe morphological changes.[16]
Cell Viability and Proliferation Assay (MTT or MTS Assay)
Objective: To assess the cytocompatibility of the scaffolds by measuring cell viability and proliferation.
Methodology:
-
Sterilize the scaffold samples (e.g., using ethanol (B145695) and UV irradiation).
-
Place the sterile scaffolds into a multi-well cell culture plate.
-
Seed a specific number of cells (e.g., 1 x 10^5 cells/scaffold) onto each scaffold.[17][18]
-
Culture the cell-seeded scaffolds in a suitable cell culture medium at 37°C and 5% CO2.
-
At desired time points (e.g., 1, 3, 7 days), add MTT or MTS reagent to each well and incubate for a specified period (e.g., 2-4 hours).[18]
-
The viable cells will metabolize the reagent, resulting in a color change.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 450 nm for MTS) using a microplate reader.[17]
-
The absorbance is directly proportional to the number of viable cells.
Osteogenic Differentiation Assay: Alkaline Phosphatase (ALP) Activity
Objective: To evaluate the potential of the scaffolds to induce osteogenic differentiation of stem cells.
Methodology:
-
Seed mesenchymal stem cells (MSCs) onto the sterilized scaffolds in a multi-well plate.
-
Culture the cells in an osteogenic induction medium.
-
At specific time points (e.g., 7, 14, 21 days), lyse the cells on the scaffolds to release intracellular proteins.
-
Measure the ALP activity in the cell lysates using a commercially available ALP assay kit.[8][17]
-
The ALP activity is typically normalized to the total protein content or DNA content in the cell lysate.
-
An increase in ALP activity over time indicates progressive osteogenic differentiation.[19]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the overall research strategy.
Osteogenic Differentiation Signaling Pathway
The Wnt/β-catenin and Smad3 signaling pathways have been implicated in the enhanced osteogenic differentiation of human mesenchymal stem cells cultured on PCL nanofiber scaffolds.[20]
Caption: Wnt/β-catenin and Smad signaling pathways in osteogenesis.
General Experimental Workflow for Scaffold Evaluation
A systematic approach is necessary to comprehensively evaluate the suitability of a polymer scaffold for a specific tissue engineering application.
References
- 1. mdpi.com [mdpi.com]
- 2. Three dimensional electrospun PCL/PLA blend nanofibrous scaffolds with significantly improved stem cells osteogenic differentiation and cranial bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Fabrication of 3D Printed Poly(lactic acid)/Polythis compound Scaffolds Using TGF-β1 for Promoting Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Polylactide and Polythis compound as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Differences Between PLLA and PCL: A Guide for Medical Professionals [rebornplla.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Material and biological characterization of 3D knitted bioresorbable poly (D,L-lactide) (PLA) and polythis compound (PCL) scaffolds for soft tissue regeneration: from fabrication to in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphology and Mechanical Properties of 3D Porous PLA/PCL Scaffolds [ijmf.shirazu.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. iconline.ipleiria.pt [iconline.ipleiria.pt]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]
- 16. Study of the Influence of PCL on the In Vitro Degradation of Extruded PLA Monofilaments and Melt-Spun Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PCL/Agarose 3D-printed scaffold for tissue engineering applications: fabrication, characterization, and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polythis compound in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polythis compound nanofiber scaffold enhances the osteogenic differentiation potency of various human tissue-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Ring-Opening Polymerization of ε-Caprolactone
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) is a cornerstone for the synthesis of poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester (B1180765) with extensive applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds. The choice of catalyst is paramount as it dictates the polymerization kinetics, the physicochemical properties of the resulting polymer, and its suitability for biomedical use. This guide provides a comparative analysis of three major classes of catalysts employed in ε-CL polymerization: organometallic compounds, enzymes, and organic molecules.
Performance Comparison of Catalysts
The efficacy of a catalyst in ROP is evaluated based on several parameters, including monomer conversion, the number-average molecular weight (Mn) of the polymer, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. A lower PDI value (closer to 1.0) signifies a more controlled polymerization process, leading to polymer chains of similar length. The following tables summarize representative data for each catalyst class, compiled from various studies. It is important to note that direct comparison is nuanced due to variations in experimental conditions across different research works.
Organometallic Catalysts
Organometallic catalysts are widely utilized for their high efficiency and ability to produce high molecular weight PCL. Tin(II) octoate [Sn(Oct)₂] is one of the most common and FDA-approved catalysts for this purpose.[1][2] Other metals like iron and titanium have also been explored as less toxic alternatives.[3][4]
| Catalyst | Monomer:Catalyst:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Sn(Oct)₂ | 1000:1 (M:C) | 130 | - | >95 | - | - | [5] |
| Sn(Oct)₂/n-HexOH | 1000:1:2 (M:C:I) | 160 | 1 | 89 | 90,000 | - | [1][2] |
| FeCl₃/BnOH | 400:1:5 (M:C:I) | 60 | 4 | 98.8 | 16,500 | 1.28 | [6][7] |
| Ti(OⁱPr)₄ | - | - | - | - | up to DP 500 | 1.3-1.5 | [4] |
Enzymatic Catalysts
Enzymatic catalysis, particularly using lipases, offers a "green" and highly selective alternative to metal-based catalysts, operating under mild reaction conditions. Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym-435, is the most extensively studied enzyme for ε-CL polymerization.[8][9][10]
| Catalyst | Monomer Concentration | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Immobilized CALB | - | 80 | 120 | ~90 | 14,300 | - | [8][10] |
| Immobilized CALB | - | 80 | 150 | ~90 | 9,000 | - | [9] |
| Novozym-435 | 5:1 (Toluene-d8:CL) | 90 | 2 | >90 | - | - | [11] |
Organic Catalysts
Organocatalysts have emerged as a promising metal-free alternative, mitigating concerns of metal contamination in biomedical polymers. These catalysts, which include acids, bases, and hydrogen-bonding species like thioureas, can facilitate controlled polymerization through various activated monomer mechanisms.[12][13][14]
| Catalyst | Monomer:Catalyst:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Benzoic Acid/BnOH | 100:1:1 (M:C:I) | 140 | - | 84.7 | 7,700 | 1.25 | [15] |
| Thiourea (B124793)/Base | - | RT | - | High | Controlled | Narrow | [15] |
| Natural Amino Acids | [ε-CL]/[amino acid] dependent | - | - | - | Dependent on ratio | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of polymerization reactions. Below are representative protocols for each catalyst type.
Organometallic Catalysis: Tin(II) Octoate
This protocol describes the bulk polymerization of ε-caprolactone using a tin(II) octoate/n-hexanol initiating system.[1]
Materials:
-
ε-caprolactone (ε-CL), distilled under reduced pressure before use.
-
Tin(II) octoate (Sn(Oct)₂).
-
n-hexanol (n-HexOH), distilled before use.
-
Nitrogen gas for inert atmosphere.
-
Round-bottom flask with ground-glass joints and magnetic stirrer.
-
Silicone oil bath.
-
Chloroform (B151607) (CHCl₃) and cold methanol (B129727) for purification.
Procedure:
-
In a controlled atmosphere glove box under nitrogen, accurately weigh ε-CL (e.g., 4 g) and the desired amount of Sn(Oct)₂/n-HexOH (1:2 molar ratio, e.g., 0.1 mol%) into the reaction flask.
-
Immerse the flask in a pre-heated silicone oil bath at a constant temperature (e.g., 160 °C) and stir for the desired reaction time (e.g., 1 hour).
-
After the specified time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the crude PCL product in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to cold methanol with stirring.
-
Isolate the purified PCL by filtration and dry under vacuum.
-
Characterize the polymer for Mn and PDI using Gel Permeation Chromatography (GPC).
Enzymatic Catalysis: Immobilized Candida antarctica Lipase B
This protocol outlines the enzymatic ring-opening polymerization of ε-caprolactone.[8][9]
Materials:
-
ε-caprolactone (ε-CL).
-
Immobilized Candida antarctica lipase B (e.g., Novozym-435 or custom immobilized).
-
Organic solvent (e.g., toluene (B28343), optional for solution polymerization).
-
Reaction vessel (e.g., sealed vial or flask).
-
Shaking incubator or oil bath with stirring.
-
Methanol for enzyme deactivation and product precipitation.
Procedure:
-
Add ε-CL and the immobilized enzyme (e.g., 20% w/w of monomer) to the reaction vessel. If performing solution polymerization, add the solvent.
-
Seal the vessel and place it in a shaking incubator or a stirred oil bath at the desired temperature (e.g., 80 °C).
-
Allow the reaction to proceed for the specified time (e.g., 120-150 hours).
-
To stop the reaction, add an excess of cold methanol to precipitate the polymer and deactivate the enzyme.
-
Filter to separate the immobilized enzyme (which can potentially be reused) and the precipitated polymer.
-
Further purify the polymer by dissolving in a suitable solvent and re-precipitating in a non-solvent.
-
Dry the purified PCL under vacuum.
-
Determine monomer conversion, Mn, and PDI using ¹H NMR and GPC.
Organic Catalysis: Thiourea-Catalyzed Polymerization
This protocol provides a general procedure for the organocatalyzed ROP of ε-caprolactone using a thiourea/base system.
Materials:
-
ε-caprolactone (ε-CL), purified.
-
Thiourea catalyst.
-
Organic base (e.g., an amine or phosphazene).
-
Initiator (e.g., benzyl (B1604629) alcohol, BnOH).
-
Anhydrous solvent (e.g., toluene or dichloromethane).
-
Inert atmosphere setup (e.g., glovebox or Schlenk line).
Procedure:
-
Under an inert atmosphere, add the purified ε-CL, initiator, and solvent to a dry reaction flask.
-
In a separate vial, prepare a stock solution of the thiourea catalyst and the organic base in the reaction solvent.
-
Add the catalyst/base solution to the monomer/initiator mixture to start the polymerization.
-
Stir the reaction at the desired temperature (often room temperature) and monitor the progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer in a non-solvent like cold methanol.
-
Filter and dry the PCL under vacuum.
-
Analyze the polymer's Mn and PDI by GPC.
Catalytic Mechanisms and Visualizations
The mechanism of polymerization significantly influences the characteristics of the final polymer. The following diagrams, rendered using the DOT language, illustrate the key catalytic pathways.
Organometallic Catalysis: Coordination-Insertion Mechanism
Most organometallic catalysts, including Sn(Oct)₂, operate via a coordination-insertion mechanism. The metal center coordinates with the carbonyl oxygen of the monomer, activating it for nucleophilic attack by an alkoxide initiator. The monomer is then inserted into the metal-alkoxide bond, propagating the polymer chain.[16][17]
Enzymatic Catalysis: Serine-Histidine-Aspartate Catalytic Triad (B1167595)
Lipases catalyze the ROP of ε-caprolactone through a mechanism analogous to ester hydrolysis, involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the monomer to form an acyl-enzyme intermediate.[18][19][20][21][22]
Organic Catalysis: Activated Monomer Mechanism
Many organic acid catalysts operate through an activated monomer mechanism. The acid protonates the carbonyl oxygen of the ε-caprolactone, making it more electrophilic and susceptible to nucleophilic attack by an alcohol initiator or the hydroxyl end of the growing polymer chain.[12][14][23][24]
References
- 1. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 8. Synthesis of Polycaprolactone via Ring Opening Polymerization Catalyzed by Candida Antarctica Lipase B Immobilized onto an Amorphous Silica Support - ProQuest [proquest.com]
- 9. aml.iaamonline.org [aml.iaamonline.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
In vivo comparison of PCL and PLA degradation rates
For researchers and professionals in the field of drug development and biomedical engineering, the choice of a biodegradable polymer is a critical decision that significantly impacts the performance of implantable devices and drug delivery systems. Polycaprolactone (PCL) and Polylactic acid (PLA) are two of the most extensively studied and utilized biodegradable polyesters. Understanding their respective degradation kinetics in a physiological environment is paramount for designing materials that persist for the required duration and degrade into biocompatible byproducts. This guide provides an objective comparison of the in vivo degradation rates of PCL and PLA, supported by experimental data and detailed methodologies.
Comparative Degradation Rates: A Quantitative Overview
The in vivo degradation of both PCL and PLA is primarily governed by the hydrolysis of their ester bonds.[1][2] However, the rate at which this process occurs differs significantly between the two polymers, largely due to differences in their chemical structure, crystallinity, and hydrophobicity. Generally, PLA is known to degrade faster than PCL in vivo.[1]
The following table summarizes quantitative data from various in vivo studies, offering a comparative look at the degradation timelines of these two polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as the animal model, implantation site, and the initial molecular weight and form of the polymer implant.
| Polymer | Animal Model | Implantation Site | Initial Molecular Weight (Mw) | Time Point | Observation | Reference |
| PCL | Rat | Subcutaneous | 66,000 Da | 2 years | Remained intact in shape. | [3] |
| PCL | Rat | Subcutaneous | 66,000 Da | 30 months | Broke into low molecular weight pieces (Mw = 8,000 Da). | [3] |
| PCL | Rat | Subcutaneous | 3,000 Da | 135 days | 92% of the implanted radioactive tracer was excreted. | [3] |
| PLLA | Rat | Parietal Bone | Not Specified | 3 months | Samples exhibited reabsorption and 65% defect regeneration. | [4] |
| PLLA | General In Vivo | Not Specified | Not Specified | 1-3 years | Estimated time for complete degradation in vivo. | [5] |
Experimental Protocols for In Vivo Degradation Assessment
To evaluate the in vivo degradation of PCL and PLA, a standardized experimental protocol is typically followed. This involves the implantation of the polymer samples into a suitable animal model and subsequent analysis at predetermined time points.
1. Material Preparation and Sterilization:
-
PCL and PLA samples are fabricated into the desired form (e.g., films, scaffolds, microspheres).
-
The initial properties of the samples, such as weight, molecular weight (determined by Gel Permeation Chromatography - GPC), and morphology (visualized by Scanning Electron Microscopy - SEM), are thoroughly characterized.
-
Samples are sterilized, commonly using ethylene (B1197577) oxide or gamma irradiation, ensuring that the sterilization method does not significantly alter the polymer's properties.
2. Animal Model and Surgical Implantation:
-
A suitable animal model, often rats or mice, is selected.
-
The polymer samples are surgically implanted into a specific anatomical location, such as subcutaneously in the dorsal region or in a created bone defect. The choice of implantation site depends on the intended application of the biomaterial.
3. Explantation and Sample Retrieval:
-
At predefined time points (e.g., 1, 3, 6, 12 months), the animals are euthanized, and the polymer implants along with the surrounding tissue are carefully explanted.
4. Analysis of Degraded Samples:
-
Visual and Morphological Analysis: The explanted samples are visually inspected and photographed. SEM is used to examine changes in the surface morphology and internal structure.
-
Mass Loss: The retrieved implants are cleaned of any adhering tissue, dried to a constant weight, and the percentage of mass loss is calculated.
-
Molecular Weight Analysis: GPC is employed to determine the change in the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer, providing insight into the extent of chain scission.
-
Histological Analysis: The tissue surrounding the implant is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to evaluate the tissue response, including inflammation and integration.
Visualizing the Process
To better understand the experimental process and the biological response to these polymers, the following diagrams illustrate the typical workflow of an in vivo degradation study and the key signaling pathways involved in the foreign body response.
References
- 1. Degradation of Polylactide and Polythis compound as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and in vivo evaluation of polythis compound, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic degradation and in vivo resorption of poly-l-lactic acid-chitosan biomedical devices in the parietal bones of Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for ε-Caprolactone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of ε-caprolactone: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate determination of residual ε-caprolactone is critical for quality control in the production of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with extensive applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds.[1] This document presents a head-to-head comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific analytical requirements.
Data Presentation: A Head-to-Head Comparison
The performance of an analytical method is characterized by several key validation parameters. The following table summarizes the quantitative data for the two compared methods for ε-caprolactone quantification.
| Validation Parameter | Method 1: LC-MS/MS with Deuterated Internal Standard | Method 2: GC-MS with Non-Deuterated Internal Standard |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Internal Standard | Oxepan-2-one-d6 (Stable Isotope Labeled) | Diphenyl Ether (Structural Analog) |
| Linearity (r²) | >0.99 | >0.9999[2] |
| Accuracy (% Recovery) | Typically 95-105% | 100-106%[2] |
| Precision (%RSD) | Typically <15% | <4.3%[2] |
| Limit of Detection (LOD) | Potentially lower due to high sensitivity and specificity | 0.24 ng[2] |
| Limit of Quantification (LOQ) | 1 ng/mL (in a specific application)[1] | 1.60 ng[2] |
| Matrix Effect | Significantly minimized due to co-elution of the stable isotope-labeled internal standard | Can be a factor, requiring careful method development and validation |
| Sample Throughput | Generally higher due to faster run times | Can be lower due to longer chromatographic runs |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and GC-MS methods are provided below.
Method 1: LC-MS/MS with Deuterated Internal Standard
This protocol is a representative procedure for the quantification of ε-caprolactone in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
ε-Caprolactone (analyte)
-
Oxepan-2-one-d6 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Plasma (or other relevant biological matrix)
2. Sample Preparation (Protein Precipitation): [1]
-
To 95 µL of the plasma sample, add 5 µL of the Oxepan-2-one-d6 working internal standard solution (e.g., 100 ng/mL in acetonitrile).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for both ε-caprolactone and its deuterated internal standard are monitored for quantification.
4. Calibration Curve:
-
Prepare a series of working standard solutions of ε-caprolactone by serial dilution of a stock solution with acetonitrile to achieve a concentration range of 1 ng/mL to 1000 ng/mL.[1]
-
Prepare calibration standards by spiking the appropriate sample matrix with the working standard solutions and the internal standard.
Method 2: GC-MS with Non-Deuterated Internal Standard
This protocol describes a general procedure for the quantification of residual ε-caprolactone in a polymer sample using a non-deuterated internal standard.
1. Materials and Reagents:
-
ε-Caprolactone (analyte)
-
Diphenyl Ether (internal standard)
-
Cyclohexane
-
Polymer sample
2. Sample Preparation:
-
Dissolve a known weight of the polymer sample in dichloromethane (DCM).
-
Add a known amount of Diphenyl Ether (internal standard) solution in DCM.
-
Precipitate the polymer by adding cyclohexane. The residual ε-caprolactone and Diphenyl Ether will remain in the DCM/cyclohexane supernatant.
-
Carefully collect the supernatant for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer detector.
-
Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Transfer Line Temperature: Typically around 280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range appropriate for the target analytes (e.g., m/z 40-400).
4. Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of ε-caprolactone and a fixed concentration of the internal standard (Diphenyl Ether) in a suitable solvent.
-
Analyze the standards by GC-MS and construct a calibration curve by plotting the ratio of the peak area of ε-caprolactone to the peak area of the internal standard against the concentration of ε-caprolactone.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation of ε-Caprolactone.
Caption: Comparison of LC-MS/MS and GC-MS Quantification Pathways.
References
A Comparative Guide to the Mechanical Properties of Biodegradable Polymers: PCL vs. PLA, PGA, and PLGA
In the landscape of biomedical research and pharmaceutical development, the selection of an appropriate biodegradable polymer is a critical decision that profoundly influences the efficacy of applications ranging from tissue engineering scaffolds to controlled drug delivery systems. Polycaprolactone (PCL) is a widely utilized aliphatic polyester, celebrated for its biocompatibility and extended degradation profile. However, a comprehensive understanding of its mechanical attributes in comparison to other prevalent biodegradable polymers—Polylactic acid (PLA), Polyglycolic acid (PGA), and their copolymer, Poly(lactic-co-glycolic acid) (PLGA)—is paramount for material selection. This guide provides a detailed comparison of the mechanical properties of these polymers, supported by experimental data and standardized testing protocols.
Comparative Analysis of Mechanical Properties
The mechanical performance of a biodegradable polymer dictates its suitability for specific biomedical applications. For instance, load-bearing applications such as orthopedic fixation devices necessitate high strength and stiffness, whereas soft tissue engineering may require more flexible and elastic materials. The inherent properties of PCL, PLA, PGA, and PLGA offer a broad spectrum of mechanical characteristics to suit these diverse needs.
| Property | Polythis compound (PCL) | Polylactic acid (PLA) | Polyglycolic acid (PGA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Tensile Strength (MPa) | 11 - 23[1][2] | 45 - 70[1] | 60 - 100+[3] | 40 - 60 |
| Young's Modulus (GPa) | 0.2 - 0.4[4] | 1.2 - 3.0[5] | 5.0 - 7.0[5] | 1.0 - 2.0 |
| Elongation at Break (%) | >700[1] | 2 - 10 | 1 - 5 | 2 - 10 |
| Hardness (Shore D) | ~60 | ~80 | ~85 | ~75-85 |
PCL is distinguished by its remarkable flexibility and high elongation at break, rendering it an excellent candidate for applications requiring elasticity and toughness.[1] Its lower tensile strength and modulus, however, make it less suitable for load-bearing scenarios.
PLA offers a significant increase in stiffness and tensile strength compared to PCL.[1] This makes it a preferred material for applications where structural integrity is crucial, such as in sutures and orthopedic implants. Its brittle nature, characterized by low elongation at break, is a key consideration in its application.
PGA stands out as the stiffest and strongest among these polymers, exhibiting the highest tensile strength and Young's modulus.[3][5] This exceptional strength, however, is coupled with high crystallinity and a rapid degradation rate, which can be advantageous for applications requiring rapid resorption but may be a limitation for long-term implants.[5]
PLGA , a copolymer of PLA and PGA, offers a tunable mechanical profile. By altering the ratio of lactic acid to glycolic acid, the mechanical properties and degradation rate of PLGA can be tailored to meet the specific requirements of an application.[6] Generally, its mechanical properties are intermediate between those of PLA and PGA.
Experimental Protocol: Tensile Testing of Biodegradable Polymers
To ensure consistency and comparability of mechanical property data, standardized testing protocols are essential. The American Society for Testing and Materials (ASTM) provides widely recognized standards for the mechanical testing of plastics. For biodegradable polymer films and sheets (less than 1 mm thick), ASTM D882 is the relevant standard, while for rigid and semi-rigid plastics (1 mm to 14 mm thick), ASTM D638 is employed.[7][8][9][10][11]
Objective:
To determine the tensile properties (tensile strength, Young's modulus, and elongation at break) of a biodegradable polymer.
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell
-
Tensile grips
-
Extensometer (for accurate strain measurement)
-
Micrometer or thickness gauge
-
Die cutter or molding equipment for specimen preparation
-
Conditioning chamber (23 ± 2 °C and 50 ± 5 % relative humidity)[12]
Procedure:
-
Specimen Preparation:
-
Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 for rigid/semi-rigid polymers or rectangular strips as per ASTM D882 for thin films.[9][12]
-
Ensure that the specimens are free from nicks, voids, and other defects that could act as stress concentrators.[12]
-
Measure the width and thickness of the gauge section of each specimen at several points and record the average values.
-
-
Conditioning:
-
Condition the specimens in a controlled environment of 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing, as specified in the relevant ASTM standard.[12]
-
-
Testing:
-
Set the crosshead speed of the UTM as specified in the ASTM standard (e.g., typically between 1 and 500 mm/min for ASTM D638).[10]
-
Secure the specimen in the tensile grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge section of the specimen.
-
Start the test and record the applied force and the corresponding elongation of the specimen until it fractures.
-
-
Data Analysis:
-
From the recorded load-elongation curve, calculate the stress and strain.
-
Tensile Strength: The maximum stress the material can withstand before breaking.[10]
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[10]
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.[10]
-
Visualization of Biodegradation Pathway
The degradation of these aliphatic polyesters primarily occurs through the hydrolysis of their ester linkages. This process leads to a reduction in molecular weight and, consequently, a loss of mechanical properties over time. The following diagram illustrates a simplified overview of this hydrolytic degradation process.
Caption: Hydrolytic degradation of common biodegradable polyesters.
This guide provides a foundational comparison of the mechanical properties of PCL, PLA, PGA, and PLGA. The selection of the optimal polymer for a specific application will ultimately depend on a holistic evaluation of its mechanical properties, degradation kinetics, and biological interactions. The provided experimental protocol for tensile testing serves as a standardized approach to generate reliable and comparable data for informed material selection in the fields of drug development and biomedical research.
References
- 1. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical Properties of Biodegradable Fibers and Fibrous Mats: A Comprehensive Review | MDPI [mdpi.com]
- 6. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 9. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 10. victortestingmachine.com [victortestingmachine.com]
- 11. store.astm.org [store.astm.org]
- 12. micomlab.com [micomlab.com]
Comparative study of drug release profiles from PCL and PLGA nanoparticles
A deep dive into the drug release kinetics of two leading biodegradable polymers for nanoparticle-based drug delivery, supported by experimental data and detailed protocols.
In the realm of nanomedicine, Poly(ε-caprolactone) (PCL) and Poly(lactic-co-glycolic acid) (PLGA) have emerged as frontrunners for the development of biodegradable nanoparticles for controlled drug delivery. Their biocompatibility and tunable degradation rates make them ideal candidates for a wide range of therapeutic applications.[1] This guide provides a comparative study of drug release profiles from PCL and PLGA nanoparticles, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
The choice between PCL and PLGA for a specific drug delivery application is dictated by the desired release kinetics. PCL, a semi-crystalline polyester, is known for its slow degradation rate and high hydrophobicity, which translates to a prolonged, sustained drug release, often lasting for several months.[1][2] In contrast, PLGA, an amorphous copolymer of lactic acid and glycolic acid, offers a more tunable and typically faster degradation and drug release profile.[3][4] The drug release from PLGA can be precisely controlled by altering the ratio of its monomer units, lactic acid (LA) to glycolic acid (GA).[1][3][4] A higher glycolide (B1360168) content leads to faster degradation and, consequently, a quicker drug release.[1][3]
Comparative Performance Data
The following tables summarize key quantitative data for PCL and PLGA nanoparticles from various studies, providing a clear comparison of their physical characteristics and drug delivery performance.
| Parameter | PCL Nanoparticles | PLGA Nanoparticles | Reference |
| Particle Size (nm) | 188 - 628 | 100 - 300 | [5][6] |
| Zeta Potential (mV) | -16.8 to -11.2 | -30 to +30 | [7][8] |
| Encapsulation Efficiency (%) | 36.98 - 92.25 | ~42 | [5][9][10] |
Table 1: Comparison of Physicochemical Properties of PCL and PLGA Nanoparticles.
| Time Point | PCL Nanoparticles (% Drug Release) | PLGA Nanoparticles (% Drug Release) |
| Initial Burst (first few hours) | Lower burst release is generally observed due to the hydrophobic nature of the polymer. | Often exhibit a significant initial burst release, which can be a challenge to control.[9][11] |
| Sustained Release | Slow and prolonged release over an extended period (weeks to months).[8] | Release duration is tunable (days to months) based on the LA:GA ratio.[4] |
| Degradation Mechanism | Primarily bulk erosion, but at a very slow rate. | Bulk erosion through hydrolysis of ester linkages.[4] |
Table 2: Comparative Drug Release Characteristics of PCL and PLGA Nanoparticles.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of nanoparticles. Below are representative protocols for the fabrication of PCL and PLGA nanoparticles and the subsequent in vitro drug release studies.
Fabrication of PCL Nanoparticles (Solvent Evaporation Method)
-
Preparation of Organic Phase: Dissolve a specific amount of PCL (e.g., 100 mg) and the hydrophobic drug in a suitable organic solvent (e.g., 10 mL of acetone (B3395972) or dichloromethane).[12]
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol (PVA) or Tween 80).[12]
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[5]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.[12]
-
Nanoparticle Recovery: Collect the formed nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for long-term storage.
Fabrication of PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Preparation of Organic Phase: Dissolve a specific amount of PLGA (e.g., 100 mg of a 50:50 LA:GA ratio PLGA) and the drug in an organic solvent (e.g., 10 mL of dichloromethane (B109758) or ethyl acetate).[7][13]
-
Preparation of Aqueous Phase: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1% w/v).[14]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-shear homogenizer or a sonicator to create an o/w emulsion.[6] For hydrophilic drugs, a double emulsion (w/o/w) method is often employed.[15]
-
Solvent Evaporation: Continuously stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent.[13]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles, followed by washing with purified water and freeze-drying.
In Vitro Drug Release Study (Dialysis Membrane Method)
-
Preparation of Nanoparticle Suspension: Disperse a known amount of drug-loaded nanoparticles (PCL or PLGA) in a specific volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.[16][17]
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium maintained at 37°C with constant, gentle stirring.[16]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh medium to maintain sink conditions.[18]
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general experimental workflow for the comparative study of drug release from PCL and PLGA nanoparticles.
Caption: Experimental workflow for nanoparticle synthesis, characterization, and drug release analysis.
Conclusion
Both PCL and PLGA nanoparticles are highly valuable platforms for controlled drug delivery, each with distinct advantages. PCL is the polymer of choice for applications requiring very long-term, sustained release due to its slow degradation.[1] PLGA, with its tunable degradation rate, offers greater versatility for a wider range of release profiles, from days to months.[4] However, the initial burst release from PLGA nanoparticles remains a critical parameter to control during formulation development.[11] The selection between these two polymers should be based on the specific therapeutic objective, the nature of the drug to be encapsulated, and the desired release kinetics. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and design effective nanoparticle-based drug delivery systems.
References
- 1. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Applications of PLGA in Drug Delivery Systems [mdpi.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Synthesis and Characterization of PCL-Idebenone Nanoparticles for Potential Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocomposix.com [nanocomposix.com]
- 7. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of polycaprolactone nanoparticles via supercritical carbon dioxide extraction of emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10857B [pubs.rsc.org]
- 15. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Biocompatibility of Aliphatic Polyesters: PCL vs. PLA, PGA, and PLGA
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable biomaterial is a critical determinant in the success of medical devices and drug delivery systems. Among the most widely utilized biodegradable polymers are the aliphatic polyesters: Polycaprolactone (PCL), Polylactic acid (PLA), Polyglycolic acid (PGA), and their copolymer Poly(lactic-co-glycolic acid) (PLGA). While all are generally considered biocompatible, their specific interactions with biological systems can differ significantly, influencing cellular responses and in vivo performance. This guide provides an objective comparison of the biocompatibility of PCL against other common polyesters, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the biocompatibility profiles of PCL, PLA, and PLGA.
Table 1: In Vitro Cytotoxicity
| Polymer | Cell Type | Assay | Results (% Cell Viability vs. Control) | Reference |
| PCL | Not specified | MTT | > 100% | [1] |
| PLA/PCL (93/7) | Not specified | MTT | > 100% | [1] |
| PCL/PLGA (80:20) | Not specified | MTT | 97.416 ± 5.079% | [1] |
| PLA/PCL Blends | Not specified | MTT | All blends exhibited cell viability > 100% | [2] |
| PCL | Human Mesenchymal Stem Cells | MTT | No significant difference from control | [3] |
| PLGA | Human Mesenchymal Stem Cells | MTT | No significant difference from control | [3] |
Table 2: In Vitro Cell Proliferation
| Polymer | Cell Type | Assay | Time Point | Proliferation Rate (vs. Control or Comparison) | Reference |
| PCL | U373 cells | Cell Counting | 7 days | No significant difference from C/PCL | [4] |
| PLGA | HVF and HUVEC | Cell Counting | 72 hours | Similar to control | [5] |
| PCL/PLGA-BCP | hBMSCs | MTT | 3 weeks | Significantly higher than PCL/PLGA and TCP | [3] |
| PCL/PLGA | hBMSCs | MTT | 3 weeks | No significant difference from TCP | [3] |
| PCL/PLGA composites | Not specified | Cell Counting | 3 days | PCL/PLGA3 showed the highest proliferation rate | [6] |
In Vivo Inflammatory Response
The in vivo response to implanted biomaterials is a crucial aspect of biocompatibility. Generally, all these polyesters elicit a foreign body response (FBR), which involves an initial acute inflammation followed by a chronic phase and the formation of a fibrous capsule.[1][7]
-
PCL: Due to its slow degradation rate, PCL typically induces a mild and prolonged inflammatory response. Histological analysis often reveals a thin fibrous capsule with a limited number of inflammatory cells.[1]
-
PLA and PLGA: These polymers degrade faster than PCL, and their acidic degradation byproducts (lactic acid and glycolic acid) can lower the local pH, potentially contributing to a more pronounced inflammatory response.[1][] The intensity of this response can be influenced by factors such as molecular weight, copolymer ratio, and implant geometry.[1] In some cases, a marked local foreign-body reaction has been observed with PLA and its derivatives.[9] However, other studies have shown that PLGA plates did not demonstrate any signs of inflammatory reactions.[9] The FBR to PLA is often characterized as mild in the majority of investigations.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Sterile PBS
-
Culture medium
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Remove the culture medium and expose the cells to the polyester (B1180765) extracts or place the material directly in the wells.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Aspirate the medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of the solubilization solvent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Cell Adhesion Assay
This assay quantifies the ability of cells to attach to the surface of the polyesters.
Materials:
-
Polyester films/scaffolds
-
24-well plates
-
Cell suspension in serum-free medium
-
PBS
-
Fixing agent (e.g., 4% paraformaldehyde)
-
Staining agent (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Place sterile polyester samples into the wells of a 24-well plate.
-
Seed a known number of cells onto each sample.
-
Incubate for a specific period (e.g., 4 hours) to allow for cell attachment.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with the fixing agent.
-
Stain the cells with a staining agent.
-
Elute the dye and measure the absorbance with a plate reader, or count the number of adherent cells in representative fields of view using a microscope.
In Vivo Biocompatibility: Subcutaneous Implantation in a Rat Model
This protocol describes a general procedure for assessing the local tissue response to polyester implants.
Materials:
-
Sterile polyester scaffolds
-
Sprague Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
Antiseptic solution (e.g., betadine)
-
Analgesics
Protocol:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the dorsal region and disinfect the surgical site with an antiseptic solution.[10]
-
Make a small incision through the skin on the dorsal midline.[10]
-
Create a subcutaneous pocket on each side of the incision by blunt dissection.
-
Insert the sterile polyester scaffold into the subcutaneous pocket.[10] One common method involves attaching the scaffold to a frame to maintain its structure.[10][11]
-
Suture the incision.
-
Administer analgesics post-operatively and monitor the animals for signs of distress.[12]
-
After predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.
-
Process the tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying cell-material interactions is crucial for designing biocompatible materials.
Integrin-Mediated Signaling
Cell adhesion to biomaterial surfaces is primarily mediated by integrins, which are transmembrane receptors that connect the extracellular matrix (ECM) to the intracellular cytoskeleton.[13] The surface chemistry and topography of the polyester can influence the adsorption of ECM proteins, which in turn affects integrin binding and subsequent intracellular signaling cascades.[14] These pathways regulate cell adhesion, proliferation, differentiation, and survival.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helvietmed.org [helvietmed.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Cell Adhesion and Cell Viability of the Endothelial and Fibroblast Cells on Electrospun PCL, PLGA and Coaxial Scaffolds for Production of Tissue Engineered Blood Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 9. Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel surgical technique for a rat subcutaneous implantation of a tissue engineered scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin Signaling Pathways → Area → Sustainability [esg.sustainability-directory.com]
- 14. Integrin binding specificity regulates biomaterial surface chemistry effects on cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multivalent Integrin-Specific Ligands Enhance Tissue Healing and Biomaterial Integration - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different PCL surface modification techniques
Polycaprolactone (PCL) is a biocompatible and biodegradable polyester (B1180765) widely utilized in biomedical applications, including tissue engineering and drug delivery. However, its inherent hydrophobicity can limit its interaction with biological systems, hindering cell attachment and proliferation. To overcome this limitation, various surface modification techniques have been developed to enhance the bioactivity and functionality of PCL surfaces. This guide provides a head-to-head comparison of four common PCL surface modification techniques: plasma treatment, alkaline hydrolysis, aminolysis, and surface grafting.
Quantitative Performance Comparison
The efficacy of different surface modification techniques can be quantified by measuring changes in surface properties and biological responses. The following tables summarize key performance indicators from various studies. Disclaimer: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
| Technique | Untreated PCL | Plasma Treatment (Oxygen) | Alkaline Hydrolysis (NaOH) | Aminolysis (HMD) | Surface Grafting (PEG) |
| Water Contact Angle (°) | ~113° - 131°[1][2][3] | ~0° - 20°[2][4] | ~36° - 66°[1][5] | ~63° - 131°[1][3] | ~31°[6] |
| Surface Roughness (Ra, nm) | Varies with fabrication | Increased[7] | Increased[5] | Minimal Change[8] | Varies with graft |
| Atomic Composition (O/C ratio) | ~0.26[2] | Increased (~0.41 - 0.43)[2] | Increased | N/A (introduces N) | Increased |
| Cell Adhesion | Low[6] | Significantly Increased[2] | Significantly Increased[1] | Increased[9] | Increased[6] |
| Cell Proliferation | Low[6] | Significantly Increased[2] | Significantly Increased[5] | Increased[8] | Increased[6] |
Table 1: Comparison of Surface Properties and Cellular Response. HMD: Hexamethylenediamine (B150038), PEG: Polyethylene glycol.
In-Depth Technique Analysis
Plasma Treatment
Plasma treatment is a physical method that utilizes ionized gas to alter the surface chemistry of PCL. By bombarding the surface with energetic ions and radicals, it can introduce polar functional groups and increase surface roughness, thereby enhancing hydrophilicity and promoting cell adhesion.[7]
Experimental Protocol: Oxygen Plasma Treatment
-
Sample Preparation: Place the PCL scaffold or film in the plasma chamber.
-
Vacuum: Evacuate the chamber to a base pressure of approximately 10-20 Pa.
-
Gas Inlet: Introduce oxygen gas into the chamber at a controlled flow rate.
-
Plasma Generation: Apply radiofrequency (RF) power (e.g., 30 W) to generate oxygen plasma.[1]
-
Treatment: Expose the PCL surface to the plasma for a defined duration (e.g., 30 minutes).[1]
-
Venting: Turn off the RF power and gas flow, and vent the chamber to atmospheric pressure.
Alkaline Hydrolysis
Alkaline hydrolysis is a wet chemical method that involves treating the PCL surface with a strong base, such as sodium hydroxide (B78521) (NaOH). This process cleaves the ester bonds on the PCL backbone, introducing carboxyl and hydroxyl groups.[10] This increases surface hydrophilicity and creates sites for further biomolecule immobilization.
Experimental Protocol: NaOH Hydrolysis
-
Solution Preparation: Prepare a 5 M NaOH solution in deionized water.[5]
-
Immersion: Immerse the PCL scaffold in the NaOH solution at room temperature.[5]
-
Treatment Duration: Allow the reaction to proceed for a specific time (e.g., 5, 15, or 30 minutes), depending on the desired degree of modification.[5]
-
Rinsing: Remove the scaffold from the NaOH solution and rinse thoroughly with deionized water until the pH is neutral.
-
Drying: Dry the modified scaffold, for instance, by air-drying or lyophilization.
Aminolysis
Aminolysis is another wet chemical modification that utilizes amine-containing compounds, such as hexamethylenediamine (HMD), to introduce primary amine groups onto the PCL surface.[11] These amine groups not only increase hydrophilicity but also serve as reactive sites for the covalent attachment of bioactive molecules.
Experimental Protocol: Hexamethylenediamine (HMD) Aminolysis
-
Solution Preparation: Prepare a solution of 1,6-hexanediamine (B7767898) in isopropanol (B130326) (e.g., 0.43 mol/L).[12]
-
Immersion: Immerse the PCL scaffold in the HMD solution.
-
Incubation: Incubate at 37°C for a specified duration (e.g., 120 minutes).[12]
-
Rinsing: Thoroughly rinse the scaffold with deionized water to remove any unreacted HMD.[12]
-
Drying: Dry the aminolyzed scaffold under vacuum.
Surface Grafting
Surface grafting involves the covalent attachment of polymer chains onto the PCL surface. This can be achieved through techniques like "grafting from" or "grafting onto." UV-initiated grafting is a common "grafting from" method where UV irradiation is used to create radicals on the PCL surface, which then initiate the polymerization of a monomer.
Experimental Protocol: UV-Initiated Grafting of Poly(ethylene glycol) (PEG)
-
Surface Activation (Optional): The PCL surface can be pre-treated (e.g., with an oxidizing agent) to create peroxide groups.[13]
-
Monomer Solution: Prepare a solution of the monomer to be grafted (e.g., PEG-methacrylate) in a suitable solvent.
-
Immersion: Immerse the PCL scaffold in the monomer solution.
-
UV Irradiation: Expose the scaffold to UV light (e.g., 365 nm) for a specific duration to initiate polymerization from the surface.[13]
-
Washing: Remove the grafted scaffold and wash it extensively with a good solvent for the monomer and polymer to remove any non-grafted chains.
-
Drying: Dry the grafted PCL scaffold.
Impact on Cellular Signaling Pathways
Surface modifications of PCL can significantly influence cellular behavior by modulating cell adhesion and subsequent intracellular signaling cascades. For instance, enhanced cell adhesion on modified surfaces often involves the clustering of integrin receptors, which can trigger downstream signaling pathways crucial for cell survival, proliferation, and differentiation.
In the context of bone tissue engineering, modified PCL scaffolds have been shown to promote osteogenic differentiation of mesenchymal stem cells (MSCs). This is often mediated through the activation of key signaling pathways such as the Wnt/β-catenin and Smad pathways.[14]
Conclusion
The choice of surface modification technique for PCL depends on the specific application and desired outcome.
-
Plasma treatment is a rapid and effective method for significantly increasing hydrophilicity and promoting cell adhesion.
-
Alkaline hydrolysis offers a simple and cost-effective way to introduce functional groups and enhance wettability.
-
Aminolysis provides reactive amine groups for the subsequent covalent immobilization of bioactive molecules.
-
Surface grafting allows for the tailoring of surface properties with a high degree of control by attaching specific polymer chains.
Researchers and drug development professionals should carefully consider the trade-offs between these techniques in terms of their impact on surface chemistry, topography, mechanical properties, and the desired biological response. The provided experimental protocols and comparative data serve as a foundation for selecting and optimizing the most suitable surface modification strategy for a given PCL-based biomaterial.
References
- 1. Improvement of Endothelial Cell-Polythis compound Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Surface-Modified Poly(ɛ-caprolactone) Scaffold Comprising Variable Nanosized Surface-Roughness Using a Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An initiator- and catalyst-free hydrogel coating process for 3D printed medical-grade poly(ε-caprolactone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Strategy on Hydrophilic Modification of Poly(ε-caprolactone) Scaffolds for Assisting Tissue-Engineered Meniscus Constructs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Modification of Polythis compound Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Functionalization of the Polythis compound Film Surface on the Mechanical and Biological Properties of the Film Itself - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00542E [pubs.rsc.org]
- 12. Functionalization of Polythis compound 3D Scaffolds with Hyaluronic Acid Glycine-Peptide Conjugates and Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polythis compound nanofiber scaffold enhances the osteogenic differentiation potency of various human tissue-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Polycaprolactone (PCL) Implants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of polycaprolactone (B3415563) (PCL) implants against common biodegradable alternatives, supported by experimental data. The information presented herein is intended to assist in the selection of appropriate biomaterials for long-term medical implant applications.
Executive Summary
Polythis compound (PCL) is a biodegradable polyester (B1180765) renowned for its slow degradation kinetics, making it a prime candidate for long-term implantable devices where sustained structural integrity is crucial.[1] Compared to other commonly used biodegradable polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), PCL exhibits a significantly longer in vivo residence time, typically degrading over a period of 2 to 4 years.[1][2][3] This extended degradation profile is advantageous for applications requiring prolonged mechanical support and controlled drug release. However, the choice of material ultimately depends on the specific requirements of the application, including the desired degradation rate and the host's biological response.
Comparative Data on Long-Term Stability
The long-term stability of biodegradable polymers is a critical factor in the design and development of implantable medical devices. This section provides a quantitative comparison of key performance parameters for PCL, PLA, and PLGA.
Table 1: In Vitro Degradation Profile Comparison
| Parameter | Polythis compound (PCL) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Degradation Time | 2 - 4 years[2][3] | 1 - 2 years | Months (highly dependent on LA:GA ratio)[4] |
| Mass Loss (32 weeks) | ~6%[2] | Variable, faster than PCL | Up to 50% (50:50 PLGA)[4] |
| Molecular Weight (Mn) Reduction (1 year) | ~11.4% (non-grafted)[5] | Significant reduction | Rapid reduction |
| Primary Degradation Mechanism | Hydrolysis of ester bonds[5] | Hydrolysis of ester bonds | Hydrolysis of ester bonds |
Table 2: Mechanical Property Changes During In Vitro Degradation
| Parameter | Polythis compound (PCL) | Polylactic Acid (PLA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Tensile Strength Retention (32 weeks) | ~60%[2] | Lower retention than PCL | Rapid loss of strength |
| Elongation at Break Reduction (32 weeks) | ~42%[2] | Becomes brittle more quickly | Significant decrease |
| Elastic Modulus (Stiffness) | Can initially increase due to recrystallization of amorphous regions, then decreases.[6] | Tends to increase as amorphous regions degrade, leading to increased brittleness. | Shows a rapid decline. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial stability. The following sections outline standardized protocols for key experiments.
In Vitro Degradation Testing (ASTM F1635)
This test method is designed to determine the degradation rate of hydrolytically degradable polymers in a simulated physiological environment.[7][8]
Methodology:
-
Sample Preparation: Prepare samples of the polymer in the desired form (e.g., films, scaffolds). Sterilize the samples using a method that does not alter the material's properties.[7]
-
Degradation Medium: Immerse the samples in a phosphate-buffered saline (PBS) solution with a pH of 7.4. The ratio of the solution volume to the sample surface area should be high to avoid saturation with degradation products.[7]
-
Incubation: Maintain the samples in the PBS solution at 37°C in a sterile environment for the duration of the study.[2]
-
Time Points: At predetermined time intervals (e.g., 4, 8, 16, 32 weeks), remove a subset of samples for analysis.[2]
-
Analysis:
-
Mass Loss: Dry the samples to a constant weight and measure the percentage of mass loss.[7]
-
Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using techniques like gel permeation chromatography (GPC).[5]
-
Mechanical Properties: Evaluate changes in tensile strength, elongation at break, and elastic modulus using a universal testing machine.[2]
-
Morphology: Observe changes in the surface and internal structure using scanning electron microscopy (SEM).
-
In Vivo Biocompatibility and Degradation (ISO 10993-6)
This standard provides a framework for assessing the local effects of a biomaterial following implantation.[9][10][11]
Methodology:
-
Animal Model: Select an appropriate animal model, such as rabbits or rats.[12]
-
Implantation: Surgically implant the sterile test material into a specific anatomical location (e.g., subcutaneous, intramuscular). A negative control material with known biocompatibility should be implanted in a contralateral site.[12]
-
Observation Periods: Evaluate the local tissue response at various time points (e.g., 1, 4, 12, 26, 52 weeks).[12]
-
Histopathological Evaluation:
-
At each time point, euthanize a subset of animals and retrieve the implant and surrounding tissue.
-
Process the tissue for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining, Masson's trichrome staining).
-
Evaluate the tissue response based on the presence and extent of inflammation, fibrosis (capsule formation), and tissue integration. The thickness of the fibrous capsule and the presence of inflammatory cells are key indicators of the foreign body response.[13]
-
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test evaluates the potential of a material to cause cellular damage.[14][15]
Methodology:
-
Extraction: Prepare an extract of the test material by incubating it in a cell culture medium.[16]
-
Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, to form a monolayer.[17]
-
Exposure: Replace the normal culture medium with the material extract and incubate for a specified period.
-
Assessment:
-
Qualitative: Observe the cells under a microscope for morphological changes, such as cell lysis or rounding, and assign a cytotoxicity grade.[17]
-
Quantitative: Use assays like the MTT test to measure cell viability and quantify the cytotoxic effect. A material is generally considered non-cytotoxic if cell viability is ≥ 70%.[16]
-
Visualizing Key Processes
Diagrams are provided to illustrate the fundamental pathways and workflows associated with PCL implant stability.
Caption: PCL Degradation and Biocompatibility Pathway.
Caption: In Vitro Degradation Testing Workflow.
Caption: In Vivo Biocompatibility Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Short-Term and Long-Term Effects of Orthopedic Biodegradable Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term hydrolytic degradation study of polythis compound films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of biodegradation and de novo matrix synthesis on the mechanical properties of VIC-seeded PGS-PCL scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymersolutions.com [polymersolutions.com]
- 8. polymersolutions.com [polymersolutions.com]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. nano-test.de [nano-test.de]
- 12. mddionline.com [mddionline.com]
- 13. researchgate.net [researchgate.net]
- 14. mddionline.com [mddionline.com]
- 15. seleon.com [seleon.com]
- 16. senzagen.com [senzagen.com]
- 17. nelsonlabs.com [nelsonlabs.com]
A Comparative Analysis of PCL and Poly(D,L-lactide) as Core Materials for Polymeric Micelles
For Researchers, Scientists, and Drug Development Professionals
The selection of a core-forming block is a critical determinant in the design of polymeric micelles for effective drug delivery. This guide provides a comparative study of two widely used biodegradable polyesters, Poly(ε-caprolactone) (PCL) and Poly(D,L-lactide) (PDLLA), when employed as the hydrophobic core of micelles, typically in conjunction with a hydrophilic block like Poly(ethylene glycol) (PEG).
Executive Summary
Poly(ε-caprolactone) (PCL) and Poly(D,L-lactide) (PDLLA) are both FDA-approved polymers valued for their biocompatibility and biodegradability. However, their distinct physicochemical properties significantly influence the characteristics and performance of the resulting polymeric micelles. PCL is a semi-crystalline polymer with a low glass transition temperature (Tg ≈ -60°C), known for its high hydrophobicity and slow degradation rate. In contrast, PDLLA is an amorphous polymer with a higher Tg (≈ 40-50°C), and is comparatively less hydrophobic than PCL.[1][2] These differences directly impact critical micelle concentration (CMC), micelle size, drug loading capacity, and drug release kinetics.
Generally, the higher hydrophobicity of PCL leads to more stable micelles with lower CMC values compared to PDLLA-core micelles.[3][4] PDLLA's amorphous and less hydrophobic nature often results in smaller micelle sizes and a faster drug release profile, which can be advantageous for certain therapeutic applications.[3][4] The choice between PCL and PDLLA as the core-forming material will ultimately depend on the specific requirements of the drug delivery system, including the desired stability, drug release profile, and the nature of the therapeutic agent to be encapsulated.
Data Presentation: Comparative Physicochemical and Drug Delivery Properties
The following tables summarize the key quantitative data from comparative studies of PCL and PDLLA-based polymeric micelles. The values presented are indicative and can vary based on the molecular weight of the polymer blocks, the hydrophilic-lipophilic balance, and the specific experimental conditions.
Table 1: Physicochemical Properties of PCL and PDLLA Core Micelles
| Property | PCL-core Micelles | PDLLA-core Micelles | Key Observations |
| Critical Micelle Concentration (CMC) | Lower | Higher | PCL's greater hydrophobicity leads to micelle formation at lower concentrations, indicating higher thermodynamic stability.[1][3][4] |
| Micelle Size (Hydrodynamic Diameter) | Generally Larger | Generally Smaller | The amorphous nature of PDLLA can lead to more compact core packing.[3][4] |
| Core Hydrophobicity | High | Moderate | PCL has a longer aliphatic chain per ester group compared to PDLLA. |
| Core Crystallinity | Semi-crystalline | Amorphous | The semi-crystalline nature of PCL can enhance micelle stability.[1] |
| Glass Transition Temperature (Tg) of Core | ~ -60°C | ~ 40-50°C | The physical state of the core (rubbery for PCL, glassy for PDLLA at 37°C) influences drug mobility and release.[1] |
| Biodegradation Rate | Slow (months to years) | Faster (weeks to months) | PCL degrades slower due to its higher crystallinity and hydrophobicity.[2] |
Table 2: Drug Loading and Release Characteristics
| Property | PCL-core Micelles | PDLLA-core Micelles | Key Observations |
| Drug Loading Content (DLC) & Encapsulation Efficiency (EE) | Generally higher for highly hydrophobic drugs | Can be comparable, but may be lower for very hydrophobic drugs | The larger, more hydrophobic PCL core can often accommodate a greater amount of a lipophilic drug.[5] |
| In Vitro Drug Release | Slower, more sustained release | Faster release | The faster degradation of PDLLA and its amorphous nature facilitate quicker drug diffusion and release.[3][4] |
| Micelle Stability in Blood | Generally higher kinetic stability | May be less stable, with potential for faster dissociation | The semi-crystalline PCL core contributes to enhanced kinetic stability of the micelles in circulation.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of PCL and PDLLA micelles are provided below.
Synthesis of mPEG-PCL and mPEG-PDLLA Diblock Copolymers
This protocol describes the ring-opening polymerization of ε-caprolactone or D,L-lactide initiated by monomethoxy poly(ethylene glycol) (mPEG-OH).
-
Materials: Monomethoxy poly(ethylene glycol) (mPEG-OH), ε-caprolactone (CL), D,L-lactide (DLLA), Stannous octoate (Sn(Oct)₂), Toluene (B28343) (anhydrous).
-
Procedure:
-
mPEG-OH is dried under vacuum at 120°C for 2-3 hours to remove moisture.
-
A calculated amount of mPEG-OH, the respective monomer (CL or DLLA), and a catalytic amount of Sn(Oct)₂ are added to a flame-dried reaction flask under a nitrogen atmosphere.
-
Anhydrous toluene is added to dissolve the reactants.
-
The reaction mixture is heated to a specific temperature (e.g., 130°C) and stirred for a defined period (e.g., 24 hours).[7]
-
After cooling to room temperature, the polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a large excess of a non-solvent (e.g., cold diethyl ether or methanol).
-
The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
-
The molecular weight and composition of the resulting diblock copolymer are confirmed by ¹H NMR and Gel Permeation Chromatography (GPC).[8]
-
Preparation of Polymeric Micelles
The film hydration method is a common technique for the self-assembly of amphiphilic block copolymers into micelles.
-
Materials: mPEG-PCL or mPEG-PDLLA copolymer, drug to be encapsulated, organic solvent (e.g., chloroform, acetone), aqueous buffer (e.g., Phosphate Buffered Saline - PBS).
-
Procedure:
-
A known amount of the block copolymer and the drug are dissolved in a suitable organic solvent in a round-bottom flask.[8]
-
The organic solvent is slowly evaporated under reduced pressure using a rotary evaporator to form a thin, uniform film on the inner wall of the flask.
-
The film is further dried under vacuum for several hours to remove any residual solvent.
-
The polymer film is hydrated with a pre-heated aqueous buffer (e.g., PBS at 60°C) and stirred for a period of time to allow for the self-assembly of micelles.
-
The resulting micellar solution is then typically sonicated or extruded to obtain a uniform size distribution.
-
The solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug or polymer aggregates.
-
Determination of Critical Micelle Concentration (CMC)
The CMC is determined using a fluorescence probe method with pyrene (B120774).
-
Materials: Polymeric micelle solution, Pyrene stock solution in acetone (B3395972).
-
Procedure:
-
A series of polymer solutions with concentrations ranging from 1x10⁻⁴ to 1 mg/mL are prepared in an aqueous medium.
-
A small aliquot of the pyrene stock solution is added to each polymer solution to achieve a final pyrene concentration of approximately 0.6 µM. The acetone is allowed to evaporate.
-
The solutions are equilibrated, typically overnight in the dark.
-
The fluorescence emission spectra are recorded using a spectrofluorometer with an excitation wavelength of 334 nm.
-
The ratio of the fluorescence intensities at 373 nm and 384 nm (I₃₇₃/I₃₈₄) from the emission spectra is plotted against the logarithm of the polymer concentration.
-
The CMC is determined as the intersection of the two tangent lines drawn on the resulting sigmoidal curve.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Procedure:
-
A known amount of lyophilized drug-loaded micelles is dissolved in a suitable organic solvent that dissolves both the polymer and the drug (e.g., DMSO or acetonitrile).
-
The concentration of the encapsulated drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
DLC and EE are calculated using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
-
In Vitro Drug Release Study
A dialysis method is commonly used to evaluate the in vitro drug release profile.
-
Materials: Drug-loaded micelle solution, Dialysis membrane with an appropriate molecular weight cut-off (MWCO), Release medium (e.g., PBS at pH 7.4, with or without a surfactant like Tween 80 to maintain sink conditions).
-
Procedure:
-
A specific volume of the drug-loaded micelle solution is placed inside a dialysis bag.[9]
-
The dialysis bag is sealed and immersed in a larger volume of the release medium, which is maintained at 37°C with constant stirring.[9]
-
At predetermined time intervals, a sample of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified by UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug released is plotted against time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cell line of interest, Cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the free drug, blank micelles, and drug-loaded micelles for a specific duration (e.g., 24, 48, or 72 hours).[10]
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well.
-
The plate is incubated for a few hours (e.g., 4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[11]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis, preparation, and evaluation of polymeric micelles.
Caption: Logical relationships between core material properties and resulting micelle characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative studies of poly(ε-caprolactone) and poly(D,L-lactide) as core materials of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel pentablock copolymer (PLA-PCL-PEG-PCL-PLA) based nanoparticles for controlled drug delivery: Effect of copolymer compositions on the crystallinity of copolymers and in vitro drug release profile from nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradable m-PEG/PCL Core-Shell Micelles: Preparation and Characterization as a Sustained Release Formulation for Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of Caprolactone: A Guide for Laboratory Professionals
The safe and compliant disposal of caprolactone (B156226) is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Gloves: Wear chemical-protective gloves (e.g., Butyl-rubber, PVC).[1][2][3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1][2]
-
Protective Clothing: A lab coat and closed-toe shoes are required to prevent skin contact.[5]
-
-
Engineering Controls: All work with this compound should be performed in a well-ventilated area.[6] An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedure
The primary method for this compound disposal is through a licensed waste management company. Laboratory procedures should focus on the safe collection, segregation, and storage of the waste material pending professional disposal.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams.[4]
-
Keep this compound in its original container whenever possible, or in a compatible, properly labeled waste container.[4] The container should be tightly closed.[2][4]
Step 2: Spill Management and Cleanup In the event of a spill, immediate action is crucial to prevent contamination and exposure.
-
For Minor Spills:
-
Ensure the area is well-ventilated.
-
Cover the spill with an inert, liquid-absorbent material such as Chemizorb®, sand, or vermiculite.[3][4][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and clearly labeled container for hazardous waste.[6][8][9]
-
Clean the affected area thoroughly.[4]
-
Prevent the spill from entering drains or waterways.[1][4][8]
-
Step 3: Storage Pending Disposal
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[1][10]
-
Ensure the storage area is secure and containers are checked regularly for leaks.[1]
Step 4: Final Disposal
-
The standard and required method for final disposal is to entrust the waste to a licensed chemical waste disposal company.[3][5]
-
Waste material must be disposed of in strict accordance with all applicable national, state, and local environmental regulations.[1][4][5]
-
For empty containers, remove all contents completely before disposal.[5] Handle uncleaned, empty containers as you would the product itself.[4]
Data Summary: ε-Caprolactone Properties
This table summarizes key data relevant to the safe handling and disposal of ε-Caprolactone.
| Property | Data | Significance for Disposal |
| Chemical State | Liquid | Requires absorbent material for spills. |
| Boiling Point | 97 - 98 °C @ 20 hPa | Vapors can spread; requires good ventilation.[4] |
| Density | 1.03 g/cm³ @ 25 °C | Heavier than water. |
| Toxicity (Oral, Rat) | LD50: 4290 mg/kg | Considered minimally toxic after single ingestion, but precautions are necessary.[2][5] |
| Hazards | Causes skin irritation and serious eye damage.[5] Combustible.[4] | Dictates the required PPE and the need to avoid ignition sources. |
| Disposal Hierarchy | Reduction, Reuse, Recycling, Disposal | Disposal is the final option after considering other waste management principles.[1] |
Experimental Protocols
The standard disposal procedure for a laboratory setting does not involve chemical neutralization protocols. The established and recommended methodology is the collection and transfer of waste to a licensed disposal service. Chemical recycling processes exist but are large-scale industrial methods not suitable for laboratory disposal.[11][12] The key "protocol" for laboratory personnel is the spill cleanup and packaging procedure outlined above.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. scipoly.com [scipoly.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Closed-loop chemical recycling of poly(ε-caprolactone) by tuning reaction parameters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: Personal Protective Equipment and Disposal Protocols for Caprolactone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling caprolactone (B156226), a widely used lactone in polymer synthesis. Adherence to these protocols is critical for minimizing exposure risks and ensuring compliant disposal of chemical waste.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Personal Protective Equipment | Recommendations and Specifications |
| Eyes & Face | Safety Goggles or Face Shield | Always wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Neoprene or Polyvinyl Chloride (PVC) gloves are recommended.[4] Due to the absence of specific breakthrough time data for this compound, it is crucial to consult the glove manufacturer's compatibility data. A conservative approach is to select gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged contact and a class of 3 or higher (> 60 minutes) for brief contact.[4] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[5] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn at all times. For operations with a significant risk of splashing, a PVC apron or overalls should be used.[4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if there is a potential for generating significant vapors, especially at elevated temperatures, a respirator with a Type A filter for organic vapors should be used.[1][4] |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for ε-caprolactone by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, for the structurally similar compound, caprolactam, the following limits have been set and can be used as a cautious reference:
| Organization | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| NIOSH | Dust: 1 mg/m³; Vapor: 0.22 ppm (1 mg/m³) | Dust: 3 mg/m³; Vapor: 0.66 ppm (3 mg/m³)[3][6] |
| OSHA | 1 mg/m³ (dust) | 3 mg/m³ (dust)[1] |
| ACGIH | 5 mg/m³ (inhalable fraction and vapor) | Not Established |
Disclaimer: These limits are for caprolactam and should be used as a guideline for this compound with caution. Always strive to keep exposure to any chemical to the lowest achievable level.
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic workflow is crucial for minimizing risks associated with handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is a critical final step. All waste must be handled in accordance with local, state, and federal regulations.[4]
Waste Segregation and Collection:
-
Unused/Surplus this compound: If pure and uncontaminated, consider recycling or sharing with other researchers. If it is to be disposed of, it should be collected in its original or a clearly labeled, compatible, and sealed container.
-
Contaminated this compound and Solutions: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and any other components in the waste stream.
-
Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, sealed, and labeled hazardous waste bag or container.
Disposal Procedure:
-
Consult a Professional: Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor for specific disposal instructions.[4]
-
Do Not Pour Down the Drain: this compound should never be disposed of down the sink or in general trash.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a certified waste disposal company.
By implementing these comprehensive safety and disposal plans, researchers can confidently work with this compound while protecting themselves, their colleagues, and the environment.
References
- 1. 1988 OSHA PEL Project - Caprolactam Dust | NIOSH | CDC [cdc.gov]
- 2. CAPROLACTAM | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Caprolactam [medbox.iiab.me]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. scipoly.com [scipoly.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Caprolactam [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
